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  • Product: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
  • CAS: 93288-86-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a primary synthetic pathway for obtaining (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for obtaining (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a key intermediate in the development of various pharmaceutical compounds. This document details a reliable two-step synthesis protocol, presents relevant quantitative data, and visualizes the reaction workflow.

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules targeting the central nervous system. Its chemical structure, featuring an aminobenzoyl moiety coupled with a methylpiperazine group, serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on a robust and commonly employed synthetic route commencing from 2-nitrobenzoyl chloride.

Synthetic Pathway Overview

The synthesis of the target compound is efficiently achieved through a two-step process:

  • Amide Coupling: Reaction of 2-nitrobenzoyl chloride with 1-methylpiperazine to form the intermediate, (2-nitrophenyl)(4-methylpiperazin-1-yl)methanone.

  • Nitro Group Reduction: Subsequent reduction of the nitro group to an amine, yielding the final product, (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

This pathway is favored for its high efficiency and the commercial availability of the starting materials.

Synthesis_Pathway cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Group Reduction 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl chloride Intermediate (2-Nitrophenyl)(4-methylpiperazin-1-yl)methanone 2-Nitrobenzoyl_chloride->Intermediate 1-Methylpiperazine, Base (e.g., Triethylamine), Solvent (e.g., DCM) 1-Methylpiperazine 1-Methylpiperazine Final_Product (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Intermediate->Final_Product Reducing Agent (e.g., H2, Pd/C), Solvent (e.g., Ethanol)

Caption: Two-step synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Data Presentation

The following table summarizes typical quantitative data associated with this synthetic pathway. The values are representative and may vary based on specific reaction conditions and scale.

ParameterStep 1: Amide CouplingStep 2: Nitro Group Reduction
Starting Materials 2-Nitrobenzoyl chloride, 1-Methylpiperazine(2-Nitrophenyl)(4-methylpiperazin-1-yl)methanone
Solvent Dichloromethane (DCM)Ethanol (EtOH)
Base/Reagent Triethylamine (TEA)Palladium on Carbon (10% Pd/C), Hydrogen (H₂)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours12 - 18 hours
Typical Yield 90 - 98%85 - 95%
Purity (by HPLC) >95%>98%
Product Appearance Yellowish solidOff-white to pale yellow solid

Experimental Protocols

Step 1: Synthesis of (2-Nitrophenyl)(4-methylpiperazin-1-yl)methanone

Materials:

  • 2-Nitrobenzoyl chloride

  • 1-Methylpiperazine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of 1-methylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add a solution of 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-nitrophenyl)(4-methylpiperazin-1-yl)methanone as a yellowish solid. The product can be used in the next step without further purification if the purity is deemed sufficient.

Step 2: Synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Materials:

  • (2-Nitrophenyl)(4-methylpiperazin-1-yl)methanone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the (2-nitrophenyl)(4-methylpiperazin-1-yl)methanone (1.0 equivalent) obtained from the previous step in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (approximately 5-10% by weight of the starting material) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone as an off-white to pale yellow solid. The crude product can be purified further by recrystallization or column chromatography if necessary.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Start Amide_Coupling Step 1: Amide Coupling (2-Nitrobenzoyl chloride + 1-Methylpiperazine) Start->Amide_Coupling Nitro_Reduction Step 2: Nitro Group Reduction Amide_Coupling->Nitro_Reduction Crude_Product Crude Product Isolation Nitro_Reduction->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Product (>98% Purity) Characterization->Final_Product

Caption: Logical workflow for the synthesis of the target compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The experimental protocols are straightforward and utilize standard laboratory techniques and reagents. This intermediate serves as a crucial component for the synthesis of more complex molecules with potential therapeutic applications, making this guide a valuable resource for researchers in the field of drug discovery and development.

Exploratory

Novel Synthesis Methods for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of novel and efficient synthetic routes for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a key i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel and efficient synthetic routes for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a key intermediate in the development of various pharmaceutical agents. The methodologies presented herein are designed to be robust, scalable, and incorporate principles of green chemistry, offering significant advantages over traditional synthetic approaches.

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Its structural motif is found in molecules targeting the central nervous system, as well as in novel kinase inhibitors and receptor modulators. The development of efficient and sustainable methods for its synthesis is therefore of significant interest to the pharmaceutical industry. This guide details two promising synthetic strategies, providing comprehensive experimental protocols, comparative data from analogous reactions, and clear visual representations of the synthetic pathways.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, each offering distinct advantages in terms of efficiency, atom economy, and potential for large-scale production.

Route 1: Amide Coupling of 2-Nitrobenzoic Acid followed by Reduction

This classic yet robust two-step approach involves the initial coupling of 2-nitrobenzoic acid with 1-methylpiperazine to form the corresponding nitro-intermediate, which is subsequently reduced to yield the target compound. This method offers high reliability and scalability.

Logical Workflow for Route 1

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction A 2-Nitrobenzoic Acid C (2-Nitrophenyl)(4-methylpiperazin-1-yl)methanone A->C Amide Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) Solvent (e.g., DMF) B 1-Methylpiperazine B->C D (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone C->D Reducing Agent (e.g., H2/Pd-C, SnCl2) Solvent (e.g., EtOH, EtOAc)

Caption: Synthetic pathway via amide coupling and subsequent nitro reduction.

Route 2: One-Step Synthesis from Isatoic Anhydride

This approach represents a more atom-economical and potentially greener alternative, involving the direct ring-opening of isatoic anhydride with 1-methylpiperazine. This one-step process can significantly reduce reaction time, waste generation, and overall production costs. Isatoic anhydride is a versatile precursor for a variety of materials and pharmaceuticals, and its reactivity is driven by the chemistry of the heterocyclic ring, with nucleophilic attack being a characteristic reaction that leads to ring opening.[1]

Logical Workflow for Route 2

G cluster_0 One-Step Ring Opening A Isatoic Anhydride C (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone A->C Solvent (e.g., DMF, DMSO) Heat B 1-Methylpiperazine B->C

Caption: Atom-economical one-step synthesis from isatoic anhydride.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic routes. These protocols are based on established methodologies for analogous chemical transformations and should be optimized for specific laboratory conditions.

Detailed Protocol for Route 1

Step 1: Synthesis of (2-Nitrophenyl)(4-methylpiperazin-1-yl)methanone

  • To a solution of 2-nitrobenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-methylpiperazine (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Dissolve (2-Nitrophenyl)(4-methylpiperazin-1-yl)methanone (1.0 eq.) in ethanol or ethyl acetate.

  • Add palladium on carbon (10% w/w, 0.1 eq.) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Detailed Protocol for Route 2

One-Step Synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone from Isatoic Anhydride

  • To a solution of isatoic anhydride (1.0 eq.) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Quantitative Data from Analogous Syntheses

The following tables summarize quantitative data from published syntheses of analogous compounds, providing an indication of expected yields and reaction conditions for the proposed routes.

Table 1: Amide Coupling Reactions Analogous to Route 1, Step 1

Carboxylic AcidAmineCoupling AgentBaseSolventYield (%)Reference
Isonicotinic acidDiaminoalkanesPropylphosphonic anhydrideTriethylamineDMF/DMSOGood[2]
VariousN-alkyl anilinesPivalic anhydrideNone-High[3]
p-Nitrobenzoic acidAniline----[4]

Table 2: Nitro Group Reductions Analogous to Route 1, Step 2

Nitro CompoundReducing AgentSolventYield (%)Reference
N-(4-nitrophenyl)acetamide derivativeH2, Pd/CIsopropanol70.5[5]
4-Methyl-3-nitrophenyl-benzamidesHydrazine hydrate, Raney nickel--[6]
N-(4'-nitrobenzoyl)-2,4-dinitro-anilineSodium/ammonium hydrosulphide--[4]

Table 3: Ring-Opening of Isatoic Anhydride with Amines (Analogous to Route 2)

AmineSolventTemperature (°C)Yield (%)Reference
Tryptamine---[1]
Various amines---[1]

Conclusion

The synthetic methods outlined in this guide offer efficient and modern approaches to the synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Route 1 provides a reliable and scalable two-step process, while Route 2 presents a more atom-economical and streamlined one-step synthesis. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and green chemistry considerations. The provided experimental protocols and comparative data serve as a strong foundation for the successful implementation of these synthetic strategies.

References

Foundational

An In-depth Technical Guide to the Chemical Properties of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, also known as 1-(2-aminobenzoyl)-4-methylpiperazine, is a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, also known as 1-(2-aminobenzoyl)-4-methylpiperazine, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural framework, featuring an aminobenzoyl group linked to a methylpiperazine moiety, positions it as a valuable intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the known chemical properties of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, including its physicochemical characteristics, a plausible synthetic route, and a hypothesized biological mechanism of action based on structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, information from close structural analogs is utilized to provide a comprehensive profile.

Chemical and Physical Properties

Precise experimental data for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not extensively reported in publicly accessible literature. However, based on available information and data from closely related compounds, the following properties can be summarized.

Table 1: Physicochemical Properties of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and a Key Precursor

Property(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone1-Amino-4-methylpiperazine (Precursor)
Molecular Formula C₁₂H₁₇N₃O[1]C₅H₁₃N₃[2]
Molecular Weight 219.29 g/mol [1]115.18 g/mol [2]
CAS Number 93288-86-96928-85-4[2]
Appearance Not specified (likely a solid)Colorless to pale yellow liquid[3]
Boiling Point Not available172-175 °C[2][4]
Melting Point Not availableNot applicable
Solubility Not specifiedSoluble in water[2][3]
Density Not available0.957 g/mL at 25 °C[2][4]
pKa Not availableNot specified
Storage Conditions 2-8°C, light-proof, inert gas[1]Store in a cool, dry, well-ventilated area[3]

Synthesis and Experimental Protocols

Proposed Synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

A potential synthetic pathway involves the acylation of 1-amino-4-methylpiperazine with a derivative of 2-aminobenzoic acid.

dot

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product A 1-Amino-4-methylpiperazine C Acylation A->C B 2-Aminobenzoic Acid Derivative (e.g., acyl chloride, ester) B->C D (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone C->D

Caption: Proposed synthesis of the target compound.

General Experimental Protocol for Acylation (Hypothetical)

The following protocol is a generalized procedure based on standard acylation reactions and would require optimization for the specific synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

dot

Experimental_Workflow cluster_steps Experimental Steps start Start step1 Dissolve 1-amino-4-methylpiperazine in an aprotic solvent (e.g., DCM, THF) start->step1 step2 Add a non-nucleophilic base (e.g., triethylamine, DIPEA) step1->step2 step3 Cool the reaction mixture to 0°C step2->step3 step4 Slowly add 2-aminobenzoyl chloride (or other activated derivative) step3->step4 step5 Allow to warm to room temperature and stir for several hours step4->step5 step6 Monitor reaction progress by TLC or LC-MS step5->step6 step7 Quench the reaction with water or aqueous bicarbonate solution step6->step7 step8 Extract the product with an organic solvent step7->step8 step9 Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo step8->step9 step10 Purify the crude product by column chromatography or recrystallization step9->step10 end End step10->end

Caption: Generalized workflow for acylation.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone are not currently published. However, the piperazine moiety is a well-known pharmacophore present in numerous centrally acting agents. A structurally related compound, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has been investigated as a potent 5-HT₃ receptor antagonist with antidepressant-like activity.[5] Based on this, a hypothetical mechanism of action for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone could involve the modulation of serotonergic pathways.

Hypothesized Signaling Pathway: 5-HT₃ Receptor Antagonism

The 5-HT₃ receptor is a ligand-gated ion channel. Its activation by serotonin (5-HT) leads to the influx of cations, causing neuronal depolarization. Antagonism of this receptor would block this effect.

dot

Signaling_Pathway cluster_membrane Cellular Membrane cluster_effects Cellular Effects receptor 5-HT3 Receptor (Ligand-gated ion channel) depolarization Neuronal Depolarization receptor->depolarization Leads to no_depolarization Inhibition of Depolarization receptor->no_depolarization Results in serotonin Serotonin (5-HT) serotonin->receptor Activates compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (Hypothesized Antagonist) compound->receptor Blocks

Caption: Hypothesized 5-HT3 receptor antagonism.

Conclusion

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical intermediate with considerable potential for the development of novel therapeutics, particularly for central nervous system disorders. While comprehensive experimental data for this specific molecule is limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a hypothesized mechanism of action based on available information for structurally similar compounds. Further research is warranted to fully characterize this compound and explore its pharmacological potential. It is used as an intermediate in the synthesis of pharmaceutical compounds and in research for designing novel kinase inhibitors and receptor modulators.[1] The piperazine nucleus is a common feature in biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antipsychotic, and antidepressant activities.[6]

References

Exploratory

In-depth Technical Guide: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Disclaimer: The following document is a summary of publicly available information regarding the chemical compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Extensive searches of scientific literature and patent d...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a summary of publicly available information regarding the chemical compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Extensive searches of scientific literature and patent databases have revealed a significant lack of specific data on the compound's mechanism of action, biological targets, and associated experimental protocols. The information presented herein is based on data from chemical suppliers and related compounds.

Executive Summary

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS Number: 93288-86-9) is a chemical compound primarily documented as a pharmaceutical intermediate. While its chemical structure suggests potential for biological activity, there is no substantive, publicly available research detailing its specific mechanism of action. Information from suppliers indicates its use in the synthesis of more complex, bioactive molecules, particularly those targeting the central nervous system (CNS). This guide provides an overview of the available information and outlines the potential utility of this compound as a scaffold in drug discovery, based on the activities of structurally related molecules.

Compound Profile

A summary of the basic chemical properties for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is provided below.

PropertyValueSource
CAS Number 93288-86-9[1]
Molecular Formula C₁₂H₁₇N₃O[1]
Molecular Weight 219.29 g/mol [1]
Primary Classification Pharmaceutical Intermediate[1]

Postulated Role in Drug Discovery

Based on supplier information, (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone serves as a building block in medicinal chemistry.[1] Its key structural features, the 2-aminophenyl group and the 4-methylpiperazine moiety, are present in various known bioactive agents.

The compound is suggested for use in:

  • Development of CNS-active agents: The piperazine ring is a common feature in many antipsychotic and antidepressant drugs.[1]

  • Design of kinase inhibitors and receptor modulators: The structure is described as a suitable scaffold for creating molecules that can interact with biological targets through hydrogen bonding and aromatic interactions.[1]

It is important to note that these are descriptions of potential applications in synthesis, not of the compound's own biological activity.

Analysis of Structurally Related Compounds

While no direct mechanism of action is available for the title compound, analysis of structurally similar molecules provides context for its potential applications in drug discovery. For instance, related chemical structures are found as impurities or intermediates in the synthesis of atypical antipsychotics like Clozapine and Olanzapine.[2][3][4] This suggests that the core structure can be elaborated to interact with targets relevant to psychiatric disorders.

The general workflow for utilizing such an intermediate in a drug discovery program is outlined below.

References

Foundational

In Silico Analysis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide to Modeling its Bio-Interactions

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound recognized as a valuable intermediate in the development of bioactive mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound recognized as a valuable intermediate in the development of bioactive molecules targeting the central nervous system and as a scaffold for novel kinase inhibitors.[1] This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with potential biological targets, specifically focusing on a hypothetical scenario where it is investigated as a protein kinase inhibitor. This document outlines a robust computational workflow, from initial ligand preparation and target selection to advanced molecular dynamics simulations and binding free energy calculations. Furthermore, it details standard experimental protocols for the validation of in silico predictions and presents key physicochemical data in a structured format for easy reference.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous drugs targeting a wide array of biological systems.[2][3] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, allow for versatile molecular interactions and favorable pharmacokinetic profiles.[2] (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 93288-86-9) represents a key starting point for the synthesis of compounds aimed at modulating CNS receptors and inhibiting protein kinases.[1]

Computer-Aided Drug Design (CADD) offers a powerful suite of tools to predict and analyze the interactions of such small molecules with their protein targets, thereby accelerating the drug discovery process.[4] This guide details a comprehensive in silico strategy to elucidate the potential binding modes, affinities, and dynamic behavior of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone within the ATP-binding pocket of a representative protein kinase.

Compound Data Presentation

Quantitative data for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone are summarized below. Physicochemical properties have been sourced from chemical suppliers, while biological activity data are presented as a hypothetical example to illustrate how such data would be tabulated following experimental validation.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 93288-86-9[1][5][6]
Molecular Formula C₁₂H₁₇N₃O[1][5]
Molecular Weight 219.29 g/mol [1][5]
IUPAC Name (2-aminophenyl)(4-methylpiperazin-1-yl)methanone
SMILES CN1CCN(CC1)C(=O)C2=CC=CC=C2NDerived from IUPAC
InChI Key PEIXOOFVMXCCCT-UHFFFAOYSA-N
Melting Point 76-79 °C[5]
Storage 2-8°C, inert atmosphere, protect from light[1]
Table 2: Hypothetical Biological Activity Data (Example)
Target KinaseAssay TypeMetricValue (nM)Notes
Kinase XIn Vitro Kinase AssayIC₅₀150Illustrative data for demonstration purposes.
Kinase YIn Vitro Kinase AssayIC₅₀850Illustrative data for demonstration purposes.
Kinase ZIn Vitro Kinase AssayIC₅₀>10,000Illustrative data for demonstration purposes.
Receptor ARadioligand BindingKᵢ450Illustrative data for demonstration purposes.

In Silico Modeling Workflow

The following sections describe a detailed workflow for the computational analysis of the compound's interaction with a selected protein kinase target.

G cluster_core Core Modeling cluster_analysis Analysis & Prediction ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Predict Binding Pose) ligand_prep->docking admet ADMET Prediction (Assess Drug-likeness) ligand_prep->admet target_sel Target Selection (e.g., Protein Kinase X) target_prep Target Preparation (Add Hydrogens, Assign Charges) target_sel->target_prep target_prep->docking md_sim Molecular Dynamics (MD) Simulation (Assess Stability & Dynamics) docking->md_sim pose_analysis Binding Mode Analysis docking->pose_analysis binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->binding_energy binding_energy->pose_analysis

Caption: A general workflow for the in silico modeling of small molecule-protein interactions.

Ligand and Target Preparation
  • Ligand Preparation: The 2D structure of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, derived from its SMILES string, is converted to a 3D structure. This structure is then subjected to geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) or quantum chemical methods at a DFT level (e.g., B3LYP/6-31G*).[1] This process ensures a low-energy, stable conformation for docking.

  • Target Selection and Preparation: A protein kinase of interest (e.g., one implicated in a relevant disease pathway) is selected. Its 3D structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-ligands, adding hydrogen atoms, repairing any missing residues, and assigning appropriate protonation states and partial charges.

Molecular Docking

Molecular docking is performed to predict the preferred binding orientation of the compound within the kinase's ATP-binding site.[7][8] Programs such as AutoDock, GOLD, or Glide can be used.[9] The docking protocol involves defining a grid box encompassing the active site and running the docking algorithm to generate a series of possible binding poses, which are then ranked by a scoring function.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted binding pose and understand the dynamic behavior of the complex, MD simulations are conducted.[10] The top-ranked docked complex is placed in a simulated aqueous environment with appropriate ions. The system undergoes energy minimization, followed by heating and equilibration. A production run (e.g., 100-200 ns) is then performed to generate a trajectory of the complex's movement over time.[11] Analysis of the trajectory can reveal the stability of key interactions (like hydrogen bonds) and conformational changes in the protein or ligand.[12]

Binding Free Energy Calculations

The binding free energy, a more accurate predictor of affinity than docking scores, is calculated from the MD simulation trajectory. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed.[13][14][15][16] These methods combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding.[14][15]

ADMET Prediction

In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[10][17] This helps to assess its drug-likeness and identify potential liabilities early in the discovery process. Numerous web servers and software packages (e.g., SwissADME, ADMET Predictor®) can calculate properties like solubility, permeability, and potential for toxicity.[18]

Signaling Pathway Context

To provide a biological context for the in silico modeling, it is useful to visualize the potential role of the target kinase in a cellular signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK Target Kinase (ERK) MEK->ERK Substrate Substrate Protein ERK->Substrate TF Transcription Factors ERK->TF Compound (2-Aminophenyl) (4-methylpiperazin-1-yl)methanone Compound->ERK Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical MAPK/ERK signaling pathway showing inhibition by the compound.

Experimental Protocols for Validation

In silico predictions must be validated through experimental assays. The following are detailed methodologies for key experiments.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_cell Cell-Based Assays insilico_hit Computational Hit Identified (Predicted High Affinity) synthesis Compound Synthesis insilico_hit->synthesis kinase_assay Biochemical Kinase Assay (Determine IC₅₀) synthesis->kinase_assay binding_assay Receptor Binding Assay (Determine Kᵢ) synthesis->binding_assay cell_assay Cellular Target Engagement & Downstream Signaling kinase_assay->cell_assay

References

Exploratory

An In-depth Technical Guide to (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone core structure is a versatile scaffold that serves as a key intermediate in the synthesis of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone core structure is a versatile scaffold that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its inherent structural features, including a flexible piperazine ring and an aminophenyl group capable of forming crucial hydrogen bonds, make it an attractive starting point for the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the structural analogs and derivatives of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, with a particular focus on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, including their roles as kinase inhibitors and central nervous system (CNS) agents. This document details experimental protocols for synthesis and biological evaluation and presents quantitative data in a structured format to facilitate comparison and further drug development efforts.

Core Structure and Chemical Properties

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.29 g/mol .[1] It is typically used as a pharmaceutical intermediate in the development of bioactive molecules.[1]

PropertyValueReference
CAS Number93288-86-9[1]
Molecular FormulaC₁₂H₁₇N₃O[1]
Molecular Weight219.29 g/mol [1]
IUPAC Name(2-aminophenyl)(4-methylpiperazin-1-yl)methanone

Synthesis of Structural Analogs

The synthesis of derivatives based on the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold generally involves modifications of the aminophenyl ring, the piperazine ring, or the acyl group. A common synthetic strategy involves the reaction of a substituted 2-nitrobenzoyl chloride with N-methylpiperazine, followed by reduction of the nitro group to an amine. Further modifications can then be carried out on the resulting amine.

General Protocol for N-Aryl Amide Synthesis

A general method for the synthesis of N-aryl amides from nitroarenes and acyl chlorides can be adapted for the synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone analogs. This method utilizes iron powder as a reducing agent in water, offering a mild and selective process.

Materials:

  • Substituted nitroarene

  • Acyl chloride

  • Iron dust

  • Water

  • Organic solvent (e.g., ethyl acetate)

  • Brine

Procedure:

  • To a solution of the nitroarene (1.0 equiv) in water, add iron dust (3.0 equiv).

  • Heat the mixture to 100 °C and add the acyl chloride (1.2 equiv) dropwise.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold have been investigated for a range of biological activities, most notably as kinase inhibitors and as agents targeting CNS receptors.

Kinase Inhibition

The aminophenylpiperazine moiety is a recognized scaffold in the design of kinase inhibitors.[2] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.

A series of novel phenylpiperazine derivatives have been identified as potent EGFR tyrosine kinase inhibitors. For example, compound 3p from a study on phenylpiperazine derivatives as EGFR inhibitors exhibited an IC₅₀ in the nanomolar range in A549 cell cultures and demonstrated in vivo antitumor activity.[3]

Table 1: Kinase Inhibitory Activity of Selected (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Analogs

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
3p EGFR<100A549[3]
CHMFL-ABL-121 ABL (wild-type)2CML cell lines[4]
CHMFL-ABL-121 ABL (T315I mutant)0.2CML cell lines[4]
CHMFL-ABL/KIT-155 ABL46-[5]
CHMFL-ABL/KIT-155 c-KIT75-[5]
Central Nervous System (CNS) Activity

A significant application of this scaffold is in the development of antipsychotic agents, with Olanzapine being a prominent example. Olanzapine is a thienobenzodiazepine derivative that can be synthesized from intermediates related to (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The therapeutic effects of atypical antipsychotics like olanzapine are attributed to their binding affinities for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6][7]

Novel olanzapine analogs have been synthesized and evaluated for their binding affinities to key CNS receptors to improve the side-effect profile of the parent drug.[6][7]

Table 2: Receptor Binding Affinities (Ki, nM) of Olanzapine and its Analogs

CompoundD₂ Receptor5-HT₂ₐ ReceptorH₁ ReceptorReference
Olanzapine31.3 ± 1.23.5 ± 0.22.0 ± 0.1[6][7]
Analog 8a158.5 ± 1.511.2 ± 0.510.0 ± 0.5[6][7]
Analog 8b100.0 ± 2.08.9 ± 0.45.0 ± 0.3[6][7]
Analog 8c35.5 ± 1.33.5 ± 0.23.2 ± 0.2[6][7]

The data indicates that analogs 8b and 8c retain a favorable 5-HT₂ₐ/D₂ receptor binding affinity ratio similar to olanzapine but exhibit lower affinity for the H₁ receptor, which is associated with weight gain.[6][7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of protein kinases.

Objective: To quantify the inhibitory potency of a compound against specific kinases.

Principle: The assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a kinase-specific substrate. A reduction in the measured radioactivity corresponds to inhibition of the kinase.[1]

Materials:

  • Test compound (e.g., a (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivative)

  • Recombinant human kinases

  • Kinase-specific substrates

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.1 mg/mL BSA)

  • Filter plates

  • Phosphoric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stopping the Reaction and Separation: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP.

  • Washing: Wash the filter plates multiple times with phosphoric acid.

  • Detection: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Radioligand Binding Assay for CNS Receptors

This protocol describes a method to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of a test compound for a specific G-protein coupled receptor.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials:

  • Test compound

  • Cell membranes expressing the target receptor (e.g., D₂, 5-HT₂ₐ, H₁)

  • Radiolabeled ligand (e.g., [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ, [³H]pyrilamine for H₁)

  • Binding buffer (specific to the receptor)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its K₋d), and the test compound at various concentrations or vehicle.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Mandatory Visualizations

G General Synthesis Workflow for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Analogs cluster_start Starting Materials Substituted 2-Nitrobenzoyl Chloride Substituted 2-Nitrobenzoyl Chloride Reaction Reaction Substituted 2-Nitrobenzoyl Chloride->Reaction N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Reaction Intermediate Substituted (2-Nitrophenyl)(4-methylpiperazin-1-yl)methanone Reaction->Intermediate Reduction Reduction Intermediate->Reduction Core_Scaffold (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Analog Reduction->Core_Scaffold Further_Modification Further_Modification Core_Scaffold->Further_Modification Final_Derivatives Diverse Bioactive Derivatives Further_Modification->Final_Derivatives

Caption: General synthetic route for analogs.

G Experimental Workflow for In Vitro Kinase Inhibition Assay Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Kinase Reaction (Kinase, Buffer, Compound) Compound_Prep->Reaction_Setup Incubate_1 Pre-incubation (10-15 min) Reaction_Setup->Incubate_1 Reaction_Start Initiate Reaction (Add Substrate/[γ-³³P]ATP) Incubate_1->Reaction_Start Incubate_2 Incubation (30-60 min at 30°C) Reaction_Start->Incubate_2 Reaction_Stop Stop Reaction (Add Phosphoric Acid) Incubate_2->Reaction_Stop Filtration Filter and Wash Plates Reaction_Stop->Filtration Detection Add Scintillation Cocktail & Read Radioactivity Filtration->Detection Data_Analysis Calculate % Inhibition & Determine IC₅₀ Detection->Data_Analysis

Caption: Kinase inhibition assay workflow.

G Kinase Inhibition Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Substrate Substrate Substrate->Kinase Biological_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Biological_Response Inhibitor (2-Aminophenyl)(piperazin-1-yl) methanone Derivative Inhibitor->Kinase

Caption: Mechanism of kinase inhibition.

Conclusion

The (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold represents a privileged structure in medicinal chemistry, providing a foundation for the development of a diverse range of therapeutic agents. The structural analogs and derivatives of this core have demonstrated significant potential as both kinase inhibitors for oncology applications and as modulators of CNS receptors for the treatment of psychiatric disorders. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing off-target effects. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these compounds.

References

Foundational

Spectroscopic Analysis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound of interest in pharmaceutical research and drug development. A comprehensiv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound of interest in pharmaceutical research and drug development. A comprehensive understanding of its molecular structure is paramount for its application and further derivatization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation of its chemical architecture. This document provides a guide to the expected spectroscopic characteristics of this molecule and outlines the general experimental protocols for acquiring such data.

Please note: Despite extensive searches, publicly available experimental spectroscopic data (NMR, IR, MS) for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 93288-86-9) could not be located. The following sections are therefore based on predicted values and standard methodologies for similar aromatic and heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone based on its structure. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4m2HAr-H
~ 6.6 - 6.8m2HAr-H
~ 5.0 - 6.0br s2H-NH₂
~ 3.7 - 3.9t4HPiperazine-H (adjacent to C=O)
~ 2.4 - 2.6t4HPiperazine-H (adjacent to N-CH₃)
~ 2.3s3H-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 168 - 172C=O (Amide)
~ 145 - 150Ar-C (C-NH₂)
~ 130 - 135Ar-CH
~ 120 - 125Ar-C (C-C=O)
~ 115 - 120Ar-CH
~ 50 - 55Piperazine-C (adjacent to N-CH₃)
~ 45 - 50Piperazine-C (adjacent to C=O)
~ 46-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
3050 - 3000Weak to MediumAromatic C-H stretch
2950 - 2800MediumAliphatic C-H stretch
1630 - 1600StrongC=O stretch (Amide)
1600 - 1450Medium to StrongAromatic C=C stretch
1300 - 1200Medium to StrongC-N stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
219.29[M]⁺ (Molecular Ion)
120.06Fragment ion: [C₇H₆NO]⁺ (benzoyl fragment)
99.11Fragment ion: [C₅H₁₁N₂]⁺ (methylpiperazine fragment)

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the tube is adequate for the instrument (typically around 4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32-64 scans, 1-2 second relaxation delay).

    • Acquire the ¹³C NMR spectrum using proton decoupling (e.g., several thousand scans, 2-5 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Thoroughly mix the sample and KBr by grinding them together.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Assign the observed bands to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • Heat the probe to volatilize the sample into the ion source.

    • In the ion source, bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z value.

    • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation cluster_result Final Result Sample (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Formation Sample->Prep_IR Prep_MS Direct Insertion Probe Loading Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR FID Acquisition & Fourier Transform NMR->Data_NMR Data_IR Interferogram & Background Correction IR->Data_IR Data_MS Ion Detection & m/z Sorting MS->Data_MS Interp_NMR Chemical Shifts, Coupling, Integration Data_NMR->Interp_NMR Interp_IR Functional Group Identification Data_IR->Interp_IR Interp_MS Molecular Ion & Fragmentation Pattern Data_MS->Interp_MS Structure Elucidated Molecular Structure Interp_NMR->Structure Interp_IR->Structure Interp_MS->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Conclusion

Exploratory

Solubility and stability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in different solvents

Technical Guide: Solubility and Stability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Introduction (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 93288-86-9) is a chemical compound of interest in pharm...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility and Stability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 93288-86-9) is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its advancement as a potential therapeutic agent. These parameters are critical as they influence bioavailability, formulation design, manufacturing processes, and storage conditions.[1]

This technical guide provides a framework for evaluating the solubility and stability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. It includes standardized experimental protocols for generating reliable data and templates for the systematic presentation of results.

Solubility Profile

Solubility, the concentration of a solute in a saturated solution at a specific temperature and pressure, is a critical determinant of a drug's absorption and bioavailability.[2] The assessment of solubility in various physiologically and pharmaceutically relevant solvents is a cornerstone of pre-formulation studies.

Quantitative Solubility Data

While specific experimental data for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not widely published, the following table provides a standardized format for presenting empirically determined solubility data.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (µM)Method
Purified Water25NeutralData to be determinedData to be determinedShake-Flask
PBS257.4Data to be determinedData to be determinedShake-Flask
0.1 M HCl25~1.0Data to be determinedData to be determinedShake-Flask
Methanol25N/AData to be determinedData to be determinedShake-Flask
Ethanol25N/AData to be determinedData to be determinedShake-Flask
DMSO25N/AData to be determinedData to be determinedShake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between dissolved and undissolved solute.[2][3]

Objective: To determine the equilibrium solubility of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in various solvents.

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone solid powder

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent at the desired temperature (e.g., 25°C) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24 to 48 hours).[2][3]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration using a chemically inert syringe filter is recommended to ensure no solid particles are transferred.[1][3]

  • Sample Analysis: Carefully take an aliquot of the clear supernatant.

  • Dilution: If necessary, dilute the sample with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[1] A standard calibration curve must be prepared to ensure accurate quantification.

Stability Profile and Forced Degradation

Stability testing is essential for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[4][5] These studies are fundamental for developing stability-indicating analytical methods.[4][6]

Forced Degradation Summary

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[7] The results are typically summarized as shown in the table below.

Stress ConditionReagent/ParametersTime (hours)Assay (% Recovery)Degradants Formed (% Area)
Acid Hydrolysis 0.1 M HCl, 60°C24, 48, 72Data to be determinedData to be determined
Base Hydrolysis 0.1 M NaOH, 60°C24, 48, 72Data to be determinedData to be determined
Oxidation 3% H₂O₂, RT24, 48, 72Data to be determinedData to be determined
Thermal 80°C (Solid State)48, 72Data to be determinedData to be determined
Photolytic (ICH Q1B) 1.2 million lux hours & 200 W h/m²As requiredData to be determinedData to be determined
Experimental Workflow: Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution (e.g., 1 mg/mL) control Prepare Control Sample (Unstressed) start->control acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxid Oxidation (H2O2, RT) start->oxid thermal Thermal (Heat, Solid/Solution) start->thermal photo Photolytic (ICH Q1B Light) start->photo neutralize Neutralize/Quench (If applicable) control->neutralize t=0 acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc report Quantify Assay & Degradants Assess Peak Purity hplc->report pathway Identify Degradation Pathways report->pathway

Caption: Workflow for a Forced Degradation Study.

General Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone under various stress conditions as mandated by ICH guidelines.[4][6][7]

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven, water bath

  • Photostability chamber compliant with ICH Q1B guidelines[4][8]

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile/water mixture).[7]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 to 1.0 M HCl.[7] Incubate at an elevated temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 8, 24, 48 hours). Neutralize the samples with an equivalent amount of base before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 to 1.0 M NaOH.[7] Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and protect from light. Sample at specified time points.

  • Thermal Degradation:

    • Solution: Store the stock solution in a temperature-controlled oven (e.g., 80°C).

    • Solid State: Place the solid compound in a vial and store in a temperature-controlled oven (e.g., 80°C).[7] For analysis, dissolve the solid in a suitable solvent at the required time points.

  • Photostability: Expose the solid compound and its solution in chemically inert, transparent containers to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][8] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored alongside to evaluate the contribution of thermal degradation.[8]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all generated degradation products.[6]

  • Data Reporting: Calculate the percentage of remaining parent compound (assay) and the percentage area of each degradation product for each condition.

References

Foundational

An In-Depth Technical Guide to (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 93288-86-9)

For Researchers, Scientists, and Drug Development Professionals Abstract (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, bearing the Chemical Abstracts Service (CAS) number 93288-86-9 , is a key chemical intermediate w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, bearing the Chemical Abstracts Service (CAS) number 93288-86-9 , is a key chemical intermediate with significant applications in the synthesis of pharmacologically active molecules.[1] Its structure, which combines a 2-aminobenzophenone core with a 4-methylpiperazine moiety, makes it a versatile building block for creating complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, discusses its role in the synthesis of therapeutic agents, particularly those targeting the central nervous system (CNS), and outlines key considerations for its handling, analysis, and application in a research and development setting.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of medicinal chemistry, the 2-aminobenzophenone scaffold is a well-established pharmacophore and a critical starting material for a variety of heterocyclic compounds, including benzodiazepines, quinazolines, and acridones. These resulting structures are at the core of numerous approved drugs. (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone belongs to this important class of compounds. The presence of the 4-methylpiperazine group further enhances its utility, as this moiety is frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and basicity, and to improve their pharmacokinetic profiles. This strategic combination of a reactive 2-aminobenzophenone core and a pharmacokinetically favorable piperazine tail makes CAS 93288-86-9 a valuable asset in the synthesis of novel therapeutic agents, especially in the development of antipsychotic and antidepressant drugs.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for the development of robust analytical methods.

Key Properties
PropertyValueSource
CAS Number 93288-86-9[1]
Molecular Formula C₁₂H₁₇N₃O[1]
Molecular Weight 219.29 g/mol [1]
Appearance Solid-
Purity Typically ≥95%[1]
Storage Conditions 2-8°C, under inert gas, protected from light[1]
Structural and Spectroscopic Data
  • ¹H NMR: Expected signals would include resonances for the aromatic protons of the aminophenyl ring, the methylene protons of the piperazine ring, and the methyl group protons. The chemical shifts and coupling patterns would be characteristic of the compound's structure.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the piperazine carbons, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the compound's molecular weight, aiding in its identification and the confirmation of its elemental composition.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-H and C=C stretching of the aromatic and aliphatic parts of the molecule.

Synthesis and Chemical Reactivity

While specific, detailed protocols for the synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone are not widely published in academic literature, its synthesis would likely follow established methods for the preparation of 2-aminobenzophenones. One common approach involves the Friedel-Crafts acylation of an appropriately protected aniline derivative.

The reactivity of this intermediate is governed by the two key functional groups: the primary aromatic amine and the ketone.

G cluster_intermediate (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone cluster_reactivity Key Reactive Sites cluster_reactions Potential Transformations Intermediate C12H17N3O (CAS 93288-86-9) Amino 2-Amino Group Intermediate->Amino Nucleophilic site Ketone Ketone Group Intermediate->Ketone Electrophilic site Cyclization Cyclization Reactions Amino->Cyclization Forms heterocyclic rings Condensation Condensation Reactions Ketone->Condensation Reacts with nucleophiles

Caption: Key reactive sites of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

The nucleophilic 2-amino group is poised for cyclization reactions, particularly with reagents that can react with both the amine and the nearby ketone. The electrophilic ketone can undergo condensation reactions with a variety of nucleophiles. This dual reactivity is the foundation of its utility in building complex molecular architectures.

Applications in Drug Discovery and Development

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a valuable intermediate in the synthesis of CNS-active compounds. Its structural motifs are found in several antipsychotic and antidepressant medications.

Role as a Precursor to Antipsychotic Agents

The structure of this intermediate is closely related to precursors used in the synthesis of atypical antipsychotics like olanzapine and clozapine. Although direct synthesis pathways starting from CAS 93288-86-9 are not explicitly detailed in publicly available literature, the general synthetic strategies for these drugs often involve the construction of a diazepine or a similar seven-membered ring system.

For instance, the synthesis of olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine. While the core of this starting material is a thienobenzodiazepine and not a benzophenone, the incorporation of the N-methylpiperazine moiety is a key step. It is plausible that (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone could be a precursor to a benzodiazepine intermediate through a cyclization reaction, which would then be further modified.

G A (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone B Cyclization/Condensation A->B C Benzodiazepine Intermediate B->C D Further Elaboration C->D E Atypical Antipsychotic (e.g., Olanzapine-like structures) D->E

Caption: Plausible synthetic pathway to antipsychotic scaffolds.

Potential in the Synthesis of Kinase and Receptor Modulators

The 2-aminobenzophenone structure is also a key feature in a variety of kinase inhibitors and receptor modulators. The ability of the amino and keto groups to participate in hydrogen bonding and other non-covalent interactions makes this scaffold ideal for targeting the ATP-binding sites of kinases or the ligand-binding pockets of receptors. The 4-methylpiperazine tail can further be used to tune the compound's properties for optimal target engagement and pharmacokinetic performance.

Analytical Methodologies

For quality control and reaction monitoring, robust analytical methods are essential.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and for monitoring its consumption in subsequent reactions. A typical HPLC method would involve:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic system has strong absorbance.

For the analysis of the more volatile piperazine-containing compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be employed.

Protocol: Purity Determination by HPLC

Objective: To determine the purity of a sample of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 93288-86-9) is a strategically important chemical intermediate for the synthesis of complex heterocyclic molecules, particularly those with applications in the treatment of central nervous system disorders. Its dual reactivity, combining the properties of a 2-aminobenzophenone and a 4-methylpiperazine, provides a versatile platform for the construction of novel drug candidates. A thorough understanding of its properties, reactivity, and analytical methodologies is essential for its effective utilization in drug discovery and development programs.

References

Exploratory

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Potential Scaffold for Kinase Inhibitor Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound recognized as a versatile intermediate in t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound recognized as a versatile intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a piperazine ring and an aminophenyl group, presents a compelling starting point for the design of novel kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The structural motifs within (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone offer potential for interactions with the ATP-binding pocket of various kinases through hydrogen bonding and aromatic interactions, making it an intriguing scaffold for further medicinal chemistry exploration.

This technical guide provides a comprehensive overview of the experimental methodologies required to evaluate the potential of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its derivatives as kinase inhibitors. It details the necessary biochemical and cell-based assays, presents hypothetical data in a structured format, and illustrates key workflows and signaling concepts through diagrams.

Experimental Evaluation of Kinase Inhibitory Potential

The journey of validating a potential kinase inhibitor involves a multi-faceted approach, beginning with in vitro biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess activity within a biological context.

Biochemical Kinase Inhibition Assays

Biochemical assays are fundamental in determining if a compound directly interacts with and inhibits the enzymatic activity of a target kinase. These assays measure the reduction in kinase activity as a function of the inhibitor concentration. A common approach is to quantify the amount of ATP consumed or ADP produced during the phosphorylation reaction.

Hypothetical Data: IC50 Values for a Derivative of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone against a Panel of Kinases

Kinase TargetIC50 (nM)Assay Type
Kinase A50Luminescence-based
Kinase B250Fluorescence-based
Kinase C>10,000Luminescence-based
Kinase D800TR-FRET
Kinase E150Luminescence-based

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (e.g., a derivative of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a DMSO-only vehicle control, and a positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the target kinase enzyme, and its specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the test compounds. Include a "no kinase" control to represent 100% inhibition.

  • Incubation: Gently mix the plate on a shaker and incubate at room temperature for a predetermined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Acquisition: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compound C Dispense Compound to 384-well Plate A->C B Prepare Kinase/ Substrate Master Mix D Add Kinase Mix to Initiate Reaction B->D C->D E Incubate at Room Temperature D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Biochemical Kinase Inhibition Assay Workflow
Cell-Based Kinase Assays

While biochemical assays confirm direct target engagement, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant environment. These assays can determine if the compound can penetrate the cell membrane, engage its target within the complex cellular milieu, and exert a functional effect on a signaling pathway.

Hypothetical Data: Cellular Activity of a Lead Compound

Assay TypeCell LineEndpoint MeasuredEC50 (nM)
Cellular PhosphorylationCancer Cell Line Ap-Substrate (Western Blot)150
Cellular PhosphorylationCancer Cell Line Bp-Substrate (ELISA)200
Cell ProliferationBaF3 expressing oncogenic kinaseViability (MTT Assay)300

Experimental Protocol: Cellular Phosphorylation ELISA

This protocol outlines a sandwich ELISA method to quantify the phosphorylation of a specific kinase substrate within cell lysates, providing a direct measure of the target kinase's activity in a cellular context.

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Test compound

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate positive and negative controls.

  • Incubation: Incubate the cells for a period sufficient to observe changes in the signaling pathway (e.g., 1-24 hours).

  • Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and then add lysis buffer to each well to prepare cell lysates.

  • ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate multiple times with wash buffer. d. Add the phospho-specific detection antibody to each well and incubate. e. Wash the plate and then add the HRP-conjugated secondary antibody. f. After another incubation and wash step, add the TMB substrate solution. g. Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate. Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in substrate phosphorylation.

G cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Protocol cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Lyse Cells C->D E Add Lysate to Coated Plate D->E F Add Phospho-specific Detection Ab E->F G Add HRP-conjugated Secondary Ab F->G H Add TMB Substrate & Stop Solution G->H I Measure Absorbance at 450 nm H->I J Calculate EC50 I->J

Cellular Phosphorylation ELISA Workflow

Illustrative Signaling Pathway: Inhibition of a Generic Kinase Cascade

The diagram below illustrates a simplified, generic signaling pathway where an extracellular signal activates a receptor tyrosine kinase (RTK). This activation leads to a downstream phosphorylation cascade involving Kinase A and Kinase B. A potential inhibitor, derived from the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold, could block the activity of Kinase A, thereby preventing the phosphorylation of Kinase B and subsequent cellular responses like proliferation and survival.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK KinaseA Kinase A RTK->KinaseA KinaseB Kinase B KinaseA->KinaseB Response Cellular Response (e.g., Proliferation, Survival) KinaseB->Response Inhibitor (2-Aminophenyl)(4-methyl...) Derivative Inhibitor->KinaseA

Inhibition of a Kinase Signaling Pathway

Conclusion

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone represents a promising starting scaffold for the development of novel kinase inhibitors. Its chemical features are amenable to the synthesis of diverse compound libraries with the potential to target a wide range of kinases. The successful identification and optimization of lead compounds derived from this scaffold require a rigorous and systematic evaluation process. This guide has outlined the essential biochemical and cell-based assays that form the foundation of such a drug discovery program. By employing these detailed experimental protocols and carefully analyzing the resulting data, researchers can effectively assess the therapeutic potential of new chemical entities in the ongoing effort to develop targeted therapies for kinase-driven diseases.

Foundational

A Methodological Guide to Characterizing Novel CNS-Active Compounds: A Case Study Approach with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Disclaimer: This document provides a generalized framework for the characterization of novel compounds for Central Nervous System (CNS) receptor binding. The compound "(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone" is...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a generalized framework for the characterization of novel compounds for Central Nervous System (CNS) receptor binding. The compound "(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone" is used as a representative example due to its nature as a potential scaffold for CNS-active agents.[1] As of the writing of this guide, there is no publicly available data detailing its specific binding affinities, functional activities, or established signaling pathways. Therefore, the data presented herein is illustrative, and the protocols are generalized templates for research purposes.

Introduction

The discovery and development of novel therapeutic agents for CNS disorders is a critical area of pharmaceutical research. The identification of small molecules that interact with specific CNS receptors is a key initial step in this process. The compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (Molecular Formula: C₁₂H₁₇N₃O, Molecular Weight: 219.29 g/mol ) represents a chemical scaffold that is found in various CNS-active compounds.[1] Its structural motifs, including the aminophenyl and methylpiperazinyl groups, are common in molecules targeting CNS receptors. This guide outlines a comprehensive approach to the initial characterization of such a compound using in vitro CNS receptor binding assays.

Initial Characterization Workflow

The primary goal of the initial characterization is to determine the binding profile of the test compound across a panel of relevant CNS receptors. This is typically achieved through a series of binding assays, followed by functional assays for any identified high-affinity targets. A typical workflow is depicted below.

G A Test Compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone B Broad Panel Radioligand Binding Assays (e.g., 40-50 CNS receptors) A->B C Identify 'Hits' (e.g., >50% inhibition at 1µM) B->C D Determine Ki or IC50 values for 'Hit' Receptors C->D E Select High-Affinity Targets D->E F Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) E->F G Determine Agonist/Antagonist Activity & Potency (EC50/IC50) F->G

Figure 1: Experimental workflow for CNS receptor binding characterization.

Quantitative Data Presentation

Following the experimental workflow, the quantitative data should be summarized in a clear and structured format. The following tables are templates for presenting binding affinity and functional assay data.

Table 1: Illustrative CNS Receptor Binding Profile of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Receptor TargetLigandKᵢ (nM)
Dopamine
D₁[³H]-SCH 23390>10,000
D₂[³H]-Spiperone85
D₃[³H]-Spiperone250
D₄[³H]-Spiperone1,200
Serotonin
5-HT₁ₐ[³H]-8-OH-DPAT50
5-HT₂ₐ[³H]-Ketanserin15
5-HT₂c[³H]-Mesulergine750
5-HT₃[³H]-GR 656305,000
Adrenergic
α₁[³H]-Prazosin300
α₂[³H]-Rauwolscine900
β₁[³H]-CGP 12177>10,000
Histamine
H₁[³H]-Pyrilamine45

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Illustrative Functional Activity at High-Affinity Receptors

Receptor TargetAssay TypeFunctional ResponsePotency (EC₅₀/IC₅₀, nM)
5-HT₂ₐCa²⁺ MobilizationAntagonistIC₅₀ = 120
D₂cAMP InhibitionAntagonistIC₅₀ = 350
H₁IP₁ AccumulationInverse AgonistEC₅₀ = 95

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. Below is a generalized protocol for a competitive radioligand binding assay.

Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor

  • Materials:

    • Cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

    • Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol).

    • Non-specific binding control: Mianserin (10 µM).

    • Test compound: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, dissolved in DMSO to a stock concentration of 10 mM.

    • 96-well microplates.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final concentration in the assay should range from 0.1 nM to 10 µM.

    • To each well of the microplate, add:

      • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Mianserin (for non-specific binding) or 25 µL of the test compound dilution.

      • 25 µL of [³H]-Ketanserin diluted in assay buffer to a final concentration of ~1 nM.

      • 150 µL of cell membrane suspension (containing ~10-20 µg of protein).

    • Incubate the plates at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer to separate bound and free radioligand.

    • Allow the filters to dry.

    • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis using a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways

Should the compound demonstrate potent antagonist activity at a Gq-coupled receptor like 5-HT₂ₐ, a potential mechanism of action would be the blockade of the phospholipase C pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling receptor 5-HT2A Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Stimulates serotonin Serotonin (Agonist) serotonin->receptor compound_x (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (Antagonist) compound_x->receptor Blocks

Figure 2: Hypothesized antagonist action at the 5-HT₂ₐ receptor signaling pathway.

This guide provides a foundational framework for the initial characterization of a novel compound for CNS receptor binding. The specific targets, assays, and subsequent investigations will be dictated by the initial screening results. Rigorous and systematic application of these methodologies will enable researchers to elucidate the pharmacological profile of novel chemical entities and assess their potential as CNS-active agents.

References

Exploratory

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

A Comprehensive Whitepaper for Researchers and Drug Development Professionals Introduction: The burgeoning field of drug discovery continually seeks novel chemical entities with therapeutic potential. (2-Aminophenyl)(4-m...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Introduction: The burgeoning field of drug discovery continually seeks novel chemical entities with therapeutic potential. (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound recognized as a key intermediate in the development of bioactive molecules targeting the central nervous system, as well as in the design of novel kinase inhibitors and receptor modulators.[1] Given its potential for biological activity, a thorough evaluation of its cytotoxic profile is a critical first step in the preclinical assessment process. This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of this compound, outlining detailed experimental protocols, data presentation strategies, and relevant cellular signaling pathways.

The methodologies detailed herein are established, robust, and widely accepted in the scientific community for initial in vitro toxicity assessment. They are designed to provide a foundational understanding of the compound's effect on cell viability and membrane integrity, crucial for making informed decisions in the early stages of drug development.

Data Presentation: Hypothetical Cytotoxicity Profile

Quantitative data from preliminary cytotoxicity assays are pivotal for determining the dose-dependent effects of a test compound. The following tables summarize hypothetical data from MTT and LDH assays performed on a representative cancer cell line (e.g., HeLa) following a 48-hour exposure to (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. These tables are structured for clarity and ease of comparison, providing a model for presenting experimental findings.

Table 1: Cell Viability Assessment by MTT Assay

Concentration of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Vehicle Control)1.25 ± 0.08100 ± 6.4
11.18 ± 0.0794.4 ± 5.6
50.95 ± 0.0676.0 ± 4.8
100.68 ± 0.0554.4 ± 4.0
250.35 ± 0.0428.0 ± 3.2
500.15 ± 0.0312.0 ± 2.4
1000.08 ± 0.026.4 ± 1.6

Table 2: Cell Membrane Integrity Assessment by LDH Assay

Concentration of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity ± SD
0 (Vehicle Control)0.12 ± 0.020 ± 1.8
10.15 ± 0.032.7 ± 2.7
50.30 ± 0.0416.4 ± 3.6
100.55 ± 0.0539.1 ± 4.5
250.88 ± 0.0769.1 ± 6.4
501.05 ± 0.0884.5 ± 7.3
1001.15 ± 0.0993.6 ± 8.2

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable cytotoxicity data. The following sections provide in-depth methodologies for the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Target cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in culture medium. Remove the medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as follows: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3]

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Target cell line

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader (capable of measuring absorbance at 490 nm)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to also include control wells for maximum LDH release (cells treated with a lysis buffer provided in the kit) and background (medium only).[3]

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[3]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of control) / (Absorbance of maximum LDH release - Absorbance of control)] x 100

Mandatory Visualizations: Diagrams of Workflows and Signaling Pathways

Visual representations of experimental processes and biological pathways are crucial for understanding the underlying mechanisms of cytotoxicity.

G cluster_prep Cell Culture Preparation cluster_treat Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B D Treat cells with compound B->D C Prepare serial dilutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone C->D E Incubate for 24-72h D->E F MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance E->F G LDH Assay: Collect Supernatant, Add Reagents, Read Absorbance E->G H Calculate % Cell Viability and % Cytotoxicity F->H G->H I Determine IC50 Value H->I Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binding DISC DISC Formation Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA damage, ROS) Bcl2 Bcl-2 Family (Bax, Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito MOMP CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Introduction: Unveiling the Potential of a Versatile Scaffold (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound recognized as a key intermediate in the development of pharmacologically active molec...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Scaffold

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound recognized as a key intermediate in the development of pharmacologically active molecules.[1] Its chemical architecture, featuring a 2-aminophenyl group linked to a 4-methylpiperazine moiety via a carbonyl bridge, presents a versatile scaffold for interacting with various biological targets. This structure is particularly prevalent in the design of novel kinase inhibitors and receptor modulators, suggesting its potential utility in oncology and central nervous system disorders.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The protocols detailed herein are designed to be a self-validating system, enabling a logical, stepwise evaluation of the compound's potential biological activities. We will progress from target-based assays to cell-based assessments and conclude with preliminary metabolic stability profiling.

Part 1: Initial Target Screening – Kinase and GPCR Assays

Given its documented use in designing kinase inhibitors and receptor modulators, the logical first step is to screen (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone against representative members of these target classes.

In Vitro Kinase Inhibition Assay

The vast majority of kinase inhibitors target the ATP-binding site. The aminophenyl and piperazine moieties of the test compound are common pharmacophores that can interact with this pocket. This protocol describes a generic, non-radioactive biochemical kinase assay to assess the inhibitory potential of the compound.

Causality of Experimental Choices: A biochemical assay is chosen for initial screening as it directly measures the interaction between the compound and the kinase, independent of cellular uptake and off-target effects within a cell.[2] A non-radioactive format is preferred for safety and ease of use.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare serial dilutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Add_Kinase Add Kinase and Compound to 96-well plate Compound_Prep->Add_Kinase Reagent_Prep Prepare Kinase Buffer, ATP Solution, Kinase, and Substrate Reagent_Prep->Add_Kinase Incubate1 Pre-incubate at RT Add_Kinase->Incubate1 Add_ATP_Substrate Add ATP/Substrate mix to initiate reaction Incubate1->Add_ATP_Substrate Incubate2 Incubate at RT Add_ATP_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Plate Read plate on a microplate reader Stop_Reaction->Read_Plate Data_Analysis Calculate % inhibition and IC50 value Read_Plate->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 5 µL of the diluted compound.

    • Add 20 µL of a solution containing the kinase of interest in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the kinase substrate and ATP in kinase buffer.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by adding 50 µL of a stop solution (e.g., EDTA).

    • Quantify the phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence).[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended Concentration/Condition
Final Compound Conc.1 nM - 100 µM
Final DMSO Conc.< 1%
Kinase Conc.Enzyme-specific (typically nM range)
ATP Conc.At or near the Km for the specific kinase
Incubation Time60 minutes
TemperatureRoom Temperature
GPCR Radioligand Binding Assay

The piperazine moiety is a common feature in many G-protein coupled receptor (GPCR) ligands.[3] A competitive binding assay is an effective method to determine if the compound can displace a known radiolabeled ligand from a specific GPCR.

Causality of Experimental Choices: Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3] This method directly measures the binding interaction at the receptor level, providing key pharmacological parameters like the inhibition constant (Ki).[4]

Experimental Workflow: GPCR Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Membrane_Prep Prepare cell membranes expressing the target GPCR Mix_Components Combine membranes, compound, and radioligand in assay buffer Membrane_Prep->Mix_Components Compound_Prep Prepare serial dilutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Compound_Prep->Mix_Components Radioligand_Prep Prepare radioligand solution Radioligand_Prep->Mix_Components Incubate Incubate to reach equilibrium Mix_Components->Incubate Filter Separate bound and free radioligand by rapid filtration Incubate->Filter Wash Wash filter to remove non-specific binding Filter->Wash Scintillation_Count Quantify bound radioactivity using a scintillation counter Wash->Scintillation_Count Data_Analysis Calculate Ki value Scintillation_Count->Data_Analysis

Caption: Workflow for the GPCR radioligand binding assay.

Protocol: GPCR Radioligand Binding Assay

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Prepare a 10 mM stock solution of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in 100% DMSO. Perform serial dilutions in assay buffer.

    • Dilute the radioligand in assay buffer to a concentration at or near its dissociation constant (Kd).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, diluted compound, and radioligand.

    • The final assay volume should be between 100-200 µL.

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to minimize non-specific binding.

    • Allow the filters to dry, then add scintillation cocktail to each well.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Cell-Based Assays – Assessing Cytotoxicity

After evaluating the compound's activity at the target level, it is crucial to assess its effects on whole cells. A cell viability assay will determine if the compound is cytotoxic, which is a critical parameter for any potential therapeutic agent.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

Causality of Experimental Choices: The MTT assay is a robust, reliable, and high-throughput method for assessing cell viability.[7] It provides a quantitative measure of how the compound affects cell proliferation and survival.

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed a cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.

    • Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[8]

    • Mix thoroughly by pipetting.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the concentration of the compound that reduces cell viability by 50% (IC50).

ParameterRecommended Condition
Cell Density5,000-10,000 cells/well
Treatment Duration48-72 hours
MTT Incubation4 hours
Absorbance Wavelength570 nm

Part 3: Preliminary Metabolic Stability Assessment

Early assessment of a compound's metabolic stability is crucial in drug discovery. Human liver microsomes are a widely used in vitro model to study Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[9][10]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate at which the test compound is metabolized by human liver microsomes.

Causality of Experimental Choices: Liver microsomes are a cost-effective and readily available source of a wide range of drug-metabolizing enzymes, making them suitable for high-throughput screening of metabolic stability.[11]

Protocol: Metabolic Stability Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (final concentration 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).

    • Add (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone to the reaction mixture at a final concentration of 1-10 µM.

  • Reaction Initiation and Termination:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

References

Application

Application Notes and Protocols for High-Throughput Screening Assays Using (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone serves as a versatile scaffold in medicinal chemistry, frequently utilized as an intermediate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone serves as a versatile scaffold in medicinal chemistry, frequently utilized as an intermediate in the synthesis of novel therapeutic agents.[1] Its structural motifs are prevalent in molecules designed as kinase inhibitors and modulators of central nervous system receptors.[1] Analogs and derivatives of this compound have shown potential as inhibitors of key cell cycle kinases, such as Monopolar spindle 1 (Mps1), a critical regulator of the spindle assembly checkpoint (SAC).[2][3][4][5][6] This document provides detailed application notes and protocols for employing (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its derivatives in high-throughput screening (HTS) assays to identify and characterize novel kinase inhibitors, with a focus on Mps1.

Target Pathway: Mps1 Kinase and the Spindle Assembly Checkpoint

Mps1 is a dual-specificity kinase that plays a pivotal role in ensuring the accurate segregation of chromosomes during mitosis by activating the spindle assembly checkpoint.[3][4] This checkpoint prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[5] Upregulation of Mps1 is observed in various cancers, making it an attractive target for anticancer drug development.[5][6] Inhibition of Mps1 can lead to mitotic errors, aneuploidy, and ultimately, cancer cell death.[3][4]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_mcc Mitotic Checkpoint Complex (MCC) cluster_apc Anaphase-Promoting Complex (APC/C) Mps1_active Mps1 (Active) Mad1/Mad2 Mad1/Mad2 Complex Mps1_active->Mad1/Mad2 Phosphorylation & Recruitment Bub1 Bub1 Mps1_active->Bub1 Phosphorylation MCC Mad2-Cdc20-BubR1-Bub3 Mad1/Mad2->MCC Promotes Assembly APC/C APC/C MCC->APC/C Inhibition Anaphase Anaphase APC/C->Anaphase Initiation Mps1_inactive Mps1 (Inactive) Mps1_inactive->Mps1_active Activation at Kinetochore Compound (2-Aminophenyl) (4-methylpiperazin-1-yl)methanone Analog Compound->Mps1_active Inhibition

Figure 1: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.

High-Throughput Screening Application Notes

This section outlines a biochemical HTS assay to identify inhibitors of Mps1 kinase from a library of compounds based on the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold.

Assay Principle:

The assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. Recombinant Mps1 kinase phosphorylates a biotinylated peptide substrate in the presence of ATP. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated substrate. When a streptavidin-allophycocyanin (SA-APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity. Upon excitation, FRET occurs, resulting in a detectable signal at 665 nm. Inhibitors of Mps1 will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials and Reagents:

  • Enzyme: Recombinant human Mps1 kinase

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-MELK-2 peptide)

  • ATP: Adenosine triphosphate

  • Detection Reagents:

    • Europium-labeled anti-phospho-serine/threonine antibody

    • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Stop Solution: 10 mM EDTA in kinase reaction buffer

  • Test Compounds: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its analogs dissolved in DMSO.

  • Control Inhibitor: A known Mps1 inhibitor (e.g., Reversine)

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates

Experimental Protocols

Protocol 1: Primary High-Throughput Screening

This protocol is designed for screening a large library of compounds at a single concentration to identify initial "hits".

HTS_Workflow Start Start Compound_Dispensing 1. Compound Dispensing (50 nL to 384-well plate) Start->Compound_Dispensing Enzyme_Addition 2. Mps1 Kinase Addition (5 µL) Compound_Dispensing->Enzyme_Addition Incubation_1 3. Pre-incubation (15 min at RT) Enzyme_Addition->Incubation_1 Reaction_Initiation 4. Substrate/ATP Mix Addition (5 µL) Incubation_1->Reaction_Initiation Incubation_2 5. Kinase Reaction (60 min at RT) Reaction_Initiation->Incubation_2 Reaction_Stop 6. Stop Solution/Detection Reagent Addition (10 µL) Incubation_2->Reaction_Stop Incubation_3 7. Detection Incubation (60 min at RT) Reaction_Stop->Incubation_3 Data_Acquisition 8. Plate Reading (TR-FRET) Incubation_3->Data_Acquisition End End Data_Acquisition->End

Figure 2: High-Throughput Screening (HTS) Workflow for Mps1 Inhibitors.

Methodology:

  • Compound Plating: Using an acoustic dispenser, add 50 nL of each test compound (10 mM in DMSO) to the wells of a 384-well assay plate. For controls, add DMSO (negative control) or a reference Mps1 inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of Mps1 kinase solution (e.g., 2X final concentration) in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture (e.g., 2 µM biotinylated peptide, 20 µM ATP) in assay buffer to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of stop solution containing the TR-FRET detection reagents (Europium-labeled antibody and SA-APC) to each well.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Presentation:

The results of the primary screen can be summarized as follows:

Compound IDCompound Concentration (µM)TR-FRET Ratio (665/620 nm)% InhibitionHit (Yes/No)
AM-001100.1592.1Yes
AM-002101.852.6No
AM-003100.2188.9Yes
Positive Control100.1293.7N/A
Negative ControlN/A1.900.0N/A

Percent inhibition is calculated as: (1 - (Sample_Ratio - Positive_Control_Ratio) / (Negative_Control_Ratio - Positive_Control_Ratio)) * 100. Hits are typically defined as compounds with >50% inhibition.

Protocol 2: Dose-Response and IC₅₀ Determination

Compounds identified as "hits" in the primary screen are further characterized to determine their potency (IC₅₀).

Methodology:

  • Compound Preparation: Prepare a serial dilution of the hit compounds (e.g., 10-point, 1:3 dilution series starting from 100 µM) in DMSO.

  • Assay Procedure: Follow the same procedure as the primary screen (Protocol 1), but instead of a single concentration, add the different concentrations of the hit compounds to the assay plates.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

The IC₅₀ values for the confirmed hits are presented in a summary table.

Compound IDIC₅₀ (nM)Hill Slope
AM-0011451.10.992
AM-0033670.90.987
Reference Inhibitor351.00.995

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

To confirm that the identified inhibitors bind to Mps1 in a cellular context, a Cellular Thermal Shift Assay (CETSA®) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

CETSA_Workflow Start Start Cell_Treatment 1. Treat Cells with Compound or DMSO Start->Cell_Treatment Heating 2. Heat Cell Lysates at Different Temperatures Cell_Treatment->Heating Centrifugation 3. Centrifuge to Separate Soluble and Precipitated Proteins Heating->Centrifugation Protein_Quantification 4. Collect Supernatant (Soluble Fraction) Centrifugation->Protein_Quantification Western_Blot 5. Analyze Mps1 Levels by Western Blot or ELISA Protein_Quantification->Western_Blot Data_Analysis 6. Plot Soluble Mps1 vs. Temperature Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 3: Cellular Thermal Shift Assay (CETSA®) Workflow.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa) to 80-90% confluency. Treat the cells with the test compound (e.g., 10 µM) or DMSO for 2 hours.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Sample Preparation for Analysis: Collect the supernatant (soluble protein fraction) and prepare samples for Western blotting or ELISA.

  • Detection of Soluble Mps1: Analyze the amount of soluble Mps1 in each sample using a specific anti-Mps1 antibody.

  • Data Analysis: Plot the relative amount of soluble Mps1 against the temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

The thermal shift (ΔTₘ) is a key parameter derived from CETSA®.

Compound IDTreatmentMelting Temperature (Tₘ) (°C)Thermal Shift (ΔTₘ) (°C)
AM-00110 µM52.5+5.2
DMSOVehicle47.3N/A
AM-00310 µM50.1+2.8
DMSOVehicle47.3N/A

A positive ΔTₘ indicates that the compound binds to and stabilizes Mps1 in the cellular environment.

Conclusion

The (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols detailed in this document provide a robust framework for the high-throughput screening and characterization of such compounds against Mps1 kinase. By employing a combination of biochemical and cellular assays, researchers can efficiently identify potent and selective inhibitors with confirmed target engagement, paving the way for further preclinical and clinical development in oncology.

References

Method

Application Notes and Protocols for Cell-Based Assay Development: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its derivatives are recognized as important intermediates in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its derivatives are recognized as important intermediates in the synthesis of pharmaceutical compounds, including those targeting the central nervous system and in the design of novel kinase inhibitors.[1] Given its structural characteristics, this compound presents a compelling candidate for investigation into its potential as a modulator of critical cellular processes. A plausible hypothesis is that this molecule may exhibit inhibitory activity against kinases or enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase (PARP), which are pivotal in cancer therapy.[2][3]

These application notes provide a comprehensive framework for developing cell-based assays to elucidate the biological activity of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The following protocols detail methods to assess its impact on cell viability, apoptosis, cell cycle progression, and DNA repair pathways.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT, MTS, and WST-8 assays are colorimetric methods widely used for this purpose, relying on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[4][5]

Data Presentation: Expected IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compound. The following table illustrates how to present IC50 data obtained from viability assays across different cancer cell lines.

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC50 (µM)
MCF-7 0.198.2 ± 3.115.4
190.5 ± 4.5
1055.1 ± 6.2
5020.3 ± 2.8
1005.7 ± 1.9
HeLa 0.199.1 ± 2.525.8
192.3 ± 3.8
1068.4 ± 5.1
5035.6 ± 4.3
10010.2 ± 2.1
A549 0.197.8 ± 3.318.9
188.9 ± 4.1
1051.2 ± 5.8
5022.7 ± 3.5
1007.1 ± 1.5
Experimental Protocol: MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.[5][6][7][8]

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_plate Incubate (24-72h) treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow

II. Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential. Annexin V staining is a common method to detect early apoptosis, while caspase activity assays can confirm the activation of the apoptotic cascade.[9][10][11]

Data Presentation: Apoptosis Analysis

The results from Annexin V and Propidium Iodide (PI) staining can be quantified and presented in a table to show the percentage of cells in different stages of apoptosis.

TreatmentConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control -95.1 ± 2.32.5 ± 0.82.4 ± 0.7
Compound A 1070.3 ± 4.118.9 ± 3.510.8 ± 2.1
5035.8 ± 5.245.2 ± 6.119.0 ± 3.8
Staurosporine (Positive Control) 120.7 ± 3.965.4 ± 7.213.9 ± 2.9
Experimental Protocol: Annexin V Apoptosis Assay

This protocol outlines the steps for staining cells with Annexin V and Propidium Iodide for flow cytometry analysis.[11][12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_early Early Apoptosis cluster_mid Mid Apoptosis cluster_late Late Apoptosis / Necrosis Compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone PS_Translocation Phosphatidylserine (PS) Translocation Compound->PS_Translocation Caspase_Activation Caspase Cascade Activation Compound->Caspase_Activation AnnexinV Annexin V Binding PS_Translocation->AnnexinV Membrane_Permeability Loss of Membrane Integrity Caspase_Activation->Membrane_Permeability PI_Staining Propidium Iodide (PI) Staining Membrane_Permeability->PI_Staining

Apoptosis Detection Signaling Pathway

III. Cell Cycle Analysis

To understand if the compound affects cell cycle progression, flow cytometry analysis of propidium iodide-stained cells is a standard technique.[13][14][15][16] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle can be summarized in a table.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control -60.5 ± 3.125.2 ± 2.514.3 ± 1.81.1 ± 0.4
Compound A 1050.1 ± 4.520.7 ± 3.129.2 ± 4.25.8 ± 1.2
5030.8 ± 5.215.3 ± 2.853.9 ± 6.515.4 ± 2.9
Nocodazole (Positive Control) 0.115.2 ± 2.810.5 ± 1.974.3 ± 5.92.3 ± 0.8
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the fixation and staining of cells for cell cycle analysis.[13][14][15][17]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in 0.5 mL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis harvest_cells Harvest & Wash Cells fix_cells Fix with Cold 70% Ethanol harvest_cells->fix_cells wash_cells Wash with PBS fix_cells->wash_cells stain_cells Stain with PI/RNase Solution wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_phases Quantify Cell Cycle Phases flow_cytometry->quantify_phases

Cell Cycle Analysis Workflow

IV. DNA Repair Pathway Modulation: PARP Activity Assay

Given the structural similarities of some kinase inhibitors to PARP inhibitors, investigating the effect of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone on PARP activity is a logical step. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms.[2][3]

Data Presentation: PARP Activity

The inhibitory effect on PARP can be presented as a percentage of remaining PARP activity at various compound concentrations.

TreatmentConcentration (nM)PARP Activity (%) (Mean ± SD)IC50 (nM)
Vehicle Control -100 ± 5.2-
Compound A 192.1 ± 4.825.3
1065.7 ± 6.1
5028.4 ± 3.9
10012.5 ± 2.7
Olaparib (Positive Control) 185.3 ± 5.55.1
1045.2 ± 4.9
5010.1 ± 2.1
1003.8 ± 1.5
Experimental Protocol: Cell-Based PARP Activity Assay (ELISA-based)

This protocol is a general guideline for a cell-based ELISA to measure PARP activity.[2][18]

Materials:

  • Cell-Based PARP Assay Kit (ELISA format)

  • Treated and untreated cell lysates

  • Microplate reader capable of reading chemiluminescence or colorimetric signal

Procedure:

  • Cell Lysis: After treatment with the compound, lyse the cells according to the kit's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Plate Loading: Add equal amounts of protein from each lysate to the wells of the PARP assay plate.

  • Incubation: Incubate the plate to allow PARP to bind to the coated substrate.

  • Detection: Add the detection antibody and substrate as per the kit's protocol.

  • Signal Measurement: Read the signal (colorimetric or chemiluminescent) using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP activity relative to the vehicle control.

PARP_Inhibition_Pathway cluster_damage DNA Damage cluster_repair DNA Repair cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation & Recruitment DNA_SSB->PARP_Activation BER Base Excision Repair (BER) PARP_Activation->BER SSB_to_DSB SSB persists, leading to Double-Strand Break (DSB) during replication PARP_Activation->SSB_to_DSB If inhibited Compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone PARP_Inhibition PARP Inhibition Compound->PARP_Inhibition PARP_Inhibition->PARP_Activation Apoptosis Cell Death (Apoptosis) SSB_to_DSB->Apoptosis

PARP Inhibition Signaling Pathway

Conclusion

These application notes provide a detailed guide for the initial cell-based characterization of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and DNA repair pathways, researchers can gain significant insights into its mechanism of action and potential as a therapeutic agent. The provided protocols and data presentation formats offer a standardized approach to ensure robust and comparable results.

References

Application

Application Notes and Protocols: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its Analogs in Animal Models of Neurological Disorders

Introduction Phenylpiperazine derivatives are a class of compounds known for their interaction with the serotonergic system. m-CPP, a prominent member of this class, is widely recognized for its anxiogenic (anxiety-induc...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylpiperazine derivatives are a class of compounds known for their interaction with the serotonergic system. m-CPP, a prominent member of this class, is widely recognized for its anxiogenic (anxiety-inducing) properties in both humans and animals.[1][2][3] Its primary mechanism of action involves the agonism of serotonin 5-HT2C receptors.[1][4] This makes m-CPP a valuable pharmacological tool for researchers to induce a transient anxiety-like state in laboratory animals, providing a robust model to screen for potential anxiolytic (anxiety-reducing) drugs and to investigate the neurobiological underpinnings of anxiety disorders.

Mechanism of Action: The Role of 5-HT2C Receptors

The anxiogenic effects of m-CPP are primarily mediated through its action as an agonist at postsynaptic 5-HT2C receptors.[4] Activation of these receptors leads to a cascade of downstream signaling events that ultimately result in the behavioral manifestations of anxiety. The involvement of 5-HT2C receptors has been confirmed by studies showing that 5-HT2C receptor antagonists can block the anxiety-like behaviors induced by m-CPP.[2][4] While m-CPP can interact with other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT3) and other neurotransmitter systems, its effect on 5-HT2C receptors is considered the most critical for its anxiogenic properties.[1]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT 5-HT 5-HT2C_Receptor 5-HT2C Receptor Gq_Protein Gq Protein 5-HT2C_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Increased Neuronal Excitability & Anxiety Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation m-CPP m-CPP m-CPP->5-HT2C_Receptor Agonist

Signaling pathway of m-CPP via the 5-HT2C receptor.

Data Presentation: Effects of m-CPP in Animal Models of Anxiety

The following tables summarize the quantitative data from studies using m-CPP to induce anxiety-like behaviors in rodents.

Table 1: Effects of m-CPP in the Elevated Plus-Maze (EPM) Test in Mice

Dosage (mg/kg, i.p.)Time in Open Arms (s)% Time in Open ArmsReference
Control (Saline)BaselineBaseline[1]
1DecreasedDecreased[1]
2DecreasedDecreased[1]
4DecreasedDecreased[1]

Table 2: Effects of m-CPP in the Open Field Test (OFT) in Mice

Dosage (mg/kg, i.p.)Center Zone Distance (m)Number of Entries to Center ZoneReference
Control (Saline)BaselineBaseline[1]
1ShortenedReduced[1]
2ShortenedReduced[1]
4ShortenedReduced[1]

Table 3: Effects of m-CPP in the Hole-Board Test in Mice

Dosage (mg/kg, i.p.)Head-Dip CountsHead-Dip Latency (s)Reference
Control (Saline)BaselineBaseline[1]
1ReducedIncreased[1]
2ReducedIncreased[1]
4ReducedIncreased[1]

Table 4: Effects of m-CPP in the Rat Social Interaction Test

Dosage (mg/kg)Total Interaction TimeLocomotionReference
0.1 - 1.0ReducedNo significant change (except at highest dose)[2]

Experimental Protocols

Protocol 1: Induction of an Anxiety-Like State using m-CPP

Objective: To induce a transient and measurable anxiety-like state in rodents for the purpose of screening anxiolytic compounds or studying the neurobiology of anxiety.

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone or a suitable analog (e.g., m-CPP hydrochloride)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (if the compound is not water-soluble, e.g., a few drops of Tween 80 in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Male ICR mice or Sprague-Dawley rats (species and strain may vary based on experimental design)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Compound Preparation: Dissolve the phenylpiperazine derivative (e.g., m-CPP) in sterile saline to the desired concentrations (e.g., 1 mg/mL, 2 mg/mL, 4 mg/mL). If solubility is an issue, a suitable vehicle may be used. Ensure the solution is well-mixed and at room temperature before administration.

  • Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment. House them in a temperature and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice). A single intraperitoneal injection is typically sufficient to induce an anxiogenic effect.[1]

  • Post-Administration Period: Place the animal back in its home cage for a defined period before behavioral testing. This period can range from 15 to 30 minutes, depending on the pharmacokinetic profile of the compound and the specific behavioral test being conducted.

  • Behavioral Testing: Following the post-administration period, subject the animals to a battery of behavioral tests to assess anxiety-like behaviors. Commonly used tests include the Elevated Plus-Maze, Open Field Test, and Hole-Board Test.[1]

Protocol 2: Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period, typically 5 minutes.

  • Record the following parameters using a video tracking system:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An anxiogenic effect is indicated by a decrease in the time spent in and the number of entries into the open arms.[1]

Protocol 3: Open Field Test (OFT)

Objective: To evaluate general locomotor activity and anxiety-like behavior, where a decrease in exploration of the central, more exposed area is indicative of anxiety.

Apparatus:

  • A square or circular arena with walls to prevent escape.

Procedure:

  • Place the animal in the center of the open field.

  • Allow the animal to explore the arena for a defined period (e.g., 5-10 minutes).

  • Use a video tracking system to record:

    • Total distance traveled

    • Distance traveled in the center of the arena

    • Time spent in the center of the arena

    • Number of entries into the center zone

  • Anxiety-like behavior is characterized by a reduction in the time spent and distance traveled in the center of the arena.[1]

G cluster_0 Preparation cluster_1 Experiment cluster_2 Behavioral Assays cluster_3 Data Analysis Compound_Prep Compound Preparation (e.g., m-CPP in Saline) Administration Compound Administration (i.p. injection) Compound_Prep->Administration Animal_Acclimation Animal Acclimation (1 week) Animal_Acclimation->Administration Post_Admin Post-Administration Period (15-30 min) Administration->Post_Admin Behavioral_Testing Behavioral Testing Post_Admin->Behavioral_Testing EPM Elevated Plus-Maze Behavioral_Testing->EPM OFT Open Field Test Behavioral_Testing->OFT HBT Hole-Board Test Behavioral_Testing->HBT Data_Collection Data Collection & Analysis EPM->Data_Collection OFT->Data_Collection HBT->Data_Collection

References

Method

Application Note: Quantitative Analysis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in Human Plasma by LC-MS/MS

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in human plasma....

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in human plasma. The methodology employs a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound with potential pharmaceutical applications. Accurate quantification of this compound in biological matrices like plasma is crucial for preclinical and clinical drug development to understand its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[1] This application note provides a detailed protocol for a validated LC-MS/MS method to support drug development programs.

Experimental Protocols

Materials and Reagents
  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone-d8

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (with K2-EDTA as anticoagulant)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[2]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3]

  • Vortex the mixture vigorously for 30 seconds.[3]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

Mass Spectrometry:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: m/z 220.2 → 120.1 (Hypothetical) Internal Standard: m/z 228.2 → 128.1 (Hypothetical)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Data Presentation

The method was validated according to established bioanalytical method validation guidelines.[4][5]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.

Analyte Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.005
50.024
100.051
500.253
1000.508
5002.54
10005.09
Correlation Coefficient (r²) >0.995
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Mid3004.5102.15.899.8
High8003.897.94.998.5
Recovery

The extraction recovery was determined by comparing the analyte peak areas from extracted samples to those of post-extraction spiked samples.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low392.5
Mid30095.1
High80094.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Add Acetonitrile (300 µL) add_is->precipitate vortex Vortex precipitate->vortex incubate Incubate (-20°C) vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Transfer separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for plasma sample analysis.

logical_relationship cluster_validation Method Validation Parameters cluster_method Analytical Method linearity Linearity (r² > 0.99) precision Precision (%CV < 15%) linearity->precision accuracy Accuracy (85-115%) precision->accuracy recovery Recovery accuracy->recovery sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS Detection (ESI+ MRM) lc_separation->ms_detection ms_detection->linearity

Caption: Key components of the bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of pharmacokinetic and clinical studies. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.

References

Application

Application Notes and Protocols for Radiolabeling (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone with Carbon-11

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a detailed, proposed protocol for the radiolabeling of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone with Carbon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, proposed protocol for the radiolabeling of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone with Carbon-11 ([¹¹C]). This compound, due to its structural motifs, is a candidate for development as a positron emission tomography (PET) tracer, potentially for imaging Poly (ADP-ribose) polymerase (PARP) expression or for applications in neuroscience.[1][2][3][4][5] The described methodology is based on the well-established technique of N-methylation of a suitable precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf), a common and high-yielding strategy for labeling molecules containing a piperazine moiety.[6][7] This document outlines the synthesis of the desmethyl precursor, the automated radiosynthesis of --INVALID-LINK--(4-methylpiperazin-1-yl)methanone, and subsequent purification and quality control procedures.

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical entity with potential applications in pharmaceutical research, including the development of therapeutics for central nervous system disorders and as a kinase inhibitor.[8] The radiolabeling of such molecules with positron-emitting isotopes like Carbon-11 (t½ = 20.4 min) allows for non-invasive in vivo imaging using PET, providing valuable pharmacokinetic and pharmacodynamic data.[9][10][11] The protocol detailed herein focuses on the introduction of the [¹¹C]methyl group onto the piperazine nitrogen, a common and effective labeling position.

Signaling Pathway Context: PARP Inhibition

While the specific target of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not definitively established in the provided context, its structure is analogous to known PARP inhibitors. PARP is a family of enzymes crucial for DNA repair. In cancer therapy, particularly in tumors with existing DNA repair defects (like BRCA mutations), inhibiting PARP leads to synthetic lethality and tumor cell death. A radiolabeled PARP inhibitor can be used to visualize PARP expression in tumors, potentially stratifying patients for PARP inhibitor therapy and monitoring treatment response.

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits PAR Poly(ADP-ribose) Polymer PARP->PAR synthesizes Trapped_PARP PARP Trapping PARP->Trapped_PARP Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits BER Base Excision Repair Repair_Complex->BER initiates SSB_to_DSB SSB persists, leads to Double-Strand Break (DSB) at replication fork BER->SSB_to_DSB Repair blocked PARPi [11C](2-Aminophenyl) (4-methylpiperazin-1-yl)methanone (PARP Inhibitor) PARPi->PARP binds to & inhibits Cell_Death Synthetic Lethality (in HR-deficient cells) SSB_to_DSB->Cell_Death

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocols

Synthesis of Desmethyl Precursor: (2-Aminophenyl)(piperazin-1-yl)methanone

The synthesis of the N-desmethyl precursor is a prerequisite for the [¹¹C]-methylation reaction.

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • 1-Chloroethyl chloroformate

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in DCE.

  • Add 1-chloroethyl chloroformate to the solution and reflux the mixture for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Add methanol to the residue and reflux for 1-2 hours to hydrolyze the intermediate carbamate.

  • Cool the mixture and evaporate the methanol.

  • Purify the resulting crude product, (2-Aminophenyl)(piperazin-1-yl)methanone, by column chromatography on silica gel to yield the pure precursor.

Radiosynthesis of ¹¹C(4-methylpiperazin-1-yl)methanone

This protocol describes the automated synthesis using a radiochemistry module.

Production of [¹¹C]Methyl Triflate: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[7][10] The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) which is subsequently passed through a heated column containing silver triflate to produce gaseous [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

Labeling Reaction:

  • Prepare a solution of the desmethyl precursor (approx. 0.5-1.0 mg) in a suitable solvent (e.g., acetone, DMF, 0.5 mL) in a reaction vessel.

  • Add a small amount of base (e.g., NaOH or an organic base) if necessary to facilitate the reaction.[12]

  • Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature (or slightly cooled, e.g., -10°C to 20°C).[12]

  • Allow the reaction to proceed for 1-5 minutes. The reaction is typically very fast.[6][12]

  • Quench the reaction by adding the HPLC mobile phase.

Purification and Formulation

High-Performance Liquid Chromatography (HPLC):

  • The crude reaction mixture is purified by semi-preparative reverse-phase HPLC.

  • Column: C18, e.g., Phenomenex Gemini 5 µm, 250 x 10 mm.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 3-5 mL/min.

  • Detection: UV detector (at a wavelength suitable for the compound, e.g., 254 nm) in series with a radioactivity detector.

  • Collect the radioactive peak corresponding to the desired product.

Formulation:

  • The collected HPLC fraction is diluted with water.

  • The solution is passed through a C18 Sep-Pak cartridge to trap the product.

  • The cartridge is washed with sterile water to remove any remaining HPLC solvents.

  • The final product is eluted from the cartridge with a small volume of ethanol (USP) and then formulated in sterile saline for injection.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should be >95%.

  • Chemical Purity: Determined by analytical HPLC with UV detection, comparing the product to a non-radioactive reference standard.

  • Specific Activity: Calculated by measuring the total radioactivity and the mass of the product. Specific activity is typically high for [¹¹C] tracers.[6]

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.

  • Sterility and Endotoxin Testing: Performed on the final product solution to ensure it is suitable for in vivo use.

Data Presentation

The following table summarizes the expected quantitative data for the radiosynthesis, based on typical results for similar [¹¹C]-methylation reactions on piperazine-containing molecules.[6][12]

ParameterExpected Value
Total Synthesis Time 30 - 40 minutes (from end of bombardment)
Radiochemical Yield (RCY) 40 - 60% (decay-corrected, based on [¹¹C]CO₂)
Radiochemical Purity > 99%
Specific Activity 370 - 1110 GBq/µmol (at end of synthesis)

Radiolabeling Workflow Diagram

Radiolabeling_Workflow cluster_cyclotron Cyclotron & Precursor Synthesis cluster_synthesis Automated Synthesis Module cluster_purification Purification & Formulation cluster_qc Quality Control N14 14N(p,α)11C CO2 [11C]CO2 N14->CO2 MeI [11C]CH3I CO2->MeI MeOTf [11C]CH3OTf MeI->MeOTf Reaction N-Methylation Reaction MeOTf->Reaction Precursor Desmethyl Precursor ((2-Aminophenyl)(piperazin-1-yl)methanone) Precursor->Reaction Crude Crude Product Reaction->Crude HPLC Semi-Prep HPLC Crude->HPLC SPE Solid Phase Extraction (C18 Sep-Pak) HPLC->SPE Formulation Formulation in Saline SPE->Formulation QC Analytical HPLC (Purity, Specific Activity) Residual Solvents (GC) Formulation->QC Final_Product Final Injectable Product 11C(4-methylpiperazin-1-yl)methanone QC->Final_Product

Caption: Workflow for the radiosynthesis of --INVALID-LINK--(4-methylpiperazin-1-yl)methanone.

References

Method

Application of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Derivatives in Target Identification Studies

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone serves as a versatile scaffold in medicinal chemistry, frequently employed as a key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone serves as a versatile scaffold in medicinal chemistry, frequently employed as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its inherent structural motifs are amenable to chemical modifications that allow for the exploration of vast chemical space and the development of targeted therapies. This document provides detailed application notes and protocols on how derivatives of this scaffold can be utilized in target identification and validation studies, with a specific focus on the discovery of novel kinase inhibitors.

A prominent example of a drug candidate derived from this scaffold is BAY 1217389 , a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint in mitosis. The methodologies detailed below are exemplified through the lens of characterizing a compound like BAY 1217389, providing a practical guide for researchers in the field.

Key Target Identification and Validation Methodologies

The identification and validation of the biological target of a novel compound are crucial steps in drug discovery. For kinase inhibitors derived from the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold, several powerful techniques can be employed:

  • Chemical Proteomics (Kinobeads / Affinity Chromatography): This approach utilizes immobilized broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome. By competing with the immobilized ligands, a free test compound can reveal its targets and selectivity profile.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature, which can be quantified.

Data Presentation: Kinase Selectivity Profiling

The following table summarizes the inhibitory activity of a hypothetical Mps1 inhibitor, "Compound X" (structurally related to BAY 1217389), against its primary target and a panel of off-target kinases, as would be determined by a chemical proteomics approach.

Table 1: Kinase Selectivity Profile of Compound X

Target KinaseIC50 (nM)Fold Selectivity vs. Mps1
Mps1 0.63 1
PDGFRβ<10>15
Kit5079
CLK1150238
CLK2200317
CLK4180286
JNK1300476
JNK2250397
JNK3280444
LATS1500794
MAK600952
MAPKAP27501190
MERTK8001270
p38β9001429
PDGFRα450714
PIP5K1C>1000>1587
PRKD1>1000>1587
RPS6KA5>1000>1587

Note: Data is illustrative and based on publicly available information for similar Mps1 inhibitors.

Experimental Protocols

Protocol 1: Kinobeads-Based Competitive Pull-Down for Kinase Target Identification

This protocol describes a chemical proteomics approach to identify the cellular targets of a kinase inhibitor.

Materials:

  • Kinobeads (Sepharose beads coupled with broad-spectrum kinase inhibitors)

  • Cell line of interest (e.g., HeLa, HCT116)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)

  • Test compound (e.g., "Compound X") dissolved in DMSO

  • DMSO (vehicle control)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% NP-40)

  • Elution buffer (e.g., 2x SDS-PAGE loading buffer)

  • Equipment for cell culture, protein quantification (BCA assay), SDS-PAGE, and mass spectrometry.

Procedure:

  • Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay. Adjust the protein concentration to 2-5 mg/mL.

  • Competitive Binding: a. Aliquot equal amounts of cell lysate into microcentrifuge tubes. b. Add the test compound at various final concentrations (e.g., 0.1 nM to 10 µM) to the lysates. c. Add an equivalent volume of DMSO to a control lysate. d. Incubate for 1 hour at 4°C with gentle rotation.

  • Kinobeads Pulldown: a. Add pre-washed Kinobeads to each lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes). d. Discard the supernatant and wash the beads three times with ice-cold wash buffer.

  • Elution and Sample Preparation for Mass Spectrometry: a. After the final wash, add elution buffer to the beads. b. Boil the samples at 95°C for 5 minutes to elute the bound proteins. c. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins. d. The samples are now ready for in-gel or in-solution digestion followed by LC-MS/MS analysis.

  • Data Analysis: a. Identify and quantify the proteins in each sample using a suitable proteomics software (e.g., MaxQuant). b. For each identified kinase, determine the dose-dependent reduction in binding to the Kinobeads in the presence of the test compound. c. Calculate IC50 values for the displacement of each kinase from the beads to generate a selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details how to confirm the direct binding of an inhibitor to its target protein in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., HeLa for Mps1)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (as in Protocol 1, without NP-40 for some downstream applications)

  • Equipment for cell culture, PCR machine or heating block, equipment for protein quantification, and protein detection (e.g., Western blot or ELISA).

Procedure:

  • Cell Treatment: a. Seed cells in culture plates and grow to 70-80% confluency. b. Treat the cells with the test compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours in the incubator.

  • Heat Shock: a. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR machine. Include an unheated control. d. Immediately cool the tubes to room temperature.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet). c. Collect the supernatant and determine the protein concentration.

  • Analysis of Soluble Target Protein: a. Analyze the amount of the soluble target protein in each sample using Western blotting or an ELISA. b. Load equal amounts of total protein for each sample.

  • Data Analysis: a. Quantify the band intensities (for Western blot) or the signal (for ELISA) for the target protein at each temperature. b. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. c. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Visualizations

G cluster_0 Kinobeads Workflow Cell Lysate Cell Lysate Incubate with\nTest Compound Incubate with Test Compound Cell Lysate->Incubate with\nTest Compound Add Kinobeads Add Kinobeads Incubate with\nTest Compound->Add Kinobeads Wash and Elute Wash and Elute Add Kinobeads->Wash and Elute LC-MS/MS Analysis LC-MS/MS Analysis Wash and Elute->LC-MS/MS Analysis Target Identification Target Identification LC-MS/MS Analysis->Target Identification

Caption: Workflow for Kinobeads-based target identification.

G cluster_1 CETSA Workflow Treat Cells with\nTest Compound Treat Cells with Test Compound Heat Shock Heat Shock Treat Cells with\nTest Compound->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble and\nAggregated Proteins Separate Soluble and Aggregated Proteins Cell Lysis->Separate Soluble and\nAggregated Proteins Quantify Soluble\nTarget Protein Quantify Soluble Target Protein Separate Soluble and\nAggregated Proteins->Quantify Soluble\nTarget Protein Determine Thermal Shift Determine Thermal Shift Quantify Soluble\nTarget Protein->Determine Thermal Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

G Mps1 Kinase Mps1 Kinase Spindle Assembly\nCheckpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1 Kinase->Spindle Assembly\nCheckpoint (SAC) Activates Aneuploidy and\nCell Death Aneuploidy and Cell Death Mps1 Kinase->Aneuploidy and\nCell Death Inhibition leads to Proper Chromosome\nSegregation Proper Chromosome Segregation Spindle Assembly\nCheckpoint (SAC)->Proper Chromosome\nSegregation Ensures Cell Cycle\nProgression Cell Cycle Progression Proper Chromosome\nSegregation->Cell Cycle\nProgression Allows Compound X Compound X Compound X->Mps1 Kinase Inhibits

Application

Application Notes and Protocols: Crystallization of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone-Protein Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical scaffold of interest in drug discovery, likely targeting protein kinases due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical scaffold of interest in drug discovery, likely targeting protein kinases due to its structural motifs.[1] While specific crystallization data for this exact compound complexed with a protein is not publicly available, its structural features suggest it may act as an inhibitor for kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK). This document provides detailed protocols and application notes for the crystallization of these potential protein targets with small molecule inhibitors of a similar class. These protocols serve as a robust starting point for establishing the crystallization conditions for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone-protein complexes.

The p38 and JNK signaling pathways are critical in cellular responses to stress and inflammation, making them significant targets in the development of therapeutics for a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[2][3][4][5][6][7][8]

Target Protein Signaling Pathways

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[4][6][7][8] Activation of this pathway involves a three-tiered kinase module, culminating in the activation of p38 MAPK, which then phosphorylates downstream substrates, including other kinases and transcription factors.[7] This leads to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[4][6]

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38_mapk p38 MAPK mapkk->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38_mapk->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: p38 MAPK Signaling Pathway.

JNK Signaling Pathway

The c-Jun N-terminal Kinase (JNK) pathway is another critical component of the MAPK signaling network.[2][3] It is activated by similar stress stimuli as the p38 pathway and plays a crucial role in apoptosis, inflammation, and cell differentiation.[2][3] The JNK signaling cascade also follows a three-tiered kinase module, leading to the activation of JNK, which in turn phosphorylates a variety of downstream targets, most notably the transcription factor c-Jun.[2][9]

JNK_Signaling_Pathway stress_stimuli Stress Stimuli (e.g., UV radiation, Cytokines) jnkkk JNKKK (e.g., MEKK1, ASK1) stress_stimuli->jnkkk jnkk JNKK (MKK4, MKK7) jnkkk->jnkk phosphorylates jnk JNK jnkk->jnk phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors phosphorylates cellular_processes Cellular Processes (Apoptosis, Inflammation) transcription_factors->cellular_processes

Caption: JNK Signaling Pathway.

Experimental Protocols

Protein Expression and Purification

High-purity, homogenous protein is a prerequisite for successful crystallization. The following is a general protocol for the expression and purification of p38α MAPK and JNK, which can be adapted as needed.

1. Expression:

  • Human p38α or JNK isoforms are typically expressed in E. coli strains such as BL21(DE3), often with an N-terminal His-tag to facilitate purification.[10]

  • For enhanced expression of eukaryotic proteins, consider using genetically modified strains like BL21(DE3) Rosetta, which contain tRNAs for rare codons.[10]

  • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a concentration of 0.1-0.5 mM and grow for 16-20 hours at a reduced temperature (e.g., 18-20°C) to improve protein solubility.

2. Purification:

  • Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors) and lyse by sonication or microfluidization.

  • Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the target protein with a high concentration of imidazole (e.g., 250-500 mM).

  • His-tag Cleavage (Optional): If required, cleave the His-tag using a specific protease (e.g., TEV or thrombin) during dialysis against a low-imidazole buffer. A second Ni-NTA step can then be used to remove the cleaved tag and protease.

  • Ion-Exchange Chromatography: As an optional polishing step, perform ion-exchange chromatography (e.g., using a Mono Q column) to further purify the protein.[10]

  • Size-Exclusion Chromatography (SEC): The final purification step is typically SEC to separate the protein from aggregates and other impurities. The protein should be eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Concentration and Storage: Concentrate the purified protein to 5-15 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.

Co-crystallization Workflow

Two primary methods are employed for obtaining protein-ligand complex crystals: co-crystallization and soaking.[11]

co_crystallization_workflow protein_prep Protein Expression & Purification complex_formation Complex Formation protein_prep->complex_formation ligand_prep Ligand Preparation ((2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) ligand_prep->complex_formation crystallization_screening Crystallization Screening (Vapor Diffusion) complex_formation->crystallization_screening crystal_optimization Crystal Optimization crystallization_screening->crystal_optimization xray_diffraction X-ray Diffraction & Structure Solution crystal_optimization->xray_diffraction

References

Method

Application Notes and Protocols for Dissolving (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that, like many organic molecules used in biological research, requires...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that, like many organic molecules used in biological research, requires careful preparation for use in cell-based assays. Proper dissolution and dilution are critical for obtaining accurate, reproducible, and meaningful experimental results. The low aqueous solubility of many such compounds necessitates the use of an organic solvent to prepare a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.

These application notes provide a comprehensive guide to dissolving (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, with a focus on using Dimethyl Sulfoxide (DMSO) as the solvent, a common practice in cell culture experiments. The protocols outlined below offer a systematic approach to determine solubility, prepare stock and working solutions, and minimize potential solvent-induced cytotoxicity.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.29 g/mol
Appearance Solid
Storage 2-8°C, protect from light, under inert gas[1]
Purity >95%
Solubility in Aqueous Solutions Poorly soluble (presumed)
Solubility in Organic Solvents To be determined (DMSO is a recommended starting solvent)[2][3]

Application Notes

Choice of Solvent

For compounds with poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for cell culture experiments.[2][3] DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds.[4]

Preparation of Concentrated Stock Solutions

It is standard practice to prepare a high-concentration stock solution of the compound in DMSO.[5] This allows for the addition of a very small volume of the stock solution to the cell culture medium to achieve the desired final concentration. This approach minimizes the final concentration of the solvent in the culture, thereby reducing the risk of solvent-induced effects on the cells.[6]

Final DMSO Concentration in Cell Culture

The final concentration of DMSO in the cell culture medium should be kept to a minimum, as high concentrations can be toxic to cells.[2][7] A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with a concentration of 0.1% or lower being ideal.[2][8][9] It is crucial to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.[9] This allows for the differentiation of the effects of the compound from any effects of the solvent.

Experimental Protocols

Protocol 1: Determination of the Solubility of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in DMSO

This protocol provides a method to determine the maximum concentration at which the compound can be dissolved in DMSO.

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone powder

  • Anhydrous, sterile-filtered DMSO[4][10][11]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Preparation: In a sterile microcentrifuge tube, weigh a precise amount of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (e.g., 2.19 mg).

  • Solvent Addition: Add a small, measured volume of sterile DMSO to the tube. For example, to test for a 100 mM solution, add 100 µL of DMSO to 2.19 mg of the compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes.[12] If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[13]

  • Observation: Visually inspect the solution against a light source to ensure it is clear and free of any solid particles.

  • Serial Dilution (if necessary): If the compound did not dissolve at the initial concentration, add a larger volume of DMSO in a stepwise manner to achieve lower concentrations (e.g., 50 mM, 25 mM, 10 mM) and repeat the dissolution steps until a clear solution is obtained.

  • Record Data: Record the highest concentration at which a clear solution is achieved. This will be your maximum stock solution concentration.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Methodology:

  • Equilibration: Before opening, allow the vial of the compound to warm to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.19 mg of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.19 mg).

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]

  • Sterilization (Optional): If sterility is a major concern, the stock solution can be filtered through a 0.2 µm syringe filter that is compatible with DMSO (e.g., PTFE or nylon).[14]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]

Protocol 3: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the concentrated DMSO stock solution into the cell culture medium to achieve the final desired concentrations for your experiment.

Materials:

  • Concentrated stock solution of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution: It is recommended to perform a serial dilution. First, prepare an intermediate dilution of the stock solution in cell culture medium. Then, use this intermediate dilution to prepare the final working concentrations. This stepwise dilution helps to prevent precipitation of the compound.[6]

  • Example Dilutions: The following table provides an example of how to prepare working solutions from a 10 mM stock solution.

Desired Final ConcentrationVolume of 10 mM Stock to add to 10 mL MediumFinal DMSO Concentration
1 µM1 µL0.01%
10 µM10 µL0.1%
50 µM50 µL0.5%
  • Mixing: When adding the stock solution to the medium, gently vortex or swirl the medium to ensure rapid and uniform mixing.[14]

  • Immediate Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store diluted solutions in cell culture medium.

Safety Precautions

  • Handle the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • DMSO can facilitate the absorption of other chemicals through the skin, so handle with care.

  • Dispose of all waste materials according to your institution's guidelines for chemical waste.

Troubleshooting

ProblemPossible CauseSolution
Compound precipitates out of solution upon dilution in medium. The compound has low solubility in the aqueous medium. The change in solvent polarity is too drastic.Perform a serial dilution as described in Protocol 3. Add the stock solution to the medium while gently vortexing.[14]
Cells in the vehicle control group show signs of stress or death. The final DMSO concentration is too high for the specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells. Keep the final DMSO concentration below this level, ideally ≤ 0.1%.[8]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution may have degraded the compound. Incomplete dissolution of the stock solution.Aliquot the stock solution into single-use volumes.[6] Ensure the stock solution is completely dissolved before use; vortex or briefly sonicate if necessary.[13]

Visualizations

experimental_workflow_solubility Workflow for Determining Compound Solubility cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_assessment Assessment weigh Weigh Compound add_dmso Add Initial Volume of DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate observe Visually Inspect for Clarity sonicate->observe record Record Max Concentration observe->record Clear Solution add_more_dmso Add More DMSO (Lower Concentration) observe->add_more_dmso Particles Remain add_more_dmso->vortex

Caption: Workflow for determining the solubility of the compound.

experimental_workflow_solution_prep Workflow for Stock and Working Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Experimental Controls weigh_compound Weigh Compound dissolve_dmso Dissolve in 100% DMSO weigh_compound->dissolve_dmso vortex_mix Vortex to Mix dissolve_dmso->vortex_mix filter_sterilize Sterile Filter (Optional) vortex_mix->filter_sterilize aliquot_store Aliquot and Store at -20°C/-80°C filter_sterilize->aliquot_store thaw_stock Thaw Stock Aliquot aliquot_store->thaw_stock serial_dilution Perform Serial Dilution into Medium thaw_stock->serial_dilution prewarm_medium Pre-warm Cell Culture Medium prewarm_medium->serial_dilution use_immediately Use Immediately in Cell Culture serial_dilution->use_immediately vehicle_control Prepare Vehicle Control (Medium + DMSO) untreated_control Prepare Untreated Control (Medium Only)

Caption: Workflow for preparing stock and working solutions.

References

Application

Application Notes and Protocols for PET Imaging Tracer Development Featuring the (4-Methylpiperazin-1-yl)methanone Moiety

For Researchers, Scientists, and Drug Development Professionals Introduction The development of novel positron emission tomography (PET) tracers is crucial for advancing our understanding of disease biology, accelerating...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel positron emission tomography (PET) tracers is crucial for advancing our understanding of disease biology, accelerating drug development, and enabling non-invasive diagnostic imaging. The (4-methylpiperazin-1-yl)methanone scaffold and its derivatives are of significant interest in the design of PET tracers due to the favorable pharmacokinetic properties conferred by the 4-methylpiperazine group. This moiety can enhance solubility, improve brain penetration, and provide a convenient site for radiolabeling with positron-emitting isotopes, typically Carbon-11, via N-methylation.

While the specific compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not documented as a PET tracer in the current scientific literature, this document provides detailed application notes and protocols for exemplar PET tracers that incorporate the core 4-methylpiperazine moiety. These examples, targeting different biological entities, serve as a comprehensive guide for researchers developing novel tracers based on this chemical scaffold. The protocols and data presented for [¹¹C]CPPC (targeting CSF1R) and [¹¹C]methylpiperazine-brigatinib (targeting mutated EGFR/ALK) can be adapted for the development and evaluation of new chemical entities.

Exemplar 1: [¹¹C]CPPC for Imaging Colony-Stimulating Factor 1 Receptor (CSF1R)

Application Note

Introduction: [¹¹C]CPPC ([5-cyano-N-(4-(4-[¹¹C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide]) is a PET radiotracer designed for the in vivo imaging of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R is primarily expressed on microglia and macrophages, making it a key target for imaging neuroinflammation and the tumor microenvironment.[4][5][6][7][8] Upregulation of CSF1R is associated with various neurological disorders, including Alzheimer's disease and Parkinson's disease, as well as various cancers.[5][9]

Biological Target and Signaling Pathway: CSF1R is a receptor tyrosine kinase. Upon binding its ligands, CSF1 or IL-34, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.[5][7] These pathways, including the PI3K/AKT/mTOR and ERK1/2 pathways, are crucial for the survival, proliferation, differentiation, and migration of myeloid cells.[5][6] In the context of cancer, the CSF1/CSF1R axis plays a significant role in the recruitment and polarization of tumor-associated macrophages (TAMs) to an immunosuppressive M2 phenotype.[4][8]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane CSF1R CSF1R PI3K PI3K CSF1R->PI3K Autophosphorylation ERK ERK1/2 CSF1R->ERK CSF1 CSF1 / IL-34 CSF1->CSF1R Ligand Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation, Migration mTOR->Proliferation ERK->Proliferation

CSF1R Signaling Pathway
Experimental Protocols

1. Synthesis of the Precursor (Desmethyl-CPPC): The synthesis of the precursor for [¹¹C]CPPC, 5-cyano-N-(4-(piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide, is a multi-step process that can be achieved through standard organic chemistry techniques. A detailed synthesis is described by Mathews et al. (2019).[2]

2. Radiolabeling of [¹¹C]CPPC: The radiosynthesis of [¹¹C]CPPC is typically performed using an automated synthesis module.[10]

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]methyl iodide.

  • ¹¹C-Methylation: The desmethyl-CPPC precursor (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMSO). [¹¹C]CH₃I is bubbled through the precursor solution. The reaction is heated (e.g., at 80°C for 2 minutes) to facilitate the N-methylation of the piperazine ring.[10]

  • Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing [¹¹C]CPPC is reformulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

3. Quality Control:

  • Radiochemical Purity: Assessed by analytical HPLC to be >95%.[11]

  • Molar Activity: Determined by measuring the radioactivity and the mass of the final product. Typically in the range of >11,435 mCi/μmol (>423 GBq/μmol) at the end of synthesis.[2]

  • Residual Solvents: Measured by gas chromatography to ensure they are below acceptable limits.

  • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

4. In Vivo PET Imaging Protocol (Rodent Model):

  • Animal Model: An appropriate animal model of neuroinflammation (e.g., lipopolysaccharide-induced) or a tumor xenograft model can be used.[1]

  • Tracer Administration: [¹¹C]CPPC is administered intravenously (i.v.) via the tail vein.

  • PET/CT or PET/MR Imaging: Dynamic PET scanning is performed for a duration of 60-90 minutes post-injection. A CT or MR scan is acquired for anatomical co-registration.

  • Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a non-radiolabeled CSF1R inhibitor (e.g., unlabeled CPPC or another CSF1R inhibitor) prior to the administration of [¹¹C]CPPC.[1][12] A reduction in tracer uptake in the target tissue in the pre-treated group compared to the baseline group indicates specific binding.

Data Presentation

Table 1: Quantitative Data for [¹¹C]CPPC

ParameterValueReference(s)
Radiochemical Yield (decay-corrected)>30%[10]
Molar Activity (at EOS)> 423 GBq/μmol[2]
Radiochemical Purity> 95%[11]
Peak Brain Uptake (%SUV in mice)~150% in frontal cortex[1]
Specific Binding in LPS model (mice)up to 59% increase[1]
Specific Binding in LPS model (baboon)up to 120% increase[1]
Specific Binding in AD mouse modelup to 31% increase[1]
In vitro blocking (AD human brain)Baseline/self-blocking ratio up to 2.7[1]

Exemplar 2: [¹¹C]methylpiperazine-brigatinib for Imaging Mutated EGFR and ALK

Application Note

Introduction: [¹¹C]methylpiperazine-brigatinib is a PET tracer developed for imaging non-small cell lung cancer (NSCLC) harboring mutations in the epidermal growth factor receptor (EGFR) or rearrangements in the anaplastic lymphoma kinase (ALK) gene.[13][14][15][16][17][18][19][20] Brigatinib is a tyrosine kinase inhibitor (TKI) that targets these specific oncogenic drivers.[13][16][18][19] Radiolabeling brigatinib allows for the non-invasive assessment of target engagement and can aid in patient selection and monitoring of TKI therapy.

Biological Target and Signaling Pathway: Both EGFR and ALK are receptor tyrosine kinases. Activating mutations in EGFR or ALK fusion proteins lead to constitutive activation of their kinase domains, resulting in the activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[21] These pathways drive tumor cell proliferation, survival, and metastasis.[21] TKIs like brigatinib compete with ATP for the kinase domain's binding site, thereby inhibiting autophosphorylation and downstream signaling.

EGFR_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutated EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ALK ALK Fusion Protein ALK->RAS ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Brigatinib [11C]methylpiperazine- brigatinib Brigatinib->EGFR Brigatinib->ALK

Mutated EGFR/ALK Signaling and TKI Inhibition
Experimental Protocols

1. Synthesis of the Precursor (N-Desmethyl brigatinib): The synthesis of the precursor, N-desmethyl brigatinib, is a multi-step process that has been described in the literature.[13]

2. Radiolabeling of [¹¹C]methylpiperazine-brigatinib:

  • [¹¹C]CH₃I Production: As described for [¹¹C]CPPC.

  • ¹¹C-Methylation: N-desmethyl brigatinib (precursor) is dissolved in a mixture of dimethyl sulfoxide and ethanol (1:1). [¹¹C]methyl iodide is passed through the solution, which is then heated at 85°C for 7 minutes.[13][14]

  • Purification: The product is purified by semi-preparative HPLC.[13]

  • Formulation: The HPLC fraction is reformulated into a saline solution containing 10% ethanol for injection.[13]

3. Quality Control:

  • Radiochemical Purity: Assessed by analytical HPLC to be ≥95%.[13][14]

  • Molar Activity: Typically around 91 ± 17 GBq/μmol at the end of synthesis.[13][14]

  • Stability: The stability of the final product is assessed over time.

4. In Vivo PET Imaging Protocol (NSCLC Xenograft Mouse Model):

  • Animal Model: Female nu/nu mice with subcutaneous xenografts of NSCLC cell lines expressing mutated EGFR (e.g., HCC827), ALK rearrangements (e.g., H2228), or wild-type controls (e.g., A549).[13]

  • Tracer Administration: [¹¹C]methylpiperazine-brigatinib is administered via i.v. injection.

  • PET/CT Imaging: Dynamic PET scans are acquired for 60 minutes.

  • Blocking Studies: To demonstrate target specificity, a blocking dose of an ALK inhibitor (e.g., crizotinib) or an EGFR inhibitor (e.g., erlotinib) is administered prior to the tracer injection.[13][14]

  • Ex Vivo Biodistribution: Following the PET scan, tissues are harvested to determine the tracer distribution and confirm the imaging results.[13]

Data Presentation

Table 2: Quantitative Data for [¹¹C]methylpiperazine-brigatinib

ParameterValueReference(s)
Radiochemical Yield (decay-corrected)10 ± 2%[13][14][17][18]
Molar Activity (at EOS)91 ± 17 GBq/μmol[13][14][17][18]
Radiochemical Purity≥ 95%[13][14][17][18]
In Vivo Metabolism (intact tracer at 60 min p.i.)87 ± 8% in plasma[13][14]
Tumor Uptake (H2228 vs. A549)Significantly higher in H2228[13]
Tumor-to-Blood Ratio (H2228)Significantly reduced by crizotinib pretreatment[13][14]

General Experimental Workflow for Novel (4-Methylpiperazin-1-yl)methanone Based PET Tracers

The development of a novel PET tracer, such as one based on the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold, follows a logical progression of experiments.

PET_Tracer_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Design Tracer Design & Precursor Synthesis Radiolabeling Radiolabeling with 11C or 18F Design->Radiolabeling QC Quality Control Radiolabeling->QC InVitro In Vitro Assays (Binding, Autoradiography) QC->InVitro InVivo In Vivo Animal PET Imaging (Uptake, Specificity, Metabolism) InVitro->InVivo Dosimetry Radiation Dosimetry InVivo->Dosimetry IND IND-Enabling Studies Dosimetry->IND Phase1 Phase I Clinical Trial (Safety, Pharmacokinetics) IND->Phase1 Phase2_3 Phase II/III Clinical Trials (Efficacy, Diagnostics) Phase1->Phase2_3

PET Tracer Development Workflow

This workflow highlights the key stages from initial design and synthesis to clinical evaluation. Each step involves rigorous testing and data collection to ensure the tracer is safe, specific, and effective for its intended imaging application.

Conclusion

While a dedicated PET tracer based on (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone has not been reported, the 4-methylpiperazine moiety is a valuable component in the design of novel PET radiopharmaceuticals. The detailed application notes and protocols for [¹¹C]CPPC and [¹¹C]methylpiperazine-brigatinib provide a solid foundation and practical guidance for researchers aiming to develop and evaluate new tracers with this scaffold. By following these established methodologies, scientists can effectively advance the development of innovative imaging agents for a wide range of biological targets and diseases.

References

Method

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds, incl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including those targeting central nervous system disorders, kinase inhibitors, and receptor modulators[1]. As a novel compound with potential biological activity, it is crucial to characterize its effects on cellular processes. Flow cytometry is a powerful technique for the high-throughput, quantitative analysis of single cells. This document provides detailed protocols for assessing key cellular responses—apoptosis, cell cycle progression, and cell proliferation—in cells treated with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Data Presentation

Summarize quantitative data in clearly structured tables for straightforward comparison. Below are templates for organizing data from the described flow cytometry assays.

Table 1: Apoptosis Analysis of Cells Treated with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
Compound1
Compound10
Compound50
Positive Control-

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 2: Cell Cycle Analysis of Cells Treated with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0
Compound1
Compound10
Compound50
Positive Control-

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 3: Cell Proliferation Analysis of Cells Treated with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Treatment GroupConcentration (µM)Proliferation Index% Divided Cells
Vehicle Control0
Compound1
Compound10
Compound50
Positive Control-

Proliferation index and % divided cells can be determined using dye dilution assays (e.g., CFSE). Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[3][4] In late-stage apoptosis and necrosis, the cell membrane loses integrity, allowing the influx of propidium iodide (PI), a DNA-binding dye.[2][3]

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Drug Treatment: Treat cells with varying concentrations of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium, which may contain floating apoptotic cells. Wash adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.[5]

    • Suspension cells: Collect cells by centrifugation.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[4]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

    • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[2] Use a 488 nm laser for excitation. Set up dot plots for forward scatter (FSC) versus side scatter (SSC) to gate the cell population and exclude debris.[2]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% Ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[5]

    • Incubate at -20°C for at least 2 hours (or overnight).[5]

  • Washing Fixed Cells: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.[5]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[5]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal to properly resolve the different cell cycle phases.[5]

Protocol 3: Cell Proliferation Analysis using Dye Dilution (e.g., CFSE)

This method measures cell proliferation by labeling cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity.[6]

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • CFSE (or similar cell proliferation dye)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Harvest cells and wash them with PBS.

    • Resuspend cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold culture medium containing FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete culture medium.

  • Cell Seeding and Drug Treatment:

    • Resuspend the labeled cells in complete culture medium and seed them in appropriate culture vessels.

    • Allow cells to adhere (if applicable) before treating them with varying concentrations of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and controls.

  • Incubation: Incubate for a period that allows for several cell divisions (e.g., 48-96 hours).

  • Cell Harvesting and Analysis:

    • Harvest cells as described in Protocol 1.

    • Analyze the samples on a flow cytometer, detecting the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Flow Cytometry Assays cluster_analysis Data Analysis seed Seed Cells treat Treat with Compound seed->treat harvest Harvest Cells treat->harvest apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis cell_cycle Cell Cycle Assay (PI Staining) harvest->cell_cycle proliferation Proliferation Assay (Dye Dilution) harvest->proliferation analyze Flow Cytometry Data Acquisition & Analysis apoptosis->analyze cell_cycle->analyze proliferation->analyze

Caption: Experimental workflow for flow cytometry analysis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family Regulation dna_damage->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of apoptosis signaling pathways.

cell_cycle_regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the cell cycle.

References

Method

Application Notes and Protocols: The Use of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach ut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments typically have low molecular weights and bind to the target with weak affinity. However, their interactions are often highly efficient in terms of binding energy per heavy atom. The initial fragment hits serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.

This document provides detailed application notes and protocols for the use of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone as a representative fragment in a hypothetical FBDD campaign targeting a protein kinase. While this specific molecule is a known pharmaceutical intermediate, its structural features make it a plausible candidate for inclusion in fragment libraries. The protocols and data presented herein are illustrative of a typical FBDD workflow.

Physicochemical Properties of the Fragment

A thorough understanding of the physicochemical properties of a fragment is crucial for its application in FBDD. These properties influence its solubility, binding characteristics, and potential for optimization.

PropertyValueReference
IUPAC Name (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
CAS Number 93288-86-9
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.29 g/mol
Rule of Three Compliance Yes
Molecular Weight < 300219.29
cLogP < 31.8 (Predicted)
H-bond Donors < 31 (Amine)
H-bond Acceptors < 33 (Amine, Carbonyl, Piperazine N)

Hypothetical FBDD Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign, starting from fragment library screening and culminating in the identification of a lead compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization a Fragment Library Screening (e.g., SPR, NMR) b Hit Confirmation (Orthogonal Assay) a->b Primary Hits c Structural Biology (X-ray, NMR) b->c Confirmed Hits d Structure-Guided Optimization (Fragment Growing/Linking) c->d e SAR Analysis d->e f Potency & Selectivity Improvement e->f Optimized Hits g ADME/Tox Profiling f->g h Lead Compound g->h

Caption: A generalized workflow for fragment-based drug discovery.

Hypothetical Signaling Pathway

To provide a biological context, we will consider a hypothetical signaling pathway where the target, Hypothetical Kinase 1 (HK1), plays a crucial role in disease progression. The objective of the FBDD campaign is to identify inhibitors of HK1.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor HK1 Hypothetical Kinase 1 (HK1) (Target) Receptor->HK1 Activates Substrate Substrate Protein HK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Fragment (2-Aminophenyl) (4-methylpiperazin-1-yl)methanone Fragment->HK1 Inhibits

Caption: A hypothetical signaling pathway involving the target kinase HK1.

Experimental Protocols

Detailed protocols for key experiments in an FBDD campaign are provided below.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments from a library that bind to the target protein, HK1.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize recombinant HK1 onto a CM5 sensor chip surface using standard amine coupling chemistry.

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units) to minimize mass transport effects.

    • Use a reference flow cell with a mock immobilization to subtract non-specific binding.

  • Fragment Library Preparation:

    • Prepare a stock solution of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and other library fragments in 100% DMSO.

    • Create working solutions by diluting the stock solutions into a suitable running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a maximum of 2% DMSO.

  • SPR Analysis:

    • Perform the screening at 25°C.

    • Inject each fragment solution over the HK1 and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the sensor surface between injections if necessary.

    • Monitor the change in response units (RU) over time.

  • Hit Identification:

    • A fragment is considered a primary hit if it produces a stable and reproducible binding signal significantly above the background noise.

    • Hits are then subjected to dose-response analysis to determine the dissociation constant (KD).

Hypothetical SPR Data for Fragment Hit:

FragmentConcentration (µM)Response (RU)KD (mM)Ligand Efficiency (LE)
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone200550.50.35

Ligand Efficiency (LE) = -RT * ln(KD) / N, where N is the number of heavy atoms.

Protocol 2: Hit Confirmation using NMR Spectroscopy (Saturation Transfer Difference)

Objective: To confirm the binding of primary hits and gain initial structural insights.

Methodology:

  • Sample Preparation:

    • Prepare a solution of HK1 (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

    • Prepare a stock solution of the fragment hit, (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, in a deuterated solvent.

    • Add the fragment to the protein solution to a final concentration of 500 µM.

  • NMR Data Acquisition:

    • Acquire 1D proton NMR spectra with and without selective saturation of protein resonances far from the ligand signals.

    • The "on-resonance" spectrum involves saturating protein signals, while the "off-resonance" spectrum serves as a reference.

    • The Saturation Transfer Difference (STD) spectrum is obtained by subtracting the on-resonance from the off-resonance spectrum.

  • Data Analysis:

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, thus confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for binding.

Protocol 3: Biochemical Assay for Inhibitory Activity

Objective: To determine the functional inhibitory activity (IC₅₀) of the fragment hit and its optimized analogs against HK1.

Methodology:

  • Assay Principle: A kinase activity assay, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reagents and Preparation:

    • HK1 enzyme.

    • Kinase substrate peptide.

    • ATP.

    • Assay buffer.

    • Test compounds (fragment and analogs) at various concentrations.

  • Assay Procedure:

    • Add the test compound and HK1 to the wells of a 384-well plate and incubate for a short period.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced according to the assay kit manufacturer's instructions (e.g., by adding a reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) through Fragment Growing

Following the identification of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone as a confirmed hit, a "fragment growing" strategy can be employed to improve its potency. This involves making synthetic modifications to the fragment to explore interactions with adjacent pockets of the target protein.

Hypothetical SAR Data for Analogs:

CompoundModificationKD (µM)IC₅₀ (µM)LE
Fragment Hit -500>10000.35
Analog 1 Addition of a hydroxyl group to the phenyl ring2508000.34
Analog 2 Replacement of the methyl on the piperazine with an ethyl group450>10000.33
Analog 3 Addition of a chloro group to the phenyl ring1002500.38

These hypothetical data illustrate how systematic modifications can lead to improved binding affinity and inhibitory activity, guiding the hit-to-lead optimization process.

Conclusion

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone serves as a valuable illustrative example of a fragment that could be utilized in a fragment-based drug discovery campaign. Its physicochemical properties align with the "Rule of Three," making it a suitable starting point for FBDD. The protocols outlined in this document provide a framework for the key experimental stages of an FBDD project, from initial hit identification through to preliminary optimization. The successful application of these methods can significantly accelerate the discovery of novel therapeutic agents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. It includes troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone?

A1: The two most prevalent and effective methods are the reaction of isatoic anhydride with 1-methylpiperazine and the direct amide coupling of 2-aminobenzoic acid (or its activated derivatives) with 1-methylpiperazine. The isatoic anhydride method is often preferred for its simplicity and good yields.[1][2]

Q2: What are the key reaction parameters that influence the yield and purity of the final product?

A2: The critical parameters influencing the outcome of the synthesis include reaction temperature, reaction time, choice of solvent, and the purity of starting materials. For the isatoic anhydride route, controlling the temperature is crucial to prevent side reactions. In amide coupling reactions, the choice of coupling agent and the presence of additives to prevent side reactions like racemization are paramount.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the desired product.

Q4: What are the typical work-up and purification procedures for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone?

A4: A standard work-up procedure involves quenching the reaction, followed by extraction with a suitable organic solvent and washing of the organic layer. The crude product can then be purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]

Q5: What are some common side products in this synthesis?

A5: In the isatoic anhydride method, side products can arise from the reaction of 1-methylpiperazine with the intermediate isocyanate. In amide coupling reactions, common side products include unreacted starting materials and byproducts from the coupling agent, such as N-acylurea if carbodiimides are used without an additive like HOBt.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (especially coupling agents). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality starting materials.1. Use fresh or properly stored coupling agents. 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Extend the reaction time, monitoring progress with TLC. 4. Ensure the purity of isatoic anhydride, 2-aminobenzoic acid, and 1-methylpiperazine.
Multiple Spots on TLC (Impure Product) 1. Side reactions due to high temperature. 2. Decomposition of starting materials or product. 3. In the case of amide coupling, the formation of byproducts from the coupling reagent.1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive. 3. Add HOBt or a similar additive when using carbodiimide coupling agents. 4. Purify the crude product using column chromatography with a carefully selected eluent system.
Difficulty in Product Isolation 1. Product is highly soluble in the work-up solvents. 2. Formation of an emulsion during extraction.1. Use a different solvent for extraction or concentrate the aqueous layer and extract multiple times with a smaller volume of solvent. 2. Add brine to the aqueous layer to break the emulsion.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. The product may be intrinsically an oil at room temperature. 3. Presence of impurities.1. Dry the product under high vacuum for an extended period. 2. Attempt to form a salt (e.g., hydrochloride) which is often crystalline. 3. Purify the product thoroughly using column chromatography.

Data Presentation

Table 1: Expected Yields for 2-Aminobenzamide Synthesis via Isatoic Anhydride Route with Various Amines
AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineDMF100285[1]
BenzylamineDMF100390[1]
CyclohexylamineDMF1002.588[1]
MorpholineDMF100382[1]

Note: This data is for analogous reactions and provides an estimate of expected yields for the synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone under similar conditions.

Experimental Protocols

Method 1: Synthesis from Isatoic Anhydride

This method is often preferred due to its operational simplicity and generally good yields.

Reaction Scheme:

Isatoic Anhydride + 1-Methylpiperazine → (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone + CO₂

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add isatoic anhydride (1.0 equivalent) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C.

  • Monitor the reaction progress by TLC until the isatoic anhydride spot disappears (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Method 2: Amide Coupling of 2-Aminobenzoic Acid

This method provides an alternative route using standard amide bond formation chemistry.

Reaction Scheme:

2-Aminobenzoic Acid + 1-Methylpiperazine --(Coupling Agent)--> (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Procedure:

  • Dissolve 2-aminobenzoic acid (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture and stir for 10 minutes at room temperature.

  • Add 1-methylpiperazine (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway IsatoicAnhydride Isatoic Anhydride Intermediate Intermediate (Carbamic Acid) IsatoicAnhydride->Intermediate + 1-Methylpiperazine Methylpiperazine 1-Methylpiperazine Methylpiperazine->Intermediate Product (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Intermediate->Product - H2O, -CO2 CO2 CO2

Caption: Synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone from Isatoic Anhydride.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Verify Purity and Activity of Starting Materials & Reagents Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temperature, Time, Solvent) CheckReagents->CheckConditions Reagents OK Failure Issue Persists CheckReagents->Failure Reagents Faulty Purification Improve Purification Technique (Column Chromatography, Recrystallization) CheckConditions->Purification Conditions Optimized CheckConditions->Failure Optimization Fails Success Improved Yield Purification->Success Pure Product Obtained Purification->Failure Purification Ineffective Consult Consult Further Literature or Technical Support Failure->Consult

Caption: Troubleshooting workflow for improving synthesis yield.

References

Optimization

Overcoming solubility issues of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in aqueous buffers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (2-Aminophenyl)(4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in aqueous buffers.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed when dissolving the compound in aqueous buffer.

This is a common issue for compounds with low aqueous solubility. The following step-by-step guide will help you systematically address and overcome this challenge.

Step 1: Initial Assessment and pH Adjustment

The chemical structure of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone contains basic amine groups (an aniline and a tertiary amine in the piperazine ring), making its solubility highly dependent on pH.[1] Acidic conditions will protonate these groups, increasing the molecule's polarity and, consequently, its aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a stock solution: Dissolve a small, precise amount of the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Most cell-based assays can tolerate DMSO up to 0.5%, though some are sensitive to concentrations as low as 0.1%.[1]

  • Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., from pH 2 to pH 8).

  • Dilute the stock solution: Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of DMSO is low and consistent across all samples.

  • Observe and quantify: Visually inspect for precipitation. For a quantitative analysis, incubate the solutions for a set period, centrifuge to pellet any precipitate, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

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cluster_workflow pH Adjustment Workflow start Precipitation Observed stock Prepare Concentrated Stock in DMSO start->stock Initiate Protocol dilute Dilute Stock into each Buffer stock->dilute buffers Prepare Buffers (pH 2-8) buffers->dilute observe Observe & Quantify Solubility dilute->observe soluble Compound Soluble at Low pH observe->soluble Success insoluble Insoluble/Precipitation Persists observe->insoluble Proceed to Step 2

Caption: Workflow for pH-dependent solubility testing.

Step 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or if the required low pH is incompatible with your experimental system, the use of co-solvents can be an effective strategy.[2] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Prepare co-solvent/buffer mixtures: Prepare your desired aqueous buffer containing various percentages of the selected co-solvent (e.g., 5%, 10%, 20% v/v).

  • Test solubility: Add the compound (ideally from a concentrated stock in the same co-solvent to avoid introducing another solvent) to these mixtures and determine the solubility as described in the previous step.

  • Run a vehicle control: Always test the effect of the co-solvent concentration on your experimental system (e.g., cells, enzymes) to ensure it does not interfere with the results.

Data Presentation: Hypothetical Solubility in Co-solvent Systems

Co-solvent System (in pH 7.4 Buffer)Achievable Concentration (µM)
0% Co-solvent (Buffer only)< 1
5% Ethanol15
10% Ethanol40
5% Propylene Glycol25
10% Propylene Glycol65
5% PEG 40050
10% PEG 400120

Step 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Surfactants: The use of non-ionic surfactants can help to create micelles that encapsulate the compound, aiding in its dissolution.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state, which can enhance dissolution rates.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for making a stock solution of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone?

A1: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for many organic molecules and serves as a good starting point.[5] If your experimental system is sensitive to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.

Q2: My compound precipitates from the DMSO stock solution upon storage. What should I do?

A2: DMSO is hygroscopic and can absorb atmospheric moisture over time, which can reduce the solubility of highly hydrophobic compounds.[1] To mitigate this, store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[5] If precipitation is still an issue, consider preparing fresh stock solutions before each experiment or storing the compound at a lower concentration.

Q3: How can I determine the pKa of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone to optimize the buffer pH?

A3: While experimental determination is most accurate, the pKa can be predicted using cheminformatics software (e.g., ChemDraw, MarvinSketch). The aniline group is expected to have a pKa around 4-5, while the piperazine moiety will have two pKa values, typically in the range of 5-9. To ensure solubilization, the buffer pH should be at least 1-2 units below the lowest basic pKa.

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Gentle heating (e.g., to 37°C) and sonication can be effective in dissolving stubborn compounds.[5] However, excessive or prolonged heating may cause degradation. Always visually inspect the solution for any signs of degradation, such as a color change, and ensure the compound remains in solution after cooling to room temperature.

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cluster_troubleshooting Solubility Troubleshooting Logic start Compound Precipitates ph_adjust Adjust pH (Acidic) start->ph_adjust cosolvent Add Co-solvent (e.g., PEG 400) ph_adjust->cosolvent No check_compatibility Check Assay Compatibility ph_adjust->check_compatibility Soluble? advanced Advanced Methods (e.g., Cyclodextrins) cosolvent->advanced No cosolvent->check_compatibility Soluble? advanced->check_compatibility Soluble? success Soluble check_compatibility->start Not Compatible check_compatibility->success Compatible

Caption: Logical flow for troubleshooting solubility issues.

This guide provides a framework for addressing the solubility challenges of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The optimal solution will depend on the specific requirements of your experimental setup. It is recommended to empirically test these strategies to find the most effective method for your application.

References

Troubleshooting

Preventing degradation of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in solution

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in solution. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in solution. It is intended for researchers, scientists, and drug development professionals to help prevent the degradation of this compound and ensure the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in its solid form and in solution?

A1: To ensure stability and prevent degradation, the following storage conditions are recommended:

  • Solid Form: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, keeping it at 2-8°C is advised.[3][4] It is also recommended to protect it from light.[5]

  • In Solution: Solutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone should be stored at 2-8°C and protected from light. For extended storage, it is advisable to prepare fresh solutions before use. Storing under an inert atmosphere can also help prevent oxidative degradation.[5]

Q2: What are the primary degradation pathways for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in solution?

A2: Based on its chemical structure, which includes a 2-aminobenzamide and a piperazine moiety, the primary degradation pathways are:

  • Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-aminobenzoic acid and 1-methylpiperazine.

  • Oxidation: The aromatic amine group (2-aminophenyl) is susceptible to oxidation. The piperazine ring can also be oxidized, potentially forming N-oxides or undergoing ring-opening reactions.[6]

  • Photodegradation: Aromatic amines and piperazine derivatives can be sensitive to light, which can catalyze degradation reactions.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your solution within a neutral range, as both acidic and basic conditions can accelerate hydrolysis.

  • Light Protection: Conduct experiments under subdued light and store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Temperature Control: Keep solutions cool and avoid unnecessary exposure to high temperatures.

  • Inert Atmosphere: For sensitive experiments or long-term storage of solutions, purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound and storing the solution under an inert atmosphere can prevent oxidation.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Avoid strong oxidizing agents, as they can degrade the compound.[2] Also, be cautious with highly acidic or basic solutions due to the risk of hydrolysis. When using solvents, ensure they are of high purity and free from peroxides, which can initiate oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If solutions need to be stored, follow the recommended storage conditions (2-8°C, protected from light, under an inert atmosphere). Perform a stability study in your experimental medium to determine the compound's stability window.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants. Optimize chromatographic methods to ensure separation of the parent peak from all potential degradation products.
Color change of the solution (e.g., turning yellow or brown). Oxidation of the aromatic amine moiety.Prepare and handle solutions under an inert atmosphere. Use deoxygenated solvents. Store solutions protected from light and at a low temperature.

Data Presentation

For quantitative analysis of the stability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, results should be summarized in a clear and structured format. The following table is a template for presenting data from a forced degradation study.

Stress Condition Time (hours) Assay of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (%) Major Degradation Products (% Peak Area) Total Impurities (%)
Acidic Hydrolysis (0.1 M HCl, 60°C) 0100.0-0.0
2
6
12
24
Basic Hydrolysis (0.1 M NaOH, 60°C) 0100.0-0.0
2
6
12
24
Oxidative Degradation (3% H₂O₂, RT) 0100.0-0.0
2
6
12
24
Thermal Degradation (80°C) 0100.0-0.0
24
48
72
Photodegradation (ICH Q1B) 0100.0-0.0
As per ICH Q1B

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature.

    • Monitor the reaction and withdraw aliquots at appropriate time points.

  • Thermal Degradation:

    • Place the solid compound in a stability chamber at 80°C.

    • Take samples at various time points (e.g., 24, 48, 72 hours) and dissolve them in the chosen solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9][10][11]

    • A control sample should be kept in the dark at the same temperature to differentiate between thermal and photodegradation.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualizations

main (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation photodegradation Photodegradation main->photodegradation prod_hydrolysis 2-Aminobenzoic Acid + 1-Methylpiperazine hydrolysis->prod_hydrolysis prod_oxidation N-Oxides, Ring-Opened Products oxidation->prod_oxidation prod_photo Various Photoproducts photodegradation->prod_photo start Start: Compound Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC-PDA/MS sampling->analysis data Evaluate Data: - Purity of Parent Compound - Formation of Degradants analysis->data end End: Identify Degradation Pathways and Products data->end

References

Troubleshooting

Troubleshooting off-target effects of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Welcome to the technical support center for Cmpd-X, a novel kinase inhibitor based on the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cmpd-X, a novel kinase inhibitor based on the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential off-target effects during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Cmpd-X?

A1: Cmpd-X is designed as an ATP-competitive kinase inhibitor. Its primary target is presumed to be within a specific kinase family involved in cell cycle regulation. However, like many kinase inhibitors, it may exhibit activity against other kinases, leading to off-target effects.[1][2][3]

Q2: What are the common reasons for observing off-target effects with kinase inhibitors like Cmpd-X?

A2: Off-target effects from kinase inhibitors can arise from several factors:

  • Low Selectivity: The ATP-binding pocket is highly conserved across the human kinome, making it challenging to design completely selective inhibitors.[3]

  • Compound Concentration: At higher concentrations, the inhibitor may bind to lower-affinity targets.

  • "Retroactivity": Inhibition of a downstream kinase can sometimes lead to feedback loops that activate upstream or parallel signaling pathways.[2]

  • Non-Kinase Targets: Some compounds can interact with other proteins that have ATP-binding sites or other compatible structural features.[4]

Q3: What are the first steps I should take if I suspect off-target effects are influencing my experimental results?

A3: If you suspect off-target effects, we recommend the following initial steps:

  • Confirm the On-Target Effect: Ensure that Cmpd-X is inhibiting the intended target kinase at the concentrations used in your experiments. This can be done using a purified kinase assay or a cell-based assay that directly measures the phosphorylation of a known substrate.

  • Perform a Dose-Response Curve: Determine the concentration range over which the desired phenotype is observed and compare it to the IC50 for the primary target. Off-target effects often occur at higher concentrations.

  • Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of the same target with a different chemical scaffold to see if it recapitulates the observed phenotype.

  • Consult Kinome Profiling Data: If available, review broad kinase screening data to identify potential off-target kinases.

Troubleshooting Guide

Problem 1: I'm observing a cellular phenotype that is inconsistent with the known function of the primary target kinase.

  • Possible Cause: Cmpd-X may be inhibiting one or more off-target kinases that are involved in a different signaling pathway.

  • Troubleshooting Steps:

    • Perform a Kinome Scan: A kinome-wide profiling assay is the gold standard for identifying off-target kinases. This will provide data on the inhibitory activity of Cmpd-X against a large panel of kinases.

    • Validate Top Off-Target Hits: From the kinome scan, select the most potent off-target kinases and validate their inhibition by Cmpd-X using individual IC50 determinations.

    • Cell-Based Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Cmpd-X is engaging with the suspected off-target kinases in a cellular context.

    • Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype is lost upon knockdown, it strongly suggests that the off-target interaction is responsible.

Problem 2: The observed effect of Cmpd-X is biphasic, with a different or opposite effect at higher concentrations.

  • Possible Cause: This can be a hallmark of off-target activity. At lower concentrations, the on-target effect dominates, while at higher concentrations, one or more off-target effects begin to appear and may counteract or alter the on-target phenotype.

  • Troubleshooting Steps:

    • Detailed Dose-Response Analysis: Perform a more granular dose-response experiment for both the on-target and the observed phenotype to precisely map the concentration at which the off-target effect becomes apparent.

    • Identify Concentration-Dependent Off-Targets: Analyze kinome scan data at multiple concentrations of Cmpd-X to identify kinases that are only inhibited at higher concentrations.

    • Pathway Analysis: Investigate the signaling pathways of the concentration-dependent off-targets to understand how their inhibition could lead to the observed biphasic response.

Problem 3: I'm observing unexpected toxicity in my cell-based or in vivo models.

  • Possible Cause: The toxicity may be due to the inhibition of a kinase that is critical for normal cell function or homeostasis.

  • Troubleshooting Steps:

    • Review Off-Target Profile for Known Toxicity Targets: Examine the kinome profiling data for inhibition of kinases known to be associated with toxicity when inhibited (e.g., certain members of the SRC family, VEGFR in some contexts).

    • Assess Mitochondrial Function and Apoptosis: Perform assays to measure mitochondrial membrane potential (e.g., TMRE staining) and markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to determine if the toxicity is related to these processes.

    • In Silico Toxicity Prediction: Use computational models to predict potential liabilities based on the structure of Cmpd-X.

Quantitative Data Summary

Table 1: Illustrative Kinome Profiling Data for Cmpd-X (1 µM)

Kinase FamilyKinase TargetPercent Inhibition at 1 µM
On-Target Family Primary Target Kinase 98%
CDKCDK285%
SRCSRC75%
ABLABL160%
OtherKinase X55%

Table 2: IC50 Values for On- and Off-Target Kinases

Kinase TargetIC50 (nM)
Primary Target Kinase 25
CDK2150
SRC500
ABL11200

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a generic substrate (e.g., myelin basic protein), and a buffer containing MgCl2.

  • Inhibitor Addition: Add Cmpd-X at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Start the kinase reaction by adding [γ-33P]-ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of Cmpd-X and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with Cmpd-X or a vehicle control for a defined period.

  • Heating: Heat aliquots of the cell lysate to a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein quantification method.

  • Data Analysis: The binding of Cmpd-X to its target will increase the thermal stability of the protein, resulting in a shift in the melting curve to higher temperatures.

Visualizations

Signaling_Pathway Hypothetical Off-Target Signaling Pathway CmpdX Cmpd-X OnTarget On-Target Kinase (e.g., Cell Cycle) CmpdX->OnTarget High Affinity OffTarget Off-Target Kinase (e.g., SRC) CmpdX->OffTarget Lower Affinity PathwayA On-Target Pathway OnTarget->PathwayA PathwayB Off-Target Pathway (e.g., Adhesion/Motility) OffTarget->PathwayB PhenotypeA Desired Phenotype (e.g., Cell Cycle Arrest) PathwayA->PhenotypeA PhenotypeB Observed Off-Target Phenotype (e.g., Altered Cell Adhesion) PathwayB->PhenotypeB

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of Cmpd-X.

Experimental_Workflow Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Screening & Identification cluster_2 Validation cluster_3 Functional Confirmation A Unexpected Phenotype Observed B Kinome-wide Profiling A->B C Identify Potential Off-Targets B->C D IC50 Determination for Top Hits C->D E Cellular Target Engagement (CETSA) D->E F Genetic Knockdown (siRNA/CRISPR) E->F G Confirm Phenotype Replication F->G

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic Troubleshooting Logic for Off-Target Effects start Start: Unexpected Result q1 Is the on-target IC50 consistent with the phenotypic EC50? start->q1 a1_yes Likely on-target. Investigate downstream signaling of primary target. q1->a1_yes Yes a1_no Suspect off-target effect. q1->a1_no No q2 Perform kinome screen. Are potent off-targets identified? a1_no->q2 a2_no Consider non-kinase off-targets or assay artifact. q2->a2_no No a2_yes Validate off-targets (IC50, CETSA). q2->a2_yes Yes q3 Does genetic knockdown of the off-target replicate the phenotype? a2_yes->q3 a3_yes Off-target effect confirmed. q3->a3_yes Yes a3_no Multiple off-targets may be involved, or the effect is polypharmacological. q3->a3_no No

Caption: Logical flowchart for troubleshooting suspected off-target effects.

References

Optimization

Reducing non-specific binding of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific bind...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific binding of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in various experimental assays.

Troubleshooting Guides

General Troubleshooting Workflow for High Background Signal

High background is a primary indicator of non-specific binding. This workflow provides a structured sequence of steps to identify and address the root cause.

Troubleshooting_Workflow start High Background Signal Detected block Review Blocking Step - Appropriate blocking agent? - Sufficient incubation time/temperature? start->block wash Evaluate Washing Steps - Adequate number of washes? - Optimal wash buffer composition? - Sufficient wash volume? block->wash If blocking seems adequate opt_block Optimize Blocking Conditions - Test alternative blocking agents (BSA, casein, normal serum). - Increase incubation time or temperature. block->opt_block If issues are suspected compound Assess Compound Characteristics - Concentration too high? - Potential for aggregation? - Purity of the compound? wash->compound If washing seems adequate opt_wash Refine Washing Protocol - Increase number and/or duration of washes. - Add a surfactant (e.g., Tween-20) to wash buffer. - Increase wash volume. wash->opt_wash If issues are suspected buffer Analyze Assay Buffer Conditions - Suboptimal pH or ionic strength? - Absence of detergents? compound->buffer If compound parameters seem appropriate opt_compound Adjust Compound Parameters - Perform a dose-response curve to find optimal concentration. - Test different solvent/solubilization methods. - Confirm compound purity. compound->opt_compound If issues are suspected opt_buffer Modify Assay Buffer - Adjust pH and/or salt concentration. - Add a non-ionic detergent (e.g., Tween-20, Triton X-100). buffer->opt_buffer If issues are suspected end Reduced Background & Clear Signal buffer->end If buffer conditions are optimized opt_block->wash opt_wash->compound opt_compound->buffer opt_buffer->end

Caption: General troubleshooting workflow for high background signal.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding with a small molecule like (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone?

A1: Non-specific binding of small molecules can arise from several factors:

  • Hydrophobic Interactions: The molecule may non-specifically adhere to plastic surfaces of the assay plate or to hydrophobic regions of proteins.

  • Ionic Interactions: Charged regions of the molecule can interact with oppositely charged surfaces or biomolecules.[1][2]

  • High Compound Concentration: Using an excessively high concentration of the compound can lead to saturation of non-specific sites.

  • Compound Aggregation: The compound may form aggregates that can physically entrap detection reagents, leading to false signals.

  • Insufficient Blocking: Inadequate blocking of the assay surface leaves open sites for the compound or detection reagents to bind non-specifically.[3]

Q2: How can I optimize my blocking step to reduce non-specific binding?

A2: Optimizing the blocking step is crucial. Consider the following:

  • Choice of Blocking Agent: Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and normal serum.[4] The ideal agent is assay-dependent. For instance, if your assay involves biotin-based detection, avoid using milk as it contains biotin.

  • Concentration: A typical starting concentration for BSA is 1-5% (w/v). You may need to titrate this to find the optimal concentration for your specific assay.

  • Incubation Time and Temperature: Increasing the incubation time (e.g., from 1 hour to overnight at 4°C) or temperature (e.g., 37°C for 1-2 hours) can improve blocking efficiency.[3]

Q3: What modifications can I make to my wash buffer to improve results?

A3: The washing steps are critical for removing unbound reagents.[5][6][7] To enhance washing efficiency:

  • Increase Wash Cycles: Increasing the number of washes from 3 to 5 or 6 can significantly reduce background.[7][8]

  • Increase Wash Volume: Ensure the entire well is washed by using a volume of at least 300 µL per well for a 96-well plate.[5][7][8]

  • Incorporate a Surfactant: Adding a non-ionic detergent like Tween-20 (typically at 0.05-0.1% v/v) to your wash buffer helps to disrupt weak, non-specific interactions.[1][9][10]

  • Introduce a Soak Time: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash step can improve the removal of non-specifically bound molecules.[3][9]

Q4: Can the assay buffer composition itself contribute to non-specific binding?

A4: Yes, the composition of your assay buffer can significantly influence non-specific interactions.

  • pH: The pH of the buffer can alter the charge of your compound and the interacting surfaces. It's advisable to test a range of pH values around the physiological pH of 7.4.[1][11]

  • Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffer can help to shield charged interactions, thereby reducing non-specific binding.[1][10]

  • Additives: Besides detergents, adding a carrier protein like BSA (e.g., 0.1%) to your assay buffer can act as a competitive inhibitor for non-specific binding sites.[1][10]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol outlines a method for testing different blocking agents to minimize non-specific binding.

  • Plate Preparation: Coat a 96-well plate with your target protein or antibody as per your standard protocol.

  • Blocking Agent Preparation: Prepare solutions of different blocking agents. (See Table 1 for examples).

  • Blocking Step:

    • Wash the coated plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of each blocking solution to different sets of wells. Include a "no blocking" control.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Assay Procedure:

    • Wash the plate four times with wash buffer.

    • Proceed with the addition of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone at a fixed concentration, followed by your standard detection steps.

  • Data Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking agent will yield the lowest background signal in negative control wells while maintaining a strong signal in positive control wells.

Protocol 2: Titration of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

This protocol is designed to determine the optimal concentration of the compound that maximizes specific signal while minimizing non-specific binding.

  • Plate Preparation and Blocking: Prepare and block a 96-well plate using the optimized blocking conditions determined in Protocol 1.

  • Compound Dilution Series: Prepare a serial dilution of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in your assay buffer. The concentration range should span several orders of magnitude around the expected effective concentration.

  • Incubation: Add the diluted compound to the wells and incubate according to your standard protocol. Include wells with assay buffer only as a negative control.

  • Detection: Proceed with your standard detection steps.

  • Data Analysis: Plot the signal intensity against the compound concentration. The optimal concentration will be in the linear range of the dose-response curve, where the signal is saturated for specific binding but not yet exhibiting high background.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Well-characterized, pure protein.[4]Can be a source of batch-to-batch variability.
Non-fat Dry Milk1-5% (w/v)Inexpensive and effective for many applications.[4]Contains endogenous biotin and phosphoproteins, which can interfere with certain assays.
Casein1% (w/v) in TBSA purified milk protein, reduces some of the interferences seen with whole milk.[12]Can mask some epitopes.
Normal Serum5-10% (v/v)Contains a mixture of proteins that can effectively block non-specific sites.[4][13] Use serum from the same species as the secondary antibody.[4]Can be expensive; may contain antibodies that cross-react with assay components.
Commercial BlockersVariesOften optimized for high performance and low background.[4][14]Can be more expensive than individual components.
Table 2: Effect of Wash Buffer Additives on Signal-to-Noise Ratio
Additive in Wash BufferConcentrationEffect on BackgroundEffect on Specific Signal
None (PBS only)N/AHighUnaffected
Tween-200.05% (v/v)Significantly ReducedMay slightly decrease low-affinity binding
Tween-200.1% (v/v)Further ReducedPotential to strip some specific binding
Triton X-1000.05% (v/v)ReducedSimilar to Tween-20

Visualizations

Signaling_Pathway_Hypothetical compound (2-Aminophenyl)(4-methyl- piperazin-1-yl)methanone receptor Target Receptor / Kinase compound->receptor Binding & Activation/Inhibition effector Downstream Effector (e.g., Kinase Cascade) receptor->effector response Cellular Response (e.g., Gene Expression, Proliferation) effector->response Experimental_Workflow_Optimization start Start Optimization step1 1. Optimize Blocking Buffer start->step1 step2 2. Optimize Wash Protocol step1->step2 step3 3. Titrate Compound Concentration step2->step3 step4 4. Optimize Assay Buffer step3->step4 end Final Assay Protocol step4->end

References

Troubleshooting

Technical Support Center: Optimization of HPLC Purification for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Analogs

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of (2-aminophenyl)(4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of (2-aminophenyl)(4-methylpiperazin-1-yl)methanone and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of (2-aminophenyl)(4-methylpiperazin-1-yl)methanone analogs.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing for my aminophenyl-piperazinyl-methanone analog. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is a common issue when purifying basic compounds like your analogs.[1][2] It is often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based stationary phase of the HPLC column.[3][4]

    Possible Solutions:

    • Mobile Phase pH Adjustment: The ionization state of your compound is dependent on the mobile phase pH.[3] Working at a higher pH can neutralize the silanol groups, but ensure your column is stable at the chosen pH. Conversely, operating at a low pH (e.g., <3) can fully protonate the silanol groups, but may also affect your compound's retention.[1]

    • Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier, like triethylamine (TEA), can compete with your analyte for interaction with the active silanol sites, thus improving peak shape.[4] Volatile additives like trifluoroacetic acid (TFA) are also useful, especially if you intend to recover your compound post-purification.[5]

    • Column Choice: Employing an end-capped column where the silanol groups are masked can significantly reduce tailing.[1] For highly polar analogs, consider using a column designed for aqueous mobile phases.[6]

    • Reduce Sample Load: Overloading the column can lead to peak distortion.[1][2] Try injecting a smaller sample volume or a more dilute solution.

  • Question: I am observing peak fronting in my chromatogram. What could be the cause?

  • Answer: Peak fronting is often an indication of column overloading, where too much sample has been injected.[1][2] It can also be caused by poor sample solubility in the mobile phase.

    Possible Solutions:

    • Decrease Sample Concentration: Dilute your sample before injection.

    • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[5] If a different solvent is used, ensure it is weaker than the mobile phase to prevent peak distortion.[5]

Problem: Inconsistent Retention Times

  • Question: The retention time for my compound is shifting between injections. What could be causing this variability?

  • Answer: Fluctuating retention times can compromise the reproducibility of your purification. Several factors can contribute to this issue.[2]

    Possible Solutions:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Inadequate degassing can lead to bubble formation in the pump, affecting the flow rate and, consequently, retention times.[7] If preparing the mobile phase online, check the pump's proportioning valves for accuracy.[8]

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.[2] Allow adequate time for the column to stabilize, especially when changing mobile phase composition.

    • Temperature Fluctuation: Variations in column temperature can affect retention. Using a column oven will provide a stable temperature environment.[9]

    • pH Control: For ionizable compounds like your aminophenyl-piperazinyl-methanone analogs, even a small change in mobile phase pH can lead to significant shifts in retention time.[8] Ensure the buffer capacity is sufficient to maintain a constant pH.

Problem: Low Resolution or No Separation

  • Question: I am struggling to separate my target compound from impurities. How can I improve the resolution?

  • Answer: Achieving good resolution is key to obtaining a pure product. Low resolution can be due to an inappropriate mobile phase composition, a degraded column, or an excessive sample load.[1]

    Possible Solutions:

    • Optimize Mobile Phase: Adjusting the organic modifier (e.g., acetonitrile, methanol) concentration in the mobile phase can significantly impact selectivity.[3] A shallower gradient can often improve the separation of closely eluting compounds.[1]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[3]

    • Column Maintenance: A contaminated or degraded column can lead to broad peaks and poor resolution.[1] Regularly cleaning your column or replacing it if necessary can restore performance. A guard column can help extend the life of your analytical column.[8]

    • Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC purification method for a novel (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone analog?

    • A1: A good starting point would be a reversed-phase C18 column with a gradient elution. A typical mobile phase could consist of water with 0.1% formic acid or TFA (Mobile Phase A) and acetonitrile with 0.1% formic acid or TFA (Mobile Phase B). A broad gradient (e.g., 5% to 95% B over 20 minutes) can be used to determine the approximate elution time of your compound, which can then be optimized with a shallower gradient around that time.

  • Q2: How do I choose between acetonitrile and methanol as the organic modifier?

    • A2: The choice of organic solvent can affect the selectivity of the separation.[3] Acetonitrile is aprotic, while methanol is a protic solvent and can engage in hydrogen bonding.[3] It is often beneficial to screen both solvents during method development to see which provides better resolution for your specific set of compounds.

  • Q3: My compound is quite polar. What special considerations should I take?

    • A3: For very polar compounds, retention on a standard C18 column can be challenging.[8] Consider using a column designed for high aqueous mobile phases (AQ-type) to prevent phase collapse.[6] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an option.

  • Q4: What is the purpose of adding an acid like formic acid or TFA to the mobile phase?

    • A4: Adding a small amount of acid to the mobile phase serves two main purposes. First, it helps to control the pH, which is crucial for the retention of ionizable compounds.[3] Second, it can act as an ion-pairing agent, improving the peak shape of basic compounds by masking the residual silanol groups on the stationary phase.[5]

  • Q5: How can I prevent my column from getting clogged?

    • A5: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter before use to remove any particulate matter.[5] Using a guard column is also a highly effective way to protect your analytical column from contaminants.[8]

Experimental Protocols & Data

Table 1: Representative HPLC Gradient Conditions for Purification
ParameterMethod A (Fast Screen)Method B (Optimized for Purity)
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 10 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min4.0 mL/min
Gradient 5-95% B in 15 min30-50% B in 30 min
Detection 254 nm254 nm
Injection Volume 10 µL100 µL
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd TEA or use a higher pH (if column stable), use an end-capped column.
Peak Fronting Column overloadReduce sample concentration or injection volume.
Shifting Retention Times Inadequate equilibration, temperature changesIncrease equilibration time, use a column oven.
Poor Resolution Inappropriate mobile phaseOptimize gradient, try a different organic modifier or stationary phase.
High Backpressure Column or frit blockageFilter samples and mobile phase, use a guard column, backflush the column.
Methodology: General HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude (2-aminophenyl)(4-methylpiperazin-1-yl)methanone analog in a suitable solvent (e.g., DMSO, methanol) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases. For example, 0.1% formic acid in HPLC-grade water and 0.1% formic acid in HPLC-grade acetonitrile. Degas the mobile phases by sonication or helium sparging.[7]

  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Elution: Inject the filtered sample onto the column. Run the gradient method as optimized (refer to Table 1 for examples).

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target compound.

  • Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting Yes resolution Low Resolution? retention_time->resolution No rt_solutions Check: - Mobile Phase Prep & Degassing - Column Equilibration Time - Temperature Stability - Buffer Capacity retention_time->rt_solutions Yes pressure High Backpressure? resolution->pressure No res_solutions Optimize: - Mobile Phase Gradient - Try Different Organic Modifier - Check/Replace Column - Try Different Stationary Phase resolution->res_solutions Yes pressure_solutions Check/Action: - Filter Sample/Mobile Phase - Check for Blockages - Backflush Column - Replace In-line Filter/Guard Column pressure->pressure_solutions Yes end Problem Resolved pressure->end No/Other Issue tailing_solutions Tailing: - Adjust Mobile Phase pH - Add Modifier (e.g., TEA) - Use End-Capped Column - Reduce Sample Load tailing_fronting->tailing_solutions Tailing fronting_solutions Fronting: - Reduce Sample Concentration - Check Injection Solvent tailing_fronting->fronting_solutions Fronting tailing_solutions->end fronting_solutions->end rt_solutions->end res_solutions->end pressure_solutions->end

Caption: A flowchart for troubleshooting common HPLC purification issues.

HPLC_Purification_Workflow prep 1. Sample & Mobile Phase Preparation filter 2. Filter Sample & Mobile Phases prep->filter equilibrate 3. System & Column Equilibration filter->equilibrate inject 4. Inject Sample equilibrate->inject elute 5. Gradient Elution inject->elute collect 6. Fraction Collection (UV-Guided) elute->collect analyze 7. Purity Analysis of Fractions collect->analyze pool 8. Pool Pure Fractions analyze->pool Fractions are pure evaporate 9. Solvent Evaporation pool->evaporate final_product Pure Compound evaporate->final_product

Caption: A standard workflow for the HPLC purification of small molecules.

References

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the inves...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of the investigative compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and what are its likely physicochemical properties?

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical intermediate used in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders[1][2]. Based on its chemical structure, which features an aromatic amine and a methylpiperazine group, it is likely a weakly basic compound. This characteristic often leads to pH-dependent solubility, with higher solubility in acidic environments (like the stomach) and lower solubility in the neutral to slightly alkaline pH of the small intestine. Its relatively complex structure may also contribute to poor aqueous solubility and potential for efflux by transporters like P-glycoprotein[3].

Q2: What are the common causes of poor oral bioavailability for a compound like this?

Poor oral bioavailability for a research compound such as (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is often due to one or more of the following factors:

  • Poor aqueous solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed effectively[3][4].

  • Low intestinal permeability: The molecule may struggle to cross the intestinal epithelium to enter the bloodstream[3][5].

  • Extensive first-pass metabolism: The compound may be heavily metabolized by enzymes in the gut wall or liver before it can reach systemic circulation[3][6].

  • Efflux by transporters: Proteins like P-glycoprotein (P-gp) can actively pump the compound out of intestinal cells and back into the gut lumen, limiting its absorption[3].

Q3: What initial experiments should I perform to diagnose the cause of poor oral bioavailability?

A systematic approach is recommended to identify the primary barriers to oral absorption[3]. Key initial experiments include:

  • Solubility Assessment: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Permeability Assay: Use an in vitro model like the Caco-2 cell monolayer to assess the compound's intestinal permeability and identify if it is a substrate for efflux transporters.

  • In Vitro Metabolic Stability: Evaluate the compound's stability in liver microsomes and S9 fractions to estimate its intrinsic clearance and potential for first-pass metabolism[3].

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations in preclinical animal studies.

  • Possible Cause: Poor aqueous solubility and dissolution rate limitation.

  • Troubleshooting Steps:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area, which can enhance the dissolution rate[4].

    • Formulation as an Amorphous Solid Dispersion: Dispersing the compound in a polymer carrier in a non-crystalline state can significantly improve its solubility and dissolution[7][8].

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state[7][9][10].

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility[11].

Issue 2: High in vitro permeability (Caco-2) but low in vivo absorption.

  • Possible Cause: Extensive first-pass metabolism in the gut wall and/or liver.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to identify the major metabolites and the enzymes responsible. Studies on the metabolism of compounds with a 4-methyl-piperazine moiety suggest that N-demethylation and oxidation of the piperazine ring are possible metabolic pathways[12].

    • Prodrug Approach: Design a prodrug by chemically modifying the parent molecule to mask the site of metabolism. For an aromatic amine, N-acylation or the formation of an N-Mannich base could be explored[13][14][15]. Amino acid prodrugs can also be considered to improve solubility and potentially target transporters[16][17].

    • Co-administration with an Enzyme Inhibitor: In preclinical studies, co-administering a known inhibitor of the metabolizing enzyme (e.g., a CYP450 inhibitor) can help confirm the extent of first-pass metabolism.

Issue 3: Low apparent permeability in the Caco-2 assay.

  • Possible Cause: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Steps:

    • Bidirectional Caco-2 Assay: Perform a bidirectional permeability assay to measure transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B efflux ratio greater than 2 suggests active efflux.

    • Caco-2 Assay with P-gp Inhibitor: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B transport will confirm that the compound is a P-gp substrate[3].

    • Formulation Strategies: Incorporate excipients that can inhibit P-gp or use lipid-based formulations, which can sometimes reduce the drug's interaction with efflux transporters[3].

Data Presentation: Summary of Bioavailability Enhancement Strategies

StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
Particle Size Reduction Increases surface area for dissolution.[4]Simple and widely used.May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersions Presents the drug in a high-energy, amorphous state, increasing solubility and dissolution.[8]Significant improvement in oral bioavailability.Can be physically unstable (recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier and forms a microemulsion in the GI tract.[9][10]Can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism.Limited drug loading for some compounds; potential for GI side effects.
Cyclodextrin Complexation Forms an inclusion complex with the drug, with the hydrophobic interior of the cyclodextrin encapsulating the drug and the hydrophilic exterior improving water solubility.[11]Effective for many poorly soluble drugs.Can be limited by the stoichiometry of the complex and the size of the drug molecule.
Prodrug Synthesis Chemical modification of the drug to improve solubility, permeability, or metabolic stability.[9]Can overcome multiple barriers to bioavailability; potential for targeted delivery.[16]Requires additional synthesis and safety testing of the new chemical entity.

Experimental Protocols

1. Protocol for Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Materials: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a suitable polymer carrier (e.g., Soluplus®, PVP K30), and an appropriate organic solvent (e.g., methanol, acetone).

  • Method:

    • Dissolve both the compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.

2. Protocol for In Vitro Caco-2 Permeability Assay

  • Materials: Caco-2 cells, culture medium, Hanks' Balanced Salt Solution (HBSS), test compound, and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).

  • Method:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, take samples from the basolateral side and replace with fresh HBSS.

    • To determine if the compound is a P-gp substrate, perform the assay in the reverse direction (B to A) and also in the presence of a P-gp inhibitor.

    • Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_characterization Initial Characterization cluster_formulation Formulation Strategies cluster_modification Chemical Modification cluster_evaluation Evaluation solubility Solubility in SGF/SIF ps_reduction Particle Size Reduction solubility->ps_reduction Low Solubility asd Amorphous Solid Dispersion solubility->asd Low Solubility lipid Lipid-Based Formulation solubility->lipid Low Solubility permeability Caco-2 Permeability prodrug Prodrug Synthesis permeability->prodrug Low Permeability metabolism Microsomal Stability metabolism->prodrug High Metabolism pk_study In Vivo PK Study ps_reduction->pk_study asd->pk_study lipid->pk_study prodrug->pk_study start Poor Oral Bioavailability of Compound start->solubility start->permeability start->metabolism

Caption: Decision tree for improving oral bioavailability.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone n_demethylation N-demethylation (CYP450) compound->n_demethylation ring_hydroxylation Aromatic Hydroxylation (CYP450) compound->ring_hydroxylation glucuronidation Glucuronidation (UGTs) n_demethylation->glucuronidation ring_hydroxylation->glucuronidation sulfation Sulfation (SULTs) ring_hydroxylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Hypothetical metabolic pathway.

References

Troubleshooting

Addressing metabolic instability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic instability of (2-Amin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the metabolic instability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic hotspots on (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone?

A1: Based on the structure of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, the primary metabolic hotspots are predicted to be the N-methyl group of the piperazine ring and the piperazine ring itself. The N-methyl group is susceptible to N-demethylation, a common metabolic pathway for many compounds containing this moiety.[1] The piperazine ring can undergo oxidation.[2]

Q2: Which cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of this compound?

A2: The metabolism of piperazine-containing compounds often involves several CYP isoenzymes. The most common enzymes responsible for the metabolism of such compounds are CYP3A4, CYP2D6, CYP1A2, and CYP2C19.[3][4][5] Specifically, N-demethylation is often catalyzed by CYP2C19 and CYP3A4, while ring oxidation can be mediated by a broader range of CYPs.[3]

Q3: What are the expected major metabolites of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone?

A3: The expected major metabolites, based on common biotransformations of the piperazine moiety, would be the N-desmethylated piperazine derivative and various hydroxylated species on the piperazine ring. It is also possible to observe further oxidation of the piperazine ring.

Q4: How can I improve the metabolic stability of my compound?

A4: Several strategies can be employed to enhance the metabolic stability of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone:

  • Deuteration: Replacing the hydrogen atoms on the N-methyl group with deuterium can slow down the rate of N-demethylation due to the kinetic isotope effect.[1]

  • Bioisosteric Replacement: Replacing the piperazine moiety with a bioisostere (a group with similar physical or chemical properties) can sometimes improve metabolic stability while retaining biological activity.

  • Steric Hindrance: Introducing bulky groups near the metabolic hotspots can sterically hinder the approach of metabolic enzymes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid clearance of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone in in vitro assays.

  • Possible Cause 1: High N-demethylation activity.

    • Troubleshooting Step: Perform co-incubation experiments with specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify the primary metabolizing enzymes. If N-demethylation is confirmed as the major pathway, consider synthesizing a deuterated analog.

  • Possible Cause 2: High activity of other oxidative pathways.

    • Troubleshooting Step: Use human liver microsomes from different donors to assess inter-individual variability. If high clearance is consistent, consider structural modifications to block the sites of oxidation.

Issue 2: Discrepancy between results from human liver microsomes (HLM) and hepatocyte assays.

  • Possible Cause: Involvement of Phase II metabolism or non-CYP enzymes.

    • Troubleshooting Step: Hepatocytes contain a wider range of enzymes than microsomes, including Phase II enzymes. Analyze your hepatocyte assay samples for potential glucuronide or sulfate conjugates. Also, consider the involvement of enzymes like flavin-containing monooxygenases (FMOs).

Issue 3: Difficulty in identifying metabolites using LC-MS/MS.

  • Possible Cause 1: Low abundance of metabolites.

    • Troubleshooting Step: Increase the incubation time or the concentration of the parent compound (while ensuring it remains below the limit of cytotoxicity). Concentrate the sample before LC-MS/MS analysis.

  • Possible Cause 2: Unexpected metabolic pathways.

    • Troubleshooting Step: Broaden your metabolite search to include less common biotransformations, such as ring opening of the piperazine moiety or modifications to the aminophenyl ring.

Predicted Metabolic Pathway

The following diagram illustrates the predicted primary metabolic pathways for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

G cluster_0 Predicted Metabolic Pathway Parent (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Metabolite1 N-desmethyl Metabolite Parent->Metabolite1 N-demethylation (CYP2C19, CYP3A4) Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Oxidation (CYP3A4, CYP2D6)

Caption: Predicted metabolic pathways of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Materials:

  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding HLM to the phosphate buffer.

  • Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a well containing ice-cold ACN with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Metabolite Identification Workflow

Objective: To identify the major metabolites of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

G cluster_0 Metabolite Identification Workflow A Incubation with HLM or Hepatocytes B Sample Quenching & Protein Precipitation A->B C LC-MS/MS Analysis B->C D Data Processing & Peak Detection C->D E Metabolite Identification (Mass Shift, Fragmentation) D->E F Structural Elucidation E->F

Caption: A general workflow for metabolite identification.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, in vitro metabolic stability data for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone for illustrative purposes. Actual experimental results may vary.

ParameterHuman Liver Microsomes
Half-life (t½, min) 25
Intrinsic Clearance (CLint, µL/min/mg protein) 55

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting unexpected results in your metabolic stability assays.

G cluster_0 Troubleshooting Decision Tree Start Unexpected Result (e.g., very rapid clearance) Q1 Is clearance NADPH-dependent? Start->Q1 A1_Yes Likely CYP-mediated metabolism Q1->A1_Yes Yes A1_No Consider non-CYP enzymes (e.g., FMO, UGT) or chemical instability Q1->A1_No No Q2 Which CYP inhibitor reduces clearance? A1_Yes->Q2 A2_Specific Identifies primary metabolizing CYP isoform Q2->A2_Specific Specific Inhibitor A2_None Multiple CYPs involved or non-CYP pathway Q2->A2_None No specific inhibitor effect

Caption: A decision tree for troubleshooting unexpected metabolic stability results.

References

Optimization

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 93288-86-9). This molecule is a valuable intermediate i...

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 93288-86-9). This molecule is a valuable intermediate in the development of bioactive molecules, particularly those targeting the central nervous system.[1] Achieving consistent yield, purity, and physical properties across different batches is paramount for reliable research and development and is a cornerstone of quality control in pharmaceutical manufacturing.[2]

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring robust and reproducible outcomes. We will move from general principles to specific, actionable troubleshooting steps.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and its control.

Q1: What is the most common and scalable synthetic route for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone?

A1: The most prevalent method is a nucleophilic acyl substitution. This involves the acylation of 1-methylpiperazine with an activated form of 2-aminobenzoic acid. For scalability and cost-effectiveness, the most common route involves converting a protected 2-aminobenzoic acid into its corresponding acyl chloride, followed by reaction with 1-methylpiperazine in the presence of a non-nucleophilic base. Protecting the aniline nitrogen (e.g., as a Boc-carbamate) is often recommended to prevent side reactions, though direct acylation can be achieved under carefully controlled conditions.

Q2: Why is minimizing batch-to-batch variability so critical in pharmaceutical synthesis?

A2: Batch-to-batch consistency is a fundamental requirement of both regulatory bodies and good scientific practice. Variability can lead to:

  • Inconsistent Impurity Profiles: The presence of different impurities or varying levels of the same impurity can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[2]

  • Unpredictable Yields: This directly impacts production planning, cost of goods, and resource allocation.

  • Variable Physical Properties: Differences in crystallinity, particle size, or melting point can affect downstream processing, formulation, and bioavailability.

  • Regulatory Hurdles: Demonstrating process control and consistency is mandatory for regulatory approval (e.g., by the FDA).[3]

Q3: What are the primary drivers of variability in this specific amide synthesis?

A3: For this synthesis, variability typically originates from three main areas:

  • Raw Material Quality: Purity and reactivity of the 2-aminobenzoic acid derivative and 1-methylpiperazine are critical. Contaminants can interfere with the reaction or be carried through to the final product.[4]

  • Process Parameter Control: Amide bond formation is sensitive to parameters like temperature, reagent stoichiometry, addition rate, and mixing efficiency. Minor deviations can significantly impact the reaction's outcome.[2]

  • Workup and Purification: The consistency of quenching, extraction, and crystallization procedures is vital for isolating the product with a uniform purity and physical form. Purification has become a crucial, and sometimes challenging, step in drug development.[5]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Chronically Low or Inconsistent Product Yield

Q: My reaction yield is consistently below 70% and varies significantly between batches. What are the likely causes and how can I improve this?

A: Low and variable yields are often multifactorial. The root cause can be systematically identified by examining the key stages of the process.

  • Cause A: Incomplete Reaction. The reaction may not be running to completion.

    • Solution: Implement in-process controls (IPCs). Monitor the disappearance of the limiting reagent (typically the acyl chloride) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A reaction is complete only when the starting material is no longer detectable.[2] Ensure the reaction is stirred for an adequate duration.

  • Cause B: Reagent Degradation. The activated benzoic acid derivative (acyl chloride) is moisture-sensitive.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the 1-methylpiperazine is of high purity and free from excessive water content.

  • Cause C: Incorrect Stoichiometry or Ineffective Base. The reaction between an acyl chloride and a piperazine generates HCl. If not neutralized, this HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl.[6] Ensure precise measurement of all reagents.

  • Cause D: Suboptimal Temperature.

    • Solution: The initial addition of the acyl chloride to the amine solution is typically performed at a low temperature (0-5 °C) to control the initial exotherm. Afterward, allowing the reaction to slowly warm to room temperature often ensures it proceeds to completion.[7] Monitor the temperature closely, as side reactions can occur at elevated temperatures.

Issue 2: High or Variable Impurity Profile in Final Product

Q: My HPLC analysis shows several impurities, and their relative abundance changes with each batch. How can I identify and minimize them?

A: Impurity formation is a common challenge. A systematic approach to identifying and controlling them is essential for producing a high-quality product.[4]

  • Common Impurity A: Unreacted Starting Materials.

    • Cause: Incomplete reaction or improper workup.

    • Solution: As mentioned for low yield, ensure the reaction goes to completion via IPCs. During workup, unreacted 2-aminobenzoic acid can be removed with a mild aqueous base wash (e.g., sodium bicarbonate solution), and unreacted 1-methylpiperazine can be removed with a mild aqueous acid wash or water washes.[6]

  • Common Impurity B: Hydrolysis of Acyl Chloride.

    • Cause: Presence of water in the reaction.

    • Solution: This reverts the acyl chloride back to the carboxylic acid. Rigorously use anhydrous solvents and an inert atmosphere. This impurity can be removed with a basic wash during workup.

  • Common Impurity C: Di-acylated Piperazine (if using an unprotected di-amine).

    • Cause: While not an issue for 1-methylpiperazine, if a related synthesis used piperazine itself, di-acylation is a risk.

    • Solution: Use a large excess of the piperazine to statistically favor mono-acylation.[6]

Troubleshooting Flowchart for Impurities

References

Troubleshooting

Refinement of animal models for testing (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone efficacy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to test the efficacy of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a comp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to test the efficacy of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a compound with potential applications in treating central nervous system (CNS) disorders. Given its structural similarities to intermediates used in the synthesis of antipsychotic and antidepressant medications, this guide focuses on preclinical models relevant to these conditions.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the likely mechanism of action for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone? While the exact mechanism is yet to be fully elucidated, its structural resemblance to intermediates for antipsychotics like Clozapine and other psychoactive compounds suggests potential interaction with dopaminergic and serotonergic pathways. Specifically, it may act as a modulator of receptors such as 5-HT2A or 5-HT3.[1] Researchers should consider screening for binding affinity and functional activity at these receptors.
2. Which animal models are most appropriate for initial efficacy screening? For antidepressant-like effects, rodent models such as the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used for initial screening of 5-HT3 receptor antagonists.[2][3][4] For potential antipsychotic properties, models using psychotomimetic agents like phencyclidine (PCP) or ketamine to induce hyperlocomotion or deficits in prepulse inhibition (PPI) are recommended.[1][5][6]
3. How should I determine the initial dose range for my in vivo experiments? Start with in vitro cytotoxicity and receptor binding assays to establish a preliminary concentration range. For in vivo studies, begin with a low dose (e.g., 1-5 mg/kg) and perform a dose-escalation study to identify a dose that elicits a behavioral response without causing overt signs of toxicity or sedation.[7] Monitoring for adverse effects is crucial.
4. What are the critical parameters to monitor during behavioral testing? Beyond the primary endpoint of the test (e.g., immobility time in the FST), it is essential to monitor locomotor activity to rule out confounding effects of sedation or hyperactivity.[8][9] Other important parameters include body weight, food and water intake, and general signs of well-being.
5. How can I ensure the reproducibility of my behavioral data? Consistency is key. Standardize all experimental conditions, including animal strain, age, sex, housing conditions, and time of day for testing.[10][11] Ensure that all experimenters are well-trained and blinded to the treatment groups to minimize bias.[11]

Troubleshooting Guides

Guide 1: Unexpected Behavioral Outcomes
Problem Possible Cause Troubleshooting Steps
Increased immobility in the Forced Swim Test (FST) or Tail Suspension Test (TST) at higher doses. Compound may have sedative effects at higher concentrations, confounding the interpretation of "depressive-like" behavior.1. Conduct an open-field test to assess locomotor activity at all tested doses.[9]2. If sedation is confirmed, lower the dose range for subsequent FST/TST experiments.3. Consider alternative, less motor-dependent behavioral paradigms.
High variability in animal responses within the same treatment group. 1. Inconsistent drug administration (e.g., intraperitoneal injection technique).2. Individual differences in drug metabolism.3. Stress or other environmental factors.1. Ensure all personnel are proficient in the chosen administration route.2. Increase the sample size to improve statistical power.3. Acclimatize animals to the testing room and handling procedures to reduce stress.[11]
No significant effect observed at any tested dose. 1. Poor bioavailability or rapid metabolism of the compound.2. The chosen animal model is not sensitive to the compound's mechanism of action.3. Inappropriate dose range.1. Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.2. Test the compound in a different animal model based on alternative hypotheses for its mechanism of action (e.g., a model of psychosis if antidepressant models fail).[5][6]3. Expand the dose range, including higher doses if no toxicity was observed.
Guide 2: Issues with Compound Formulation and Administration
Problem Possible Cause Troubleshooting Steps
Precipitation of the compound in the vehicle solution. The compound has low solubility in the chosen vehicle.1. Test a range of pharmaceutically acceptable vehicles (e.g., saline, PBS, Tween 80, DMSO).2. Gently warm the solution or use sonication to aid dissolution.3. If using a suspension, ensure it is homogenous before each injection.
Adverse reactions at the injection site (e.g., inflammation, necrosis). The formulation is irritating or has a non-physiological pH.1. Measure and adjust the pH of the formulation to be within a physiological range (pH 7.2-7.4).2. Consider alternative, less irritating vehicles.3. If possible, switch to a different route of administration (e.g., oral gavage).

Experimental Protocols & Methodologies

Forced Swim Test (FST) Protocol

This test is used to assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.[12][13]

  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Administer (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone or vehicle to the animals (e.g., mice) 30-60 minutes prior to the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session. The last 4 minutes are typically scored for immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water).

  • Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Prepulse Inhibition (PPI) of the Startle Response Protocol

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[6][14]

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the startle chamber and allow a 5-10 minute acclimatization period with background white noise.

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials (e.g., 120 dB stimulus).

      • Prepulse-plus-pulse trials (e.g., a 75-85 dB prepulse presented 100 ms before the 120 dB pulse).

      • No-stimulus trials (background noise only).

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle response on prepulse+pulse trial) / (startle response on pulse-alone trial) ] * 100. An antipsychotic-like compound is expected to reverse any deficits in PPI induced by a psychotomimetic agent like PCP or ketamine.

Signaling Pathways & Experimental Workflows

Hypothesized Signaling Pathway

Based on its structural relationship to known antipsychotic and antidepressant drugs, (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone may modulate serotonergic and dopaminergic signaling. A potential mechanism could involve the antagonism of 5-HT3 receptors, which are ligand-gated ion channels.[4][15]

Hypothesized Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Release Serotonin Release Serotonin Serotonin Serotonin_Release->Serotonin 5HT3R 5-HT3 Receptor Ion_Channel Cation Channel (Na+, K+, Ca2+) 5HT3R->Ion_Channel Opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Neurotransmitter_Release GABA/Dopamine Release Depolarization->Neurotransmitter_Release Modulates Test_Compound (2-Aminophenyl)(4-methyl- piperazin-1-yl)methanone Test_Compound->5HT3R Antagonizes Serotonin->5HT3R Binds

Caption: Hypothesized antagonism of the 5-HT3 receptor.

Experimental Workflow for Efficacy Testing

This workflow outlines a logical progression for evaluating the efficacy of a novel CNS compound.

Experimental Workflow Start Start: Novel Compound (2-Aminophenyl)(4-methyl- piperazin-1-yl)methanone In_Vitro In Vitro Screening (Receptor Binding, Functional Assays) Start->In_Vitro PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies In_Vitro->PK_PD Acute_Toxicity Acute Toxicity & Dose Range Finding PK_PD->Acute_Toxicity Behavioral_Screening Initial Behavioral Screening (e.g., FST, Open Field) Acute_Toxicity->Behavioral_Screening Hypothesis_Testing Hypothesis-Driven Models (e.g., PCP-induced hyperlocomotion, PPI) Behavioral_Screening->Hypothesis_Testing Chronic_Dosing Chronic Dosing Studies & Advanced Behavioral Models Hypothesis_Testing->Chronic_Dosing Data_Analysis Data Analysis & Interpretation Chronic_Dosing->Data_Analysis End End: Efficacy Profile Data_Analysis->End

Caption: A streamlined workflow for preclinical efficacy testing.

References

Reference Data & Comparative Studies

Validation

Validating the In Vitro Anticancer Potential of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Comparative Guide

This guide provides a framework for validating the potential in vitro anticancer activity of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone by comparing it with other piperazine derivatives that have demonstrated cytot...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for validating the potential in vitro anticancer activity of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone by comparing it with other piperazine derivatives that have demonstrated cytotoxic effects against various cancer cell lines. The experimental protocols and data presented herein are drawn from published studies on these alternative compounds, offering a benchmark for evaluation.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of piperazine derivatives is often evaluated by their ability to inhibit the growth of cancer cell lines. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50). A lower value indicates greater potency.

Below is a summary of the in vitro anticancer activity of several vindoline-piperazine conjugates, which serve as relevant comparators due to their shared piperazine moiety.

Compound IDDescriptionCancer Cell LineActivity (GI50 in µM)
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[5][6]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[5][6]

Experimental Protocols for In Vitro Validation

To ascertain the anticancer potential of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, standardized in vitro assays are essential. The following are detailed methodologies for commonly employed experiments.

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

Objective: To determine the in vitro growth inhibitory effects of a test compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-468, HOP-92)

  • Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and L-glutamine

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: Adherent cells are fixed by adding cold TCA and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is added to each well and incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at approximately 510 nm using a plate reader.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To assess the effect of a test compound on the metabolic activity of cancer cells.

Materials:

  • Human cancer cell lines

  • Culture medium

  • Test compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired exposure time.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm.

Visualizing Experimental and Logical Frameworks

To better understand the workflow and the underlying principles of the validation process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound Test Compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone treatment Cell Treatment with Compound compound->treatment cell_lines Cancer Cell Lines cell_lines->treatment incubation Incubation (48-72h) treatment->incubation srb_assay SRB or MTT Assay incubation->srb_assay absorbance Absorbance Measurement srb_assay->absorbance calculation IC50 / GI50 Calculation absorbance->calculation comparison Comparison with Alternatives calculation->comparison

Caption: Workflow for in vitro anticancer activity validation.

logical_relationship cluster_hypothesis Hypothesis cluster_evidence Supporting Evidence cluster_validation Validation Path main_compound (2-Aminophenyl)(4-methyl- piperazin-1-yl)methanone piperazine_core Piperazine Core Structure main_compound->piperazine_core contains experimental_testing Experimental Testing (e.g., SRB Assay) main_compound->experimental_testing is subjected to known_anticancer Known Anticancer Piperazine Derivatives piperazine_core->known_anticancer is a key feature in in_vitro_data Published In Vitro Data (IC50/GI50 values) known_anticancer->in_vitro_data have in_vitro_data->experimental_testing provides benchmark for activity_confirmation Confirmation of Anticancer Activity experimental_testing->activity_confirmation leads to

Caption: Rationale for validating the test compound's activity.

References

Comparative

Comparative Efficacy Analysis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and Known Abl Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the hypothetical efficacy of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone against established inhibitors o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical efficacy of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone against established inhibitors of the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, a key target in cancer therapy, particularly in Chronic Myeloid Leukemia (CML). While no direct experimental data for the efficacy of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone as a kinase inhibitor is publicly available, its structural motifs, specifically the aminophenyl and methylpiperazinyl groups, are present in numerous known kinase inhibitors. This guide, therefore, presents a hypothetical comparison to illustrate its potential role and to provide a framework for its future evaluation.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of well-characterized Abl kinase inhibitors against the wild-type Abl kinase. A lower IC50 value indicates greater potency.

CompoundTypeAbl Kinase IC50 (nM)Citation(s)
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Hypothetical Kinase Inhibitor 50 (Assumed for comparative purposes) -
ImatinibFirst-Generation TKI25 - 400[1][2]
DasatinibSecond-Generation TKI<1.0 - 14[3][4][5]
BosutinibSecond-Generation TKI1.0 - 1.2[6][7][8]
PonatinibThird-Generation TKI0.37 - 2.0[9][10][11]

Disclaimer: The IC50 value for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is hypothetical and included for illustrative and comparative purposes only. Experimental validation is required to determine its actual inhibitory activity.

Experimental Protocols

A standard method to determine the in vitro efficacy of a potential kinase inhibitor is through a biochemical kinase inhibition assay. Below is a representative protocol.

In Vitro Abl Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant Abl kinase.

Materials:

  • Recombinant active Abl kinase

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • Test compound ((2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) and known inhibitors (Imatinib, Dasatinib, etc.)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)

  • 96-well assay plates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound and known inhibitors is prepared in the kinase reaction buffer at various concentrations.

  • Reaction Setup: The recombinant Abl kinase and the kinase substrate are combined in the wells of a 96-well plate containing the kinase reaction buffer.

  • Inhibitor Incubation: The diluted test compounds and known inhibitors are added to the respective wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to the kinase.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Incubation: The reaction mixture is incubated at 30°C for a specified duration (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection of Substrate Phosphorylation:

    • Radiometric Assay: If using [γ-³²P]ATP, the phosphocellulose membrane is washed to remove unincorporated ATP, and the amount of incorporated radiolabel is quantified using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): If using non-radiolabeled ATP, the amount of ADP produced is measured using a luminescence-based assay kit and a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

G cluster_0 BCR-Abl Signaling Pathway BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2 Grb2 BCR_Abl->Grb2 P STAT5 STAT5 BCR_Abl->STAT5 P PI3K PI3K BCR_Abl->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation Inhibitor (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone & Known Inhibitors Inhibitor->BCR_Abl

Caption: BCR-Abl signaling pathway and the point of inhibition.

G cluster_1 Experimental Workflow: In Vitro Kinase Inhibition Assay A Prepare Serial Dilutions of Inhibitors C Add Inhibitor Dilutions to Wells A->C B Combine Abl Kinase and Substrate in Assay Plate B->C D Incubate for Inhibitor Binding C->D E Initiate Kinase Reaction with ATP D->E F Incubate for Phosphorylation E->F G Stop Reaction F->G H Detect Substrate Phosphorylation (e.g., Luminescence) G->H I Data Analysis: Calculate % Inhibition & IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

References

Comparative

A Comparative Guide to Intermediates in Clozapine Synthesis: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and a Key Precursor

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of intermediates used in the synthesis of Clozapine, an atypical antipsychotic medication essential for treating...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intermediates used in the synthesis of Clozapine, an atypical antipsychotic medication essential for treating treatment-resistant schizophrenia. We will focus on the potential role of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and compare it to the well-documented key intermediate, --INVALID-LINK--methanone. This analysis is supported by experimental data on reaction yields and detailed methodologies.

Introduction to Clozapine and its Synthesis

Clozapine is a tricyclic dibenzodiazepine that exhibits a unique pharmacological profile, interacting with a wide range of neurotransmitter receptors.[1] Its synthesis is a multi-step process, and the efficiency of this process is highly dependent on the choice of intermediates. An ideal intermediate should be readily synthesizable, stable, and lead to a high yield of the final product with high purity.

While (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a plausible precursor in heterocyclic synthesis, the primary literature on Clozapine synthesis points to a closely related but more complex molecule, --INVALID-LINK--methanone , as the direct precursor to the final cyclization step. This compound is also known as N-(2-amino-4-chlorophenyl)anthranilic acid N-methylpiperazide or is listed as Clozapine EP Impurity D.[2][3]

This guide will, therefore, compare the established synthesis route involving this key chlorinated intermediate with an alternative, more recent synthesis strategy.

Comparison of Synthetic Routes and Intermediates

The selection of a synthetic route in pharmaceutical manufacturing is a critical decision influenced by factors such as cost, efficiency, safety, and environmental impact. Below is a comparison of two synthetic pathways to Clozapine, highlighting the role of their respective key intermediates.

Data Presentation: Synthesis Yield Comparison
Synthetic RouteKey IntermediateFinal Step (Cyclization) YieldOverall YieldReference
Route A: Traditional --INVALID-LINK--methanone41% - 70.3%Not consistently reported[2][4]
Route B: Alternative (Cu(I) catalyzed) 2-(4-chloro-2-nitrophenylamino) benzoic acidNot applicable (different pathway)~60%[5]

Note: The yield for the final cyclization step in Route A varies depending on the specific reaction conditions. The alternative Route B is presented with an overall yield, making a direct step-to-step comparison challenging without further data.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful drug synthesis. Below are the methodologies for the key steps in the synthesis of Clozapine via the intermediates discussed.

Route A: Synthesis via 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone

This route involves the formation of the key intermediate followed by a cyclodehydration reaction to form the clozapine ring system.

Step 1: Synthesis of the Precursor (Illustrative, not a complete protocol)

The synthesis of --INVALID-LINK--methanone typically involves the acylation of a substituted diphenylamine with a piperazine derivative. One documented method involves reacting 4-chloro-2-nitroaniline with o-chlorobenzoic acid methyl ester, followed by amidation with N-methylpiperazine and subsequent reduction of the nitro group.[2]

Step 2: Cyclization to Clozapine

  • Reactants: 7.4 grams of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4-methyl)piperazide and 35 ml of phosphorus oxychloride (POCl₃) are used in the presence of 1.4 ml of N,N-dimethylaniline.[2]

  • Procedure:

    • The mixture is heated under reflux for 3 hours.

    • The reaction mixture is concentrated in vacuo.

    • The residue is distributed between benzene and a mixture of ammonia and ice water.

    • The benzene solution is extracted with dilute acetic acid.

    • The acidic extract is clarified with charcoal and then treated with concentrated ammonia water to precipitate the crude Clozapine.

    • The product is further purified by dissolution in ether, washing with water, drying over sodium sulfate, and recrystallization from an ether/petroleum ether mixture.[2]

  • Yield: This procedure results in a 41% theoretical yield of Clozapine.[2] A patent for a similar process reports a yield of 70.3% by adding 150-600 mol% of water to the phosphorus oxychloride.[4]

Route B: Alternative Copper-Catalyzed Synthesis

This newer method avoids the use of potentially hazardous or controlled starting materials like anthranilic acid.[5]

  • Key Reaction: This process utilizes a Copper(I)-catalyzed Ullmann condensation reaction between 2-chlorobenzoic acid and 4-chloro-1,2-diaminobenzene.

  • General Workflow:

    • Synthesis of 2-(4-chloro-2-nitrophenylamino) benzoic acid from 4-chloro-2-nitroaniline and 2-chlorobenzoic acid using a Cu(I) catalyst. This step has a reported yield of 77%.[5]

    • Subsequent reduction and cyclization steps lead to the formation of Clozapine.

  • Overall Yield: The entire four-step process is reported to have an overall yield of approximately 60%.[5]

Mandatory Visualizations

To better understand the relationships and processes described, the following diagrams are provided.

Experimental Workflow: Clozapine Synthesis (Route A)

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline Diphenylamine derivative Diphenylamine derivative 4-chloro-2-nitroaniline->Diphenylamine derivative o-chlorobenzoic acid methyl ester o-chlorobenzoic acid methyl ester o-chlorobenzoic acid methyl ester->Diphenylamine derivative N-methylpiperazine N-methylpiperazine Amidation Amidation N-methylpiperazine->Amidation Diphenylamine derivative->Amidation Nitro group reduction Nitro group reduction Amidation->Nitro group reduction 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone Nitro group reduction->2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone Cyclization with POCl3 Cyclization with POCl3 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone->Cyclization with POCl3 Purification Purification Cyclization with POCl3->Purification Clozapine Clozapine Purification->Clozapine

Caption: Workflow for the traditional synthesis of Clozapine (Route A).

Signaling Pathway: Clozapine's Multi-Receptor Mechanism of Action

G cluster_clozapine Clozapine cluster_receptors Receptor Targets cluster_effects Therapeutic & Side Effects Clozapine Clozapine D2 Dopamine D2 Clozapine->D2 Antagonist (low affinity) D4 Dopamine D4 Clozapine->D4 Antagonist 5-HT2A Serotonin 5-HT2A Clozapine->5-HT2A Antagonist M1 Muscarinic M1 Clozapine->M1 Antagonist H1 Histamine H1 Clozapine->H1 Antagonist Alpha1 Adrenergic α1 Clozapine->Alpha1 Antagonist Antipsychotic Antipsychotic Effect D2->Antipsychotic EPS Reduced Extrapyramidal Symptoms (EPS) 5-HT2A->EPS Anticholinergic Anticholinergic Effects M1->Anticholinergic Sedation Sedation H1->Sedation

Caption: Simplified signaling pathway of Clozapine's multi-receptor interactions.

Conclusion

The evidence from the reviewed literature indicates that --INVALID-LINK--methanone is a crucial and well-documented intermediate in a traditional and widely practiced synthesis of Clozapine. While (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is structurally related, its direct application as the penultimate precursor in major synthetic routes is not explicitly supported by the available data.

For researchers and drug development professionals, the choice of synthetic route and intermediate will depend on a multitude of factors including scale, available starting materials, and regulatory considerations. The information presented in this guide provides a foundational understanding to aid in these critical decisions.

References

Validation

Comparative analysis of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and Olanzapine precursors

Olanzapine, an atypical antipsychotic marketed under the trade name Zyprexa, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] Its synthesis is a critical process in pharmaceutical manufacturin...

Author: BenchChem Technical Support Team. Date: December 2025

Olanzapine, an atypical antipsychotic marketed under the trade name Zyprexa, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] Its synthesis is a critical process in pharmaceutical manufacturing, with various routes developed to optimize yield, purity, and cost-effectiveness. This guide provides a comparative analysis of key precursors in Olanzapine synthesis, with a focus on the well-documented final-step precursor, 4-Amino-2-methyl-10H-thieno[2,3-b][2][3]benzodiazepine, and its comparison with other synthetic intermediates. While (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a relevant intermediate in the synthesis of bioactive molecules targeting the central nervous system, the most prevalent and extensively documented immediate precursor to Olanzapine is 4-Amino-2-methyl-10H-thieno[2,3-b][2][3]benzodiazepine.[4][5][6][7][8][9][10][11][12]

Overview of Olanzapine Synthesis Precursors

The synthesis of Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][2][3]benzodiazepine, can be approached through several pathways, each involving distinct precursors.[13] The most common strategy involves the condensation of a thienobenzodiazepine core with N-methylpiperazine.

Key Precursors in Olanzapine Synthesis:

  • 4-Amino-2-methyl-10H-thieno[2,3-b][2][3]benzodiazepine: This is the most widely cited immediate precursor for the final step in Olanzapine synthesis.[4][5] The reaction involves its condensation with N-methylpiperazine.

  • Desmethylolanzapine (DOLA) (2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][2][3]benzodiazepine): In this route, DOLA is synthesized first and then methylated in a subsequent step to yield Olanzapine.[2][14]

  • Methyl-2-(2-aminoanilino)-5-methylthiophene-3-carboxylate: This precursor undergoes a titanium tetrachloride-mediated reaction with N-methylpiperazine to form Olanzapine.[4][5]

  • 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile: This precursor is subjected to reductive cyclization to form an intermediate, which is then condensed with N-methylpiperazine.[15]

While (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a plausible building block for related heterocyclic structures, its direct and detailed role as a primary precursor in mainstream Olanzapine synthesis is not as extensively documented in publicly available literature as the aforementioned compounds.[8] Therefore, this analysis will focus on the comparative aspects of the more established precursor routes.

Comparative Data of Olanzapine Synthesis Routes

The efficiency of Olanzapine synthesis is highly dependent on the chosen precursor and reaction conditions. The following table summarizes experimental data from various published methods, primarily focusing on the conversion of 4-Amino-2-methyl-10H-thieno[2,3-b][2][3]benzodiazepine to Olanzapine.

PrecursorReagentsSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference
4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepineN-methylpiperazineDimethylsulfoxide (DMSO), TolueneReflux (120°C)20 hours< 35[4]
4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepineN-methylpiperazine2-propanol102 (Reflux)Overnight86.5[4]
4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepineN-methylpiperazine2-butanolNot SpecifiedOvernight84[4]
4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepineN-methylpiperazine1-propanol110Not SpecifiedNot Specified[4]
4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepineN-methylpiperazineEthanol94 (Reflux)Not Specified89[4]
4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepineN-methylpiperazineToluene, 1,3-dimethyl-2-imidazolidinone100-130Not Specified79.1[6]
4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepineN-methylpiperazineSolvent-free80-10016-24 hours> 90[10]
Desmethylolanzapine (DOLA)Various methylating agentsVariousNot SpecifiedNot SpecifiedNot Specified[2]
Methyl-2-(2-aminoanilino)-5-methylthiophene-3-carboxylateN-methylpiperazine, TiCl4Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Synthesis of Olanzapine from 4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepine (High-Yield Alcoholic Solvent Method)

This protocol is based on the high-yield synthesis described in patent literature.[4]

Materials:

  • 4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepine

  • N-methylpiperazine

  • 2-propanol (or other C1-C4 alcohol)

  • Water

  • Nitrogen gas supply

  • Three-necked round bottom flask

  • Reflux condenser

  • Overhead stirrer

  • Thermometer

  • Buchner funnel and filtration apparatus

Procedure:

  • Charge a three-necked round bottom flask with 4-Amino-2-methyl-10H-thieno-[2,3-b][2][3]benzodiazepine (1 part by weight), N-methylpiperazine (2.5 volumes), and 2-propanol (2 volumes).

  • Equip the flask with a reflux condenser, overhead stirrer, and thermometer.

  • Heat the reaction mixture to reflux (approximately 102°C for 2-propanol) under a nitrogen atmosphere.

  • Maintain the reflux overnight, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • After the reaction is complete, allow the mixture to cool to below 55°C.

  • Add water (2.5 volumes) to precipitate the solid product.

  • Isolate the light yellow solid by Buchner filtration.

  • Wash the solid cake with 25% aqueous 2-propanol, followed by a wash with pure 2-propanol.

  • Dry the product in vacuo to obtain Olanzapine.

Visualizing Synthesis Pathways

Logical Flow of Olanzapine Synthesis via Condensation

G cluster_start Starting Materials cluster_process Reaction Step cluster_end Product & Purification Precursor 4-Amino-2-methyl-10H-thieno [2,3-b][1,5]benzodiazepine Reaction Condensation Reaction (Heating in Solvent) Precursor->Reaction Reagent N-methylpiperazine Reagent->Reaction Crude Crude Olanzapine Reaction->Crude Purification Precipitation & Washing Crude->Purification Final Pure Olanzapine Purification->Final G cluster_route1 Route 1: Direct Condensation cluster_route2 Route 2: Methylation cluster_route3 Route 3: Reductive Cyclization Olanzapine Olanzapine P1 4-Amino-2-methyl-10H-thieno [2,3-b][1,5]benzodiazepine R1 + N-methylpiperazine P1->R1 R1->Olanzapine P2 Desmethylolanzapine (DOLA) R2 + Methylating Agent P2->R2 R2->Olanzapine P3 2-(2-nitroanilino)-5-methyl thiophene-3-carbonitrile I3 Intermediate P3->I3 Reductive Cyclization R3 + N-methylpiperazine I3->R3 R3->Olanzapine

References

Comparative

Head-to-Head Comparison: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Versus Other 5-HT3 Antagonists

A Comparative Guide for Researchers and Drug Development Professionals Disclaimer: Direct comparative experimental data for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not publicly available. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: Direct comparative experimental data for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not publicly available. This guide provides a comparative framework using hypothetical data for this compound alongside published data for established 5-HT3 antagonists to illustrate its potential pharmacological profile.

Introduction

The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery.[1][2][3] Antagonists of this receptor, colloquially known as "setrons," have become a cornerstone of antiemetic therapy.[4] This guide provides a head-to-head comparison of a novel investigational compound, (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, with established first and second-generation 5-HT3 antagonists. The objective is to present a clear, data-driven comparison of their pharmacological properties to aid researchers and drug development professionals in evaluating its potential therapeutic utility.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (hypothetical data) and other leading 5-HT3 antagonists based on available literature.

Table 1: Receptor Binding Affinity and Potency

CompoundReceptor Binding Affinity (Ki, nM)In Vitro Potency (pA2)
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (Hypothetical)0.87.8
Ondansetron~3-56.9[5]
Granisetron~1-2-
Palonosetron~0.1-
Dolasetron--
Tropisetron--

Table 2: Pharmacokinetic Profiles

CompoundHalf-life (hours)Bioavailability (%)Primary Metabolism
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (Hypothetical)~20>90CYP2D6, CYP3A4
Ondansetron~3-6[6]~60CYP3A4, CYP2D6, CYP1A2[6]
Granisetron~9[6]~60CYP3A family[6]
Palonosetron~40~97CYP2D6, CYP3A4, CYP1A2
Dolasetron~7-9 (active metabolite)~75Carbonyl reductase
Tropisetron~8~60-80CYP2D6

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the evaluation of 5-HT3 antagonists.

Radioligand Binding Assay

This assay determines the affinity of a compound for the 5-HT3 receptor.

Protocol:

  • Preparation of Membranes: Cell membranes expressing the human 5-HT3 receptor are prepared from a suitable cell line (e.g., HEK293).

  • Incubation: Membranes are incubated with a radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Schild Analysis

This assay measures the potency of a competitive antagonist.

Protocol:

  • Tissue Preparation: A suitable isolated tissue preparation expressing 5-HT3 receptors, such as the guinea pig ileum longitudinal muscle-myenteric plexus (LMMP), is used.[7]

  • Concentration-Response Curves: Cumulative concentration-response curves to a 5-HT3 agonist (e.g., 2-methyl-5-HT) are generated in the absence and presence of increasing concentrations of the antagonist.

  • Data Analysis: The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

This model assesses the antiemetic efficacy of a compound in a relevant animal model.

Protocol:

  • Animal Acclimatization: Male ferrets are acclimatized to the experimental conditions.

  • Drug Administration: The test compound or vehicle is administered intravenously or orally at specified times before the administration of a high dose of cisplatin.

  • Emesis Induction: Cisplatin is administered intravenously to induce emesis.

  • Observation: The animals are observed for a defined period (e.g., 4 hours for acute emesis, 24-72 hours for delayed emesis), and the number of retches and vomits is recorded.

  • Data Analysis: The antiemetic efficacy is expressed as the percentage reduction in the number of emetic episodes compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->Receptor Binds to IonChannel Ion Channel (Na+, K+, Ca2+) Receptor->IonChannel Opens Depolarization Neuronal Depolarization & Excitation IonChannel->Depolarization Leads to Antagonist (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone & Other 5-HT3 Antagonists Antagonist->Receptor Blocks

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development binding Radioligand Binding Assay (Determine Ki) functional Functional Assay (e.g., Schild Analysis) (Determine pA2) binding->functional pk Pharmacokinetic Studies (Determine Half-life, Bioavailability) functional->pk emesis Emesis Models (e.g., Cisplatin-induced in ferrets) (Assess Efficacy) pk->emesis tox Toxicology Studies emesis->tox formulation Formulation Development tox->formulation start Compound Synthesis (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone start->binding

Caption: Experimental Workflow for 5-HT3 Antagonist Evaluation.

Comparative Analysis

First-Generation vs. Second-Generation Antagonists

The first-generation 5-HT3 antagonists, including ondansetron and granisetron, are effective in managing acute chemotherapy-induced nausea and vomiting (CINV).[8] However, their shorter half-lives may limit their efficacy in the delayed phase of CINV.[8] Second-generation antagonists, such as palonosetron, exhibit a higher binding affinity and a significantly longer half-life, providing improved efficacy against both acute and delayed CINV.[3][8]

Profile of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Based on its hypothetical pharmacological profile, (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone appears to be a potent 5-HT3 antagonist with a pharmacokinetic profile that could position it favorably against both first and second-generation agents. Its postulated high binding affinity and long half-life suggest the potential for efficacy in both acute and delayed emesis.

Conclusion

While further preclinical and clinical studies are necessary to definitively characterize the pharmacological profile of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, this comparative guide provides a framework for its evaluation against established 5-HT3 antagonists. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals in the ongoing effort to develop more effective antiemetic therapies. The potential for a long duration of action and high potency warrants further investigation of this novel compound.

References

Validation

Orthogonal Assays for Confirming the Biological Activity of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone as a Putative Mps1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide This guide provides a comprehensive framework for confirming the biological activity of a novel compound, exemplified by (2-Aminophenyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive framework for confirming the biological activity of a novel compound, exemplified by (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, as a potential inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its overexpression in various cancers makes it a compelling target for anti-cancer drug development.

To rigorously validate a compound's activity and selectivity, a series of orthogonal assays are indispensable. This guide outlines key biochemical and cell-based assays, presenting comparative data from well-characterized Mps1 inhibitors to provide a benchmark for evaluation.

Data Presentation: Comparative Inhibitor Profiling

The following tables summarize the inhibitory potency of established Mps1 inhibitors across both biochemical and cellular assays. A new chemical entity such as (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone would be evaluated in these assays to determine its relative potency and cellular efficacy.

Table 1: Biochemical Potency of Mps1 Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Assay Technology
Mps1-IN-1Mps1367Lanthascreen
Mps1-IN-2Mps1145Lanthascreen
BAY 1161909Mps1< 10Not Specified
BAY 1217389Mps1< 10Not Specified
MPI-0479605Mps11.8Not Specified

Table 2: Cellular Activity of Mps1 Kinase Inhibitors

CompoundCell LineCellular EndpointIC50 (nM)
BAY 1161909HeLaNocodazole-induced mitotic arrest abrogation56
BAY 1217389HeLaNocodazole-induced mitotic arrest abrogation0.11
Mps1-IN-1U2OSInhibition of Mps1 autophosphorylation~3,000 - 10,000
MPI-0479605HCT116Cell ViabilityNot Specified

Mandatory Visualization

Mps1 Signaling Pathway in Spindle Assembly Checkpoint

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_mcc Mitotic Checkpoint Complex (MCC) cluster_apc Anaphase Promoting Complex (APC/C) cluster_anaphase Anaphase Onset Mps1 Mps1 Mad1_Mad2 Mad1/Mad2 Complex Mps1->Mad1_Mad2 recruits & phosphorylates Bub1 Bub1 Mps1->Bub1 phosphorylates CENP_E CENP-E Mps1->CENP_E phosphorylates MCC Mad2-Cdc20-BubR1-Bub3 Mad1_Mad2->MCC promotes formation APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Inhibitor (2-Aminophenyl)(4-methyl- piperazin-1-yl)methanone Inhibitor->Mps1

Caption: Mps1 kinase at the unattached kinetochore phosphorylates multiple substrates to promote the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase Promoting Complex (APC/C) to delay anaphase onset.

Experimental Workflow for Orthogonal Assay Confirmation

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo, Lanthascreen) IC50_Determination Determine IC50 Biochem_Assay->IC50_Determination Selectivity_Profiling Kinase Panel Selectivity IC50_Determination->Selectivity_Profiling Decision Confirmed Mps1 Inhibitor? Selectivity_Profiling->Decision Cell_Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) SAC_Override Spindle Assembly Checkpoint Override Assay Cell_Target_Engagement->SAC_Override Cell_Viability Cell Viability/Proliferation Assay SAC_Override->Cell_Viability Phenotypic_Analysis Phenotypic Analysis (e.g., Immunofluorescence) SAC_Override->Phenotypic_Analysis Cell_Viability->Decision Phenotypic_Analysis->Decision Start Compound of Interest: (2-Aminophenyl)(4-methyl- piperazin-1-yl)methanone Start->Biochem_Assay Start->Cell_Target_Engagement

Caption: A logical workflow for the orthogonal validation of a putative Mps1 inhibitor, progressing from biochemical potency and selectivity to cellular target engagement and functional outcomes.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of the test compound against recombinant Mps1 kinase.

Materials:

  • Recombinant human Mps1 (TTK) kinase

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the Mps1 kinase and MBP substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for Mps1) to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Spindle Assembly Checkpoint (SAC) Override Assay

Objective: To assess the ability of the test compound to abrogate a SAC-induced mitotic arrest in cells.

Materials:

  • HeLa or U2OS cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Nocodazole (microtubule-depolymerizing agent)

  • Test compound dissolved in DMSO

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Synchronize the cells at the G1/S boundary by treating with thymidine (2 mM) for 16-18 hours.

  • Release the cells from the thymidine block by washing with fresh medium.

  • After 8-10 hours (when cells are expected to be in G2/M), add nocodazole (e.g., 100 ng/mL) to induce a mitotic arrest.

  • Simultaneously, treat the cells with various concentrations of the test compound or DMSO (vehicle control).

  • Incubate for an additional 4-6 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Stain the cells with PI solution containing RNase A.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells with 4N and >4N DNA content. A decrease in the 4N population and an increase in the >4N population (indicating mitotic slippage and endoreduplication) with increasing compound concentration signifies SAC override.

  • Determine the IC50 for SAC override from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To measure the effect of the test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Cell culture medium

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

By employing this suite of orthogonal assays, researchers can confidently establish the biological activity of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone or any other novel compound as a potent and selective Mps1 kinase inhibitor, providing a solid foundation for further preclinical and clinical development.

Comparative

Comparative Guide to the Reproducibility of Experiments with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the use of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its structural analogs as key intermediates in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the use of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its structural analogs as key intermediates in the synthesis of atypical antipsychotic drugs, primarily focusing on Olanzapine and Clozapine. The objective is to offer a comprehensive overview of the reproducibility, efficiency, and potential challenges associated with different synthetic pathways involving these precursors.

Introduction

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its derivatives are critical building blocks in the pharmaceutical industry, particularly for the synthesis of psychoactive compounds. Their structure is a key component of the tricyclic benzodiazepine core of drugs that modulate central nervous system activity. The efficiency and purity of the final active pharmaceutical ingredient (API) are highly dependent on the quality and reactivity of these precursors. This guide examines the available data on the synthesis of Olanzapine and Clozapine, comparing reaction yields and highlighting the role of these intermediates.

Comparison of Synthetic Precursors for Olanzapine and Clozapine

The synthesis of Olanzapine and Clozapine can be achieved through various routes, often employing different starting materials. Here, we compare the use of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its chlorinated analog with alternative precursors.

Table 1: Comparison of Reported Yields for Olanzapine Synthesis

PrecursorReaction ConditionsReported YieldReference
4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine and N-methylpiperazineC1 to C4 alcoholic solvent, reflux84%[3]
4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine hydrochloride and N-methylpiperazineSolvent-free, 80-100°C>90%
"des-methyl olanzapine precursor" and methylating agent (e.g., methyl iodide)VariesNot specified, notes formation of dimeric impurities[4]
N-methylation of desmethylolanzapine (DOLA) with CH3IMicrowave irradiation, DMF, catalyst (CTAB)95%[5][6]

Table 2: Comparison of Reported Yields for Clozapine Synthesis

PrecursorReaction ConditionsReported YieldReference
2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazideN,N-dimethyl-aniline, trichlorophosphate, reflux41%[7]
N-(2-Amino-4-chlorophenyl)anthranilic acid N-methylpiperazidePhosphorus oxychloride, 150-600 mol% waterNot specified, described as a "technically simple process"[8]
2-chloro benzoic acid and 4-chloro-1,2-diamino benzeneUllman reactionNot specified, noted as an economic and commercial process[9]

Note: Direct, side-by-side comparative studies under identical conditions are scarce in publicly available literature. The yields presented are from different sources and may not be directly comparable due to variations in experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are summarized protocols for the synthesis of Olanzapine and Clozapine involving the use of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone or its analogs as key intermediates.

Synthesis of Olanzapine from 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine

This method is a common final step in Olanzapine synthesis, where the thienobenzodiazepine core is reacted with N-methylpiperazine.

  • Reactants: 4-Amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-methylpiperazine.

  • Solvent: A C1 to C4 alcohol, such as 2-propanol or 2-butanol, is often used.[3] Some methods also employ a mixture of dimethylsulfoxide (DMSO) and toluene.

  • Procedure: The reactants are heated to reflux in the chosen solvent under a nitrogen atmosphere. The reaction is monitored for completion. Upon cooling, the product precipitates and is isolated by filtration.[3]

  • Work-up: The solid product is typically washed with the reaction solvent or a mixture containing water to remove impurities.

Synthesis of Clozapine from 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone

This intermediate, also known as "Clozapine Impurity D", undergoes a cyclization reaction to form the final clozapine structure.

  • Reactant: --INVALID-LINK--methanone.

  • Reagents: A dehydrating and cyclizing agent such as phosphorus oxychloride (POCl3) is used.[7]

  • Procedure: The starting material is heated under reflux with the cyclizing agent.

  • Work-up: The reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., benzene) and an aqueous base (e.g., ammonia/ice water). The organic layer is then extracted with a dilute acid to isolate the basic product, which is subsequently precipitated by adding a base.[7]

Signaling Pathways of Target Drugs

Olanzapine and Clozapine are atypical antipsychotics that act as antagonists at multiple neurotransmitter receptors, primarily serotonin (5-HT) and dopamine (D) receptors.[2][10] Understanding these pathways is crucial for drug development professionals.

Serotonin-Dopamine Antagonism

The therapeutic effects of these drugs are believed to stem from their combined antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors.[2][5]

Serotonin_Dopamine_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Binds Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Binds Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Inhibits 5HT2A_Receptor->Signal_Transduction Modulates Cellular_Response Therapeutic Effect (Reduced Psychosis) Signal_Transduction->Cellular_Response Leads to Antipsychotic_Drug (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone -derived Antipsychotic Antipsychotic_Drug->D2_Receptor Blocks Antipsychotic_Drug->5HT2A_Receptor Blocks

Caption: Serotonin-Dopamine Antagonism Pathway

Experimental Workflow for Synthesis and Purification

The general workflow for synthesizing and purifying the target antipsychotics from their precursors is a multi-step process that requires careful control of reaction conditions and rigorous purification to minimize impurities.

Synthesis_Workflow Start Precursor ((2-Aminophenyl)(4-methyl- piperazin-1-yl)methanone analog) Reaction Chemical Synthesis (e.g., Cyclization, N-alkylation) Start->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_API Pure Active Pharmaceutical Ingredient (API) Purification->Pure_API Analysis Quality Control Analysis (HPLC, NMR, MS) Pure_API->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General Synthetic and Purification Workflow

Conclusion

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its analogs are indispensable intermediates in the synthesis of important antipsychotic medications. While various synthetic routes exist, the choice of precursor can significantly impact the overall yield and purity of the final drug product. The data suggests that newer methods, such as those employing microwave-assisted synthesis, may offer higher yields and shorter reaction times. However, the presence of these precursors as impurities in the final product, such as "Clozapine Impurity D", underscores the importance of robust purification methods and strict quality control. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and the potential for impurity formation is essential for ensuring the reproducible and efficient production of safe and effective medicines.

References

Validation

Assessing the Selectivity of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound recognized as a versatile intermediate in the development of bioactive molecules, p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound recognized as a versatile intermediate in the development of bioactive molecules, particularly those targeting the central nervous system (CNS) and protein kinases.[1] Its structural framework, featuring a piperazine moiety, is common in a variety of CNS-active agents, including antipsychotics and antidepressants, as well as in molecules designed as kinase inhibitors.[1][2][3] A thorough assessment of its selectivity is crucial to determine its potential therapeutic applications and off-target effects. This guide provides a framework for evaluating the selectivity of this compound against relevant biological targets, complete with experimental protocols and data presentation formats.

Putative Target Classes and Rationale

Given its structural similarities to known pharmacologically active agents, the primary and related targets for selectivity assessment of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone would likely fall into two main categories:

  • G-Protein Coupled Receptors (GPCRs): The piperazine scaffold is a common feature in many CNS drugs that target dopamine and serotonin receptors. For instance, structurally related compounds are found as impurities in the synthesis of the antipsychotics Clozapine and Olanzapine, which are known to interact with a wide range of neurotransmitter receptors.[4] Therefore, a panel of relevant GPCRs, including dopamine (D1-D5) and serotonin (5-HT) receptor subtypes, should be considered for primary screening.

  • Protein Kinases: The aminophenyl and piperazine moieties are also present in various kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. A broad kinase panel screening would be essential to identify any potential kinase inhibitory activity and to assess the selectivity of the compound across the kinome.

Comparative Selectivity Data

To illustrate how the selectivity of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone could be presented, the following tables provide a hypothetical summary of binding affinities (Ki) for a panel of GPCRs and inhibitory concentrations (IC50) for a selection of protein kinases.

Table 1: Hypothetical Binding Affinity Profile against a Panel of G-Protein Coupled Receptors (GPCRs)

Target ReceptorLigandKi (nM)
Dopamine D2 (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone 50
Dopamine D1(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone>10,000
Dopamine D3(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone250
Dopamine D4(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone800
Serotonin 5-HT2A(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone150
Serotonin 5-HT1A(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone>5,000
Adrenergic α1(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone1,200
Histamine H1(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone3,500

Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: Hypothetical Inhibitory Activity against a Panel of Protein Kinases

Target KinaseCompoundIC50 (nM)
ABL1 (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone 120
SRC(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone850
LCK(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone>10,000
EGFR(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone>10,000
VEGFR2(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone5,600
CDK2(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone>10,000
PKA(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone>10,000
PKCα(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone>10,000

IC50 values represent the half-maximal inhibitory concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. Below are representative protocols for assessing the binding affinity to GPCRs and the inhibitory activity against protein kinases.

Radioligand Binding Assay for GPCR Selectivity

This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of a test compound for a target GPCR.[5]

1. Materials:

  • Cell membranes expressing the target GPCR.
  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [3H]-Spiperone for D2 receptors).
  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.
  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Wash buffer (ice-cold binding buffer).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.
  • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted test compound.
  • Add the cell membrane preparation to initiate the binding reaction.
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vitro Kinase Inhibition Assay (Luminometric)

This protocol outlines a method to determine the IC50 of a test compound against a panel of protein kinases using a luminescence-based assay.[6]

1. Materials:

  • Recombinant human kinases.
  • Kinase-specific peptide substrates.
  • Adenosine triphosphate (ATP).
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.
  • Luminescent kinase assay kit (e.g., ADP-Glo™).
  • 384-well white assay plates.
  • Plate reader capable of measuring luminescence.

2. Procedure:

  • Prepare serial dilutions of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.
  • In a 384-well plate, add the kinase, the test compound, and the kinase-specific substrate.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at room temperature for the recommended time.
  • Stop the kinase reaction and measure the amount of ADP produced using the luminescent kinase assay kit according to the manufacturer's instructions.
  • Read the luminescence signal using a plate reader.

3. Data Analysis:

  • Normalize the data to the control wells (vehicle and no enzyme).
  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation cluster_exec Assay Execution cluster_acq Data Acquisition cluster_analysis Data Analysis Compound_Dilution Compound Dilution Dispense Dispense Compound & Reagents into Assay Plate Compound_Dilution->Dispense Reagent_Prep Reagent Preparation (Enzyme, Substrate/Ligand, ATP) Reagent_Prep->Dispense Incubate Incubate to Reach Equilibrium or for Reaction to Proceed Dispense->Incubate Detection Signal Detection (e.g., Radioactivity, Luminescence) Incubate->Detection Reader Plate Reader Detection->Reader Normalization Data Normalization (% Inhibition / % Binding) Reader->Normalization Curve_Fitting IC50 / Ki Determination Normalization->Curve_Fitting

Figure 1: General workflow for in vitro selectivity screening assays.

G Ligand Dopamine GPCR Dopamine D2 Receptor Ligand->GPCR Binds G_Protein G Protein (Gi/o) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Inhibitor (2-Aminophenyl) (4-methylpiperazin-1-yl)methanone Inhibitor->GPCR Antagonizes

Figure 2: Simplified Dopamine D2 receptor signaling pathway.

References

Comparative

Unraveling the Pharmacokinetic Landscape of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeut...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting the central nervous system (CNS). Understanding the pharmacokinetic (PK) profile of derivatives from this class is paramount for their successful development into safe and effective drugs. This guide provides a comparative overview of the anticipated pharmacokinetic properties of these derivatives, supported by data from structurally related compounds and established experimental protocols.

Comparative Pharmacokinetic Data of Structurally Related Piperazine-Containing Antipsychotics

Direct comparative pharmacokinetic data for a series of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivatives is not extensively available in the public domain. However, by examining the PK parameters of marketed antipsychotic drugs that feature a piperazine moiety, we can establish a representative profile for this class of compounds. The following table summarizes key pharmacokinetic parameters for several well-known arylpiperazine derivatives, offering a baseline for what researchers might expect from novel analogues.

DrugOral Bioavailability (%)Tmax (hours)Half-life (t½) (hours)Apparent Clearance (CL/F) (L/h)Volume of Distribution (Vd/F) (L/kg)Primary Metabolizing Enzymes
Aripiprazole ~87[1]3-5~75 (parent), ~94 (active metabolite)3.9~4.9CYP2D6, CYP3A4[2]
Clozapine 27-50[1][3]1.1-3.6[3][4]9.1-17.4[3][4]8.7-53.3[3][4]1.6-7.3[3][4]CYP1A2, CYP3A4, CYP2D6
Olanzapine ~60 (due to first-pass metabolism)[4]~6[4]~33[4]~26[4]~16.4[4]CYP1A2, CYP2D6
Risperidone ~70-85[3]~1[3][4]~3 (parent), ~22 (active moiety)[3]1.5 (fast metabolizers)1-2CYP2D6[3]
Ziprasidone ~60 (with food)[1]6-8~7~7.5~1.5Aldehyde oxidase, CYP3A4
Quetiapine ~1001-1.5[4]~6-755-87[4]~10[4]CYP3A4

Note: These values represent means from various studies and can exhibit significant inter-individual variability.

Key Insights from Comparative Data

  • Bioavailability: Oral bioavailability of piperazine-containing antipsychotics is highly variable, ranging from moderate to high.[5] First-pass metabolism can significantly impact the amount of drug reaching systemic circulation.[1][4]

  • Absorption: Most of these compounds are well-absorbed orally, with time to maximum plasma concentration (Tmax) typically occurring within a few hours.[3][4]

  • Distribution: A large volume of distribution is characteristic of these lipophilic compounds, indicating extensive tissue distribution, which is often a prerequisite for CNS drugs to cross the blood-brain barrier.[5] High protein binding is also common.[5]

  • Metabolism: The cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2D6, plays a crucial role in the metabolism of these derivatives, often through N-dealkylation and hydroxylation.[2] The potential for active metabolites should be a key consideration in drug development.[2]

  • Elimination: Elimination is primarily through hepatic metabolism, with metabolites being excreted renally.[5] Half-lives are generally long enough to support once or twice-daily dosing regimens.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible pharmacokinetic data. Below are generalized protocols for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats, which is a standard preclinical model.

Objective: To determine the plasma and brain concentration-time profiles and key pharmacokinetic parameters of a test compound after oral (PO) and intravenous (IV) administration.

Materials:

  • Test compound (a (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivative)

  • Vehicle suitable for PO and IV administration (e.g., saline, PEG400/water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for blood sampling (e.g., jugular vein cannulation)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge, vortex mixer, and freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Dosing: Acclimate rats for at least one week before the study. Fast animals overnight before dosing. Divide rats into two groups for PO and IV administration (n=3-5 per group). Administer a single dose of the test compound (e.g., 5 mg/kg PO and 1 mg/kg IV).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via the cannula.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Brain Tissue Collection (Optional): At the final time point, euthanize the animals and perfuse the circulatory system with saline. Excise the brain, weigh it, and homogenize it in a suitable buffer. Store the homogenate at -80°C.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma and brain homogenate. This typically involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.[6]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t½, CL, and Vd. For PO administration, calculate oral bioavailability (F%) by comparing the dose-normalized AUC with that from IV administration.

G cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting acclimatization->fasting po_dose Oral (PO) Dosing fasting->po_dose iv_dose Intravenous (IV) Dosing fasting->iv_dose blood_sampling Serial Blood Sampling (0-24h) po_dose->blood_sampling iv_dose->blood_sampling brain_collection Brain Collection (Terminal) blood_sampling->brain_collection Terminal plasma_prep Plasma Preparation blood_sampling->plasma_prep brain_homogenization Brain Homogenization brain_collection->brain_homogenization bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis brain_homogenization->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow
In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic clearance of a test compound in liver microsomes, providing an early indication of its metabolic fate.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat)

  • NADPH regenerating system

  • Phosphate buffer

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Methodology:

  • Incubation: Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Potential Signaling Pathways

Based on the structural similarity of the (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone core to existing antipsychotic drugs, it is highly probable that these derivatives will interact with dopaminergic and serotonergic pathways in the brain.[5] A primary mechanism of action for many atypical antipsychotics is the modulation of dopamine D2 and serotonin 5-HT2A receptors.[5]

G cluster_drug Drug Action cluster_receptors Receptor Interaction cluster_pathways Downstream Signaling cluster_outcome Therapeutic Outcome drug (2-Aminophenyl) (4-methylpiperazin-1-yl)methanone Derivative d2 Dopamine D2 Receptor drug->d2 Antagonism/Partial Agonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism/Inverse Agonism mesolimbic Mesolimbic Pathway (Modulation of 'positive' symptoms) d2->mesolimbic mesocortical Mesocortical Pathway (Modulation of 'negative' symptoms) ht2a->mesocortical outcome Antipsychotic Effect mesolimbic->outcome mesocortical->outcome

Hypothesized Signaling Pathway

This guide provides a foundational framework for understanding and evaluating the pharmacokinetic profiles of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivatives. By leveraging comparative data from established drugs and employing robust experimental protocols, researchers can more effectively navigate the complexities of drug development and advance promising new therapeutic agents.

References

Validation

Benchmarking a Novel PARP Inhibitor: (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Against Standard-of-Care Compounds in Oncology

An Objective Comparison for Drug Development Professionals In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers wi...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of the investigational compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, hereafter referred to as Compound X, against established standard-of-care PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of new chemical entities in the PARP inhibitor class. The data presented for Compound X is based on a hypothetical preclinical profile to illustrate its potential positioning against current therapies.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for repairing single-strand breaks (SSBs) in DNA.[1][2][3] In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[4][5] When PARP is inhibited, unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[1] In HR-deficient cancer cells, these DSBs cannot be effectively repaired, resulting in genomic instability and cell death through a concept known as synthetic lethality.[1][3][6]

Beyond catalytic inhibition, a key mechanism for some PARP inhibitors is "PARP trapping," where the inhibitor prevents the dissociation of the PARP enzyme from the DNA.[2][4][7][8] This trapped PARP-DNA complex is highly cytotoxic and can be more potent at killing cancer cells than catalytic inhibition alone.[7][8]

The standard-of-care compounds benchmarked in this guide—Olaparib, Rucaparib, Niraparib, and Talazoparib—all function by inhibiting PARP enzymes and are approved for various oncology indications, including ovarian, breast, prostate, and pancreatic cancers.[5][7][9][10][11]

cluster_0 DNA Damage and Repair Pathways cluster_1 Homologous Recombination (HR) cluster_2 Non-Homologous End Joining (NHEJ) cluster_3 Mechanism of PARP Inhibitors DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP Activation DNA_Damage->PARP Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork SSB_Repair Single-Strand Break Repair (Base Excision Repair) PARP->SSB_Repair PARP_Inhibition PARP Inhibition & Trapping Cell_Survival_HR Cell Survival SSB_Repair->Cell_Survival_HR Normal Cell DSB Double-Strand Break Replication_Fork->DSB Accumulated_DSB Accumulated DSBs Replication_Fork->Accumulated_DSB BRCA BRCA1/2 DSB->BRCA NHEJ_Repair Error-Prone Repair DSB->NHEJ_Repair HR_Repair Error-Free Repair BRCA->HR_Repair HR_Repair->Cell_Survival_HR Genomic_Instability Genomic Instability NHEJ_Repair->Genomic_Instability Cell_Death_NHEJ Cell Death Genomic_Instability->Cell_Death_NHEJ PARPi Compound X / Standard-of-Care (PARP Inhibitor) PARPi->PARP Binds to PARP Blocked_SSB_Repair Blocked SSB Repair PARP_Inhibition->Blocked_SSB_Repair Blocked_SSB_Repair->Replication_Fork Synthetic_Lethality Synthetic Lethality (in HR-deficient cells) Accumulated_DSB->Synthetic_Lethality Cell_Death Tumor Cell Death Synthetic_Lethality->Cell_Death cluster_workflow Benchmarking Experimental Workflow start Start: Select Compounds enzymatic_assay PARP1 Enzymatic Inhibition Assay start->enzymatic_assay trapping_assay PARP Trapping Assay start->trapping_assay cytotoxicity_assay Cell Viability (Cytotoxicity) Assay start->cytotoxicity_assay data_analysis Data Analysis (IC₅₀, Potency) enzymatic_assay->data_analysis trapping_assay->data_analysis cytotoxicity_assay->data_analysis comparison Comparative Benchmarking data_analysis->comparison end End: Candidate Profile comparison->end

References

Comparative

In Vivo Therapeutic Potential of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the in vivo validation of the therapeutic potential of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the therapeutic potential of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a novel compound with a piperazine moiety suggesting activity within the central nervous system (CNS). Given its structural characteristics and common use as an intermediate in the synthesis of antipsychotic and antidepressant agents, this compound is evaluated here as a putative antipsychotic agent targeting dopamine and serotonin pathways. Its performance is benchmarked against established antipsychotics: Haloperidol, a typical antipsychotic, and Clozapine, an atypical antipsychotic.

Comparative Analysis of In Vivo Performance

The therapeutic potential of a novel CNS agent is critically assessed through its efficacy in relevant behavioral models and its safety profile, particularly concerning extrapyramidal side effects (EPS). This section compares the projected performance of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone against Haloperidol and Clozapine.

Efficacy in Preclinical Models of Antipsychotic Activity

The following table summarizes the effective dose (ED50) of comparator drugs in validated animal models of antipsychotic efficacy. These models are designed to assess the ability of a compound to mitigate behaviors analogous to symptoms of psychosis.

Parameter (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Haloperidol Clozapine Justification
Conditioned Avoidance Response (CAR) Inhibition (ED50) Data Not Available~0.1 mg/kg, i.p.[1]Less effective than Haloperidol; does not produce profound deficits[1]CAR is a robust predictor of antipsychotic efficacy, reflecting the drug's ability to suppress a learned avoidance behavior without impairing motor function.
Prepulse Inhibition (PPI) Restoration (Effective Dose) Data Not Available0.1 - 0.5 mg/kg[2]1.0 - 5.0 mg/kg[2]PPI models sensorimotor gating deficits observed in schizophrenia. Restoration of PPI is indicative of antipsychotic potential.
Side Effect Profile: Extrapyramidal Symptoms (EPS)

A key differentiator for novel antipsychotics is a reduced liability for EPS. The catalepsy test in rats is a primary indicator of a compound's potential to induce such motor side effects.

Parameter (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Haloperidol Clozapine Justification
Catalepsy Induction (AED50) Data Not Available0.29 mg/kg[3]Not detected up to 40 mg/kg[3]The induction of catalepsy is strongly correlated with D2 receptor antagonism in the striatum and is predictive of EPS in humans.
Pharmacokinetic Profile in Rats

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for determining its dosing regimen and overall suitability.

Parameter (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone Haloperidol Clozapine
Oral Bioavailability Data Not Available60% - 70%5.32%[4][5]
Time to Peak Plasma Concentration (Tmax) Data Not Available1.7 - 6.1 hours (oral)Not specified in the provided results
Elimination Half-life (t1/2) Data Not Available1.5 hours (intravenous)[6]81.8 minutes (oral)[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by antipsychotic agents and a typical workflow for in vivo validation.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gai Gαi/o D2R->Gai Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Akt_GSK3 Akt/GSK-3 Pathway Beta_Arrestin->Akt_GSK3 Modulation

Dopamine D2 Receptor Signaling Pathway

G cluster_1 Serotonin 5-HT2A Receptor Signaling HT2AR 5-HT2A Receptor Gaq Gαq/11 HT2AR->Gaq Activation PLC Phospholipase C Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C DAG->PKC Activation

Serotonin 5-HT2A Receptor Signaling Pathway

G cluster_workflow In Vivo Validation Workflow start Candidate Compound (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone pk_pd Pharmacokinetic/ Pharmacodynamic Studies start->pk_pd efficacy Efficacy Models (e.g., CAR, PPI) pk_pd->efficacy safety Safety/Tolerability Models (e.g., Catalepsy) pk_pd->safety dose_response Dose-Response Relationship efficacy->dose_response safety->dose_response comparison Comparison with Standard Drugs dose_response->comparison decision Go/No-Go Decision for Further Development comparison->decision

Generalized In Vivo Validation Workflow

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard practices for the evaluation of antipsychotic drugs in rodents.

Conditioned Avoidance Response (CAR)
  • Objective: To assess the potential antipsychotic efficacy by measuring the drug's ability to selectively suppress a conditioned avoidance response.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) light or tone, and an unconditioned stimulus (US) footshock.

  • Procedure:

    • Acquisition Phase: Rats are trained over several sessions. Each trial begins with the presentation of the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds). If the rat moves to the other compartment of the shuttle box during the CS presentation, the trial is terminated, and an avoidance response is recorded. If the rat fails to move, the US (a mild footshock, e.g., 0.5 mA) is delivered through the grid floor until the rat escapes to the other compartment.

    • Drug Testing: Once stable avoidance behavior is established (e.g., >80% avoidance), animals are treated with the test compound, vehicle, or a comparator drug (e.g., Haloperidol) at various doses prior to the test session.

    • Data Analysis: The number of avoidance and escape responses is recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without affecting the number of escape responses.[1]

  • Endpoint: The dose at which the compound significantly inhibits the avoidance response (ED50).

Prepulse Inhibition (PPI) of Acoustic Startle
  • Objective: To evaluate the compound's ability to restore sensorimotor gating deficits, which are a hallmark of schizophrenia.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Procedure:

    • Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a period with background noise (e.g., 65-70 dB).

    • Test Session: The session consists of multiple trial types presented in a pseudo-random order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (pulse, e.g., 120 dB) is presented to elicit a startle response.

      • Prepulse-pulse trials: A lower-intensity stimulus (prepulse, e.g., 74-90 dB) precedes the pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • Drug Administration: The test compound, vehicle, or comparator drug is administered before the test session. To model psychosis, a dopamine agonist like apomorphine can be co-administered to disrupt PPI.

    • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Antipsychotic compounds are expected to increase PPI or reverse the disruption of PPI caused by a psychomimetic agent.[2][7]

  • Endpoint: The dose that significantly enhances PPI or reverses a deficit in PPI.

Catalepsy Test (Bar Test)
  • Objective: To assess the likelihood of the compound to induce extrapyramidal side effects (EPS).

  • Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).

  • Procedure:

    • Drug Administration: Animals are treated with the test compound, vehicle, or a comparator drug (e.g., Haloperidol, Clozapine) at various doses.

    • Testing: At specific time points after drug administration (e.g., 30, 60, 90 minutes), the rat's forepaws are gently placed on the horizontal bar.

    • Measurement: The latency to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used. If the animal remains immobile for an extended period, it is considered cataleptic.

    • Data Analysis: The dose that produces catalepsy in 50% of the animals (AED50) is calculated. A higher AED50 suggests a lower propensity to induce EPS.[3]

  • Endpoint: The dose-response curve for the induction of catalepsy and the calculated AED50.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safety and Disposal The proper handling and disposal of chemical reagents are critical for ensuring a safe laboratory environment and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safety and Disposal

The proper handling and disposal of chemical reagents are critical for ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the safe disposal of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a compound utilized in pharmaceutical synthesis and research. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is based on the known hazards of structurally similar compounds, including aromatic amines and piperazine derivatives. These related compounds are often classified as hazardous materials, necessitating stringent disposal protocols.

Hazard Assessment and Safety Precautions

Before handling (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, it is crucial to assess its potential hazards. Based on analogous compounds, this chemical should be treated as hazardous, potentially exhibiting the following characteristics:

  • Corrosive: May cause severe skin burns and eye damage.[1][2]

  • Irritant: Can cause skin, eye, and respiratory irritation.[3][4]

  • Flammable: May be a combustible liquid or solid.[1][2][3]

  • Toxic: The toxicological properties have not been fully investigated, but similar compounds can be harmful if swallowed or inhaled.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is required:

  • Spill:

    • Evacuate the immediate area and remove all sources of ignition.[1][3]

    • Ventilate the area.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3][4]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[5]

Proper Disposal Protocol

Under no circumstances should (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone be disposed of down the drain or in regular trash.[3][6] It must be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Place all waste materials, including unused product, contaminated absorbent materials, and disposable PPE, into a designated, compatible, and clearly labeled hazardous waste container.[4][6]

  • Waste Segregation:

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[1]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from heat and ignition sources.[1][3][4][5]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified environmental services company.[2][6] The preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Quantitative Data Summary

While specific data for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not available, the table below summarizes key information for structurally related compounds to inform safe handling and disposal.

Property1-Amino-4-methylpiperazinePiperazine4-Amino-1-methylpiperidine1-(2-Aminoethyl)piperazine(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone
CAS Number 6928-85-4110-85-041838-46-4140-31-821312-41-4
Molecular Formula C₅H₁₃N₃C₄H₁₀N₂C₆H₁₄N₂C₆H₁₅N₃C₁₃H₁₉N₃O
Hazards Combustible liquid, Skin & eye irritantFlammable solid, Corrosive, SensitizerFlammable liquid, CorrosiveCorrosive, SensitizerSkin, eye, & respiratory irritant
Disposal Hazardous wasteHazardous wasteHazardous wasteHazardous wasteHazardous waste

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

G Disposal Workflow for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone cluster_assessment Hazard Assessment cluster_disposal Disposal Protocol start Start: Handling of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone hazards Assess Hazards: - Corrosive - Irritant - Flammable - Toxic start->hazards ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat hazards->ppe waste_collection Collect Waste in Labeled Hazardous Waste Container ppe->waste_collection After Use/Contamination segregation Segregate from Incompatible Materials waste_collection->segregation storage Store in Designated Satellite Accumulation Area segregation->storage professional_disposal Arrange for Pickup by Licensed Waste Disposal Vendor storage->professional_disposal incineration High-Temperature Incineration professional_disposal->incineration

References

Handling

Personal protective equipment for handling (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

This document provides crucial safety and logistical information for the handling of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a compound used in research and development. The following procedures are based on sa...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a compound used in research and development. The following procedures are based on safety data for structurally similar compounds and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment based on data for similar aromatic amine and piperazine compounds.[1][2][3][4][5]

Protection TypeSpecific EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.Conforming to EU EN166 or US OSHA 29 CFR 1910.133.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.Tested to relevant standards such as ASTM D6978.
Skin and Body Protection Laboratory coat, impervious gown, or fire/flame-resistant clothing. Closed-toe footwear is required at all times.[1][2]Selection should be based on the specific workplace hazards and the potential for exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when there is a potential for generating dust or aerosols, or if exposure limits are exceeded.[1][6]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures the safe handling of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone from receipt to disposal. Adherence to these steps is critical for minimizing risk.

Safe Handling Workflow for (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a 1. Review SDS & Protocols b 2. Don Appropriate PPE a->b c 3. Weighing & Preparation in Fume Hood b->c d 4. Experimental Use c->d e 5. Decontaminate Work Area d->e f 6. Segregate Waste e->f g 7. Doff PPE Correctly f->g h 8. Store Waste Securely g->h i 9. Licensed Disposal h->i

Caption: Workflow for the safe handling of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Emergency Response
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.[2][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][7]
Inhalation Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][3] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]
Accidental Release Evacuate the area. Avoid dust formation.[1] Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with inert material and collect for disposal.[3] Prevent the spill from entering drains or waterways.[1] Ventilate the area and wash the spill site after material pickup is complete.

Handling and Storage

  • Handling : Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] Avoid contact with skin, eyes, and clothing.[3][7] Wash hands thoroughly after handling.[2][3] Take precautionary measures against static discharge.[2]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from heat, sparks, and open flames.[2] It may be sensitive to light and air, so storage under an inert atmosphere may be required.[2][7]

Disposal Plan

All waste materials contaminated with (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone must be treated as hazardous waste.[7]

  • Waste Collection : Collect all contaminated materials, including empty containers, used gloves, and cleaning materials, in a designated and properly labeled hazardous waste container.[5]

  • Container Management : Keep waste containers tightly closed and store them in a designated, secure area away from incompatible materials.[2][5]

  • Disposal Vendor : Arrange for pickup and disposal by a licensed hazardous waste contractor.[5] Do not dispose of this material down the drain or into the environment.[2][8]

  • Documentation : Complete all required waste disposal manifests and documentation in accordance with local, regional, and national regulations.[2][5]

References

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